1-(Pyridin-3-yl)ethanamine dihydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-pyridin-3-ylethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.2ClH/c1-6(8)7-3-2-4-9-5-7;;/h2-6H,8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDMOCFYBMVHLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625224 | |
| Record name | 1-(Pyridin-3-yl)ethan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159823-02-5 | |
| Record name | 1-(Pyridin-3-yl)ethan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(Pyridin-3-yl)ethanamine dihydrochloride CAS number
An In-Depth Technical Guide to 1-(Pyridin-3-yl)ethanamine Dihydrochloride for Advanced Pharmaceutical Research
Abstract
This compound is a pivotal chemical building block, offering a versatile scaffold for the development of novel therapeutic agents. Its structure, combining a pyridine ring and a chiral ethylamine side chain, is a recurring motif in a multitude of biologically active compounds. This technical guide provides an in-depth analysis of this compound for researchers, scientists, and drug development professionals. We will delve into its chemical identity, including the critical distinction between its racemic and enantiopure forms, its physicochemical properties, and its strategic importance in medicinal chemistry. Furthermore, this guide presents a robust, chemically sound synthetic pathway via reductive amination, outlines a comprehensive analytical workflow for quality control and structural verification, and provides essential safety and handling protocols. The methodologies and insights herein are designed to empower research teams to effectively utilize this valuable intermediate in their drug discovery and development pipelines.
Chemical Identity and Physicochemical Properties
A precise understanding of a starting material's identity is the foundation of reproducible and reliable research. 1-(Pyridin-3-yl)ethanamine is most commonly supplied and utilized as its dihydrochloride salt to enhance stability and aqueous solubility. A critical point of clarification is the compound's stereochemistry, which gives rise to different CAS numbers.
-
Racemic Mixture: this compound (CAS No: 1159823-02-5 ) refers to a 1:1 mixture of the (S) and (R) enantiomers.[1][2]
-
S-Enantiomer: (S)-1-(Pyridin-3-yl)ethanamine dihydrochloride (CAS No: 40154-84-5 ) is the enantiomerically pure form, which is often preferred in drug development to mitigate potential differences in pharmacology and toxicology between enantiomers.[3][4]
-
Free Base: The non-salt form, 1-(Pyridin-3-yl)ethanamine (CAS No: 56129-55-6 ), is the parent compound from which the salt is derived.[5]
This guide will focus on the dihydrochloride salt, with specific considerations for both its racemic and chiral forms.
Caption: Chemical Structure and Key Identifiers.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1159823-02-5 (Racemic); 40154-84-5 ((S)-enantiomer) | [1][2][3][4] |
| Molecular Formula | C₇H₁₂Cl₂N₂ | [1] |
| Molecular Weight | 195.09 g/mol | [1] |
| Appearance | Off-white to light yellow solid | [4] |
| Melting Point | 191-193 °C ((S)-enantiomer) | [4] |
| Storage Temperature | Room Temperature or 4°C, sealed in dry conditions | [1][4] |
| Topological Polar Surface Area (TPSA) | 38.91 Ų | [1] |
| LogP | 1.9449 | [1] |
The Strategic Importance in Drug Discovery
The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[6] Its ability to act as a hydrogen bond acceptor and participate in π-stacking interactions, coupled with its metabolic stability and favorable aqueous solubility, makes it a highly desirable heterocycle in drug design.
This compound serves as a critical "building block" for introducing this valuable pharmacophore into larger, more complex molecules. Its primary amine provides a reactive handle for a wide array of chemical transformations, such as amide bond formation, reductive amination, and urea/thiourea synthesis. This versatility allows for the systematic exploration of the chemical space around a lead compound.
Caption: Role as a versatile intermediate in drug development.
For instance, analogues of N-(pyridin-3-yl)pyrimidin-4-amine have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key target in oncology.[7] Similarly, various 3-(pyridine-3-yl)-2-oxazolidinone derivatives have demonstrated significant antibacterial activity.[8] The title compound provides a direct and efficient entry point for synthesizing libraries of such derivatives for structure-activity relationship (SAR) studies.
Synthesis and Purification Protocol
While this compound is commercially available, an understanding of its synthesis is crucial for custom modifications or scale-up. A robust and widely applicable method is the reductive amination of 3-acetylpyridine.
Principle: This two-step, one-pot reaction first involves the condensation of a ketone (3-acetylpyridine) with an ammonia source to form an intermediate imine. This imine is then reduced in situ by a selective reducing agent to yield the desired primary amine. The choice of a hydride-based reducing agent that is stable under mildly acidic or neutral conditions, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is critical to favor imine reduction over ketone reduction. The final step involves precipitation of the amine as its dihydrochloride salt.
Caption: Synthetic scheme via reductive amination.
Experimental Protocol: Synthesis of Racemic this compound
-
Reaction Setup: To a solution of 3-acetylpyridine (1.0 eq) in methanol (MeOH, ~0.5 M), add ammonium acetate (10 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C. Rationale: Portion-wise addition controls the exothermic reaction and prevents side reactions. NaBH₃CN is selective for the imine in the presence of the unreacted ketone.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of 2 M HCl until the pH is ~2 to decompose any remaining NaBH₃CN. Concentrate the mixture under reduced pressure to remove the methanol.
-
Extraction: Dilute the aqueous residue with water and basify to pH >10 with 5 M NaOH. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x volumes). Rationale: Basification deprotonates the amine, rendering it soluble in organic solvents for extraction.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-(Pyridin-3-yl)ethanamine free base.
-
Salt Formation: Dissolve the crude amine in a minimal amount of anhydrous methanol. Add a 2 M solution of HCl in diethyl ether (~2.2 eq) dropwise with vigorous stirring.
-
Isolation: The dihydrochloride salt will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield the final product.
Analytical Characterization and Quality Control
A self-validating protocol requires rigorous analytical confirmation of the product's identity, purity, and structure.
References
- 1. chemscene.com [chemscene.com]
- 2. 1159823-02-5|this compound|BLD Pharm [bldpharm.com]
- 3. 40154-84-5|(S)-1-(Pyridin-3-yl)ethanamine dihydrochloride|BLD Pharm [bldpharm.com]
- 4. (S)-1-(pyridin-3-yl)ethanamine dihydrochloride | 40154-84-5 [amp.chemicalbook.com]
- 5. 56129-55-6|1-(Pyridin-3-yl)ethanamine|BLD Pharm [bldpharm.com]
- 6. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 1-(Pyridin-3-yl)ethanamine Dihydrochloride: Physicochemical Properties, Synthesis, and Analytical Characterization
Abstract: This technical guide provides an in-depth analysis of 1-(Pyridin-3-yl)ethanamine dihydrochloride, a pivotal chiral building block in modern medicinal chemistry. We will dissect its core physicochemical properties, with a primary focus on the precise determination of its molecular weight. Furthermore, this document outlines a representative synthetic pathway and details the rigorous, self-validating analytical protocols required to confirm its identity, purity, and quality. This guide is intended for researchers, chemists, and drug development professionals who utilize pyridinyl-alkylamine scaffolds in the design and synthesis of novel therapeutic agents.
Introduction: The Pyridine Scaffold in Modern Drug Discovery
The pyridine ring is a privileged heterocycle in medicinal chemistry, forming the core structure of numerous FDA-approved drugs.[1] Its unique physicochemical characteristics, including its ability to act as a hydrogen bond acceptor and its contribution to improved aqueous solubility and metabolic stability, make it an exceptionally valuable scaffold for the development of novel therapeutics.[1] Derivatives of the pyridinyl-alkylamine family are integral to the synthesis of compounds targeting a wide array of biological pathways. For instance, related structures such as N-(pyridin-3-yl)pyrimidin-4-amine analogues have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle and a validated target in oncology.[2] Similarly, [4-(Phenoxy)pyridin-3-yl]methylamines have been developed as a class of selective noradrenaline reuptake inhibitors (NRIs), highlighting the versatility of this chemical motif.[3]
1-(Pyridin-3-yl)ethanamine, particularly in its stable dihydrochloride salt form, serves as a critical chiral starting material, allowing for the stereospecific synthesis of complex molecular architectures. Understanding its fundamental properties is the first step in leveraging its full potential in a drug discovery program.
Core Physicochemical Properties and Molecular Weight Determination
The precise characterization of a chemical entity begins with its fundamental properties. For this compound, this includes its molecular formula, structure, and, most critically, its molecular weight.
Molecular Structure and Formula
1-(Pyridin-3-yl)ethanamine is a chiral molecule featuring a primary amine attached to an ethyl group, which is substituted on the 3-position of a pyridine ring. The dihydrochloride salt is formed by the protonation of the two basic nitrogen atoms: the primary amine and the pyridine ring nitrogen. This dual protonation results in a more stable, crystalline solid that is often preferred for storage and handling compared to the free base, which may be a liquid or low-melting solid.
Molecular Weight
The molecular weight is a critical parameter for all stoichiometric calculations in synthesis and for confirmation of identity via mass spectrometry.
-
Free Base (C₇H₁₀N₂): The molecular weight of the neutral molecule is 122.17 g/mol .[6][7]
-
Dihydrochloride Salt (C₇H₁₂Cl₂N₂): The molecular weight of the dihydrochloride salt is 195.09 g/mol .[4][5]
This value is calculated by summing the atomic masses of all constituent atoms: (7 × 12.011) + (12 × 1.008) + (2 × 35.453) + (2 × 14.007).
Data Summary
The essential physicochemical and identification data for this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Chemical Name | This compound | [4][5] |
| CAS Number | 1159823-02-5 (Racemate Dihydrochloride) | [4][5] |
| 40154-84-5 ((S)-enantiomer Dihydrochloride) | [8] | |
| Molecular Formula | C₇H₁₂Cl₂N₂ | [4][5] |
| Molecular Weight | 195.09 g/mol | [4][5] |
| Appearance | Off-white to light yellow solid | [8] |
| Melting Point | 191-193 °C ((S)-enantiomer) | [8] |
| SMILES | CC(C1=CN=CC=C1)N.Cl.Cl | [5] |
| Storage Conditions | Inert atmosphere, 2-8°C, sealed in dry | [4][6][8] |
Synthesis and Purification Workflow
The synthesis of pyridinyl-alkylamines often involves the reduction of a corresponding functional group. The subsequent purification and salt formation are critical steps to ensure the material is suitable for further use in sensitive drug development applications.
Representative Synthetic Protocol
A common and effective method for synthesizing related primary amines is the catalytic hydrogenation of a nitrile. The following protocol is a representative example adapted from established procedures for similar structures.[9]
Step 1: Reductive Amination of 1-(Pyridin-3-yl)ethan-1-one
-
To a solution of 1-(Pyridin-3-yl)ethan-1-one (1.0 eq) in methanol, add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 30°C.
-
Allow the reaction to stir at room temperature for 12-18 hours, monitoring completion by TLC or LC-MS.
-
Causality: This one-pot reductive amination first forms an imine intermediate from the ketone and ammonia (from ammonium acetate), which is then immediately reduced by the mild reducing agent, sodium cyanoborohydride, to yield the primary amine.
Step 2: Work-up and Isolation of the Free Base
-
Quench the reaction carefully by adding 1M HCl until the pH is ~2 to decompose any remaining reducing agent.
-
Basify the solution with 4M NaOH until the pH is >10.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(Pyridin-3-yl)ethanamine free base.
Step 3: Dihydrochloride Salt Formation
-
Dissolve the crude free base in a minimal amount of isopropanol.
-
Slowly add a 2M solution of HCl in diethyl ether (2.2 eq) while stirring.
-
A precipitate will form. Continue stirring for 1 hour in an ice bath to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
Causality: Converting the amine to its dihydrochloride salt significantly increases its stability and typically induces crystallization, which is a powerful purification step. The salt form is less volatile and easier to handle than the often-oily free base.
General Purification and Salt Formation Workflow
The logical flow from a crude reaction mixture to a final, high-purity salt is essential for reproducible results.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. [4-(Phenoxy)pyridin-3-yl]methylamines: a new class of selective noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1159823-02-5|this compound|BLD Pharm [bldpharm.com]
- 5. chemscene.com [chemscene.com]
- 6. 56129-55-6|1-(Pyridin-3-yl)ethanamine|BLD Pharm [bldpharm.com]
- 7. (R)-1-(Pyridin-3-yl)ethanamine | C7H10N2 | CID 1084920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (S)-1-(pyridin-3-yl)ethanamine dihydrochloride | 40154-84-5 [amp.chemicalbook.com]
- 9. 3-Pyridineethaneamine synthesis - chemicalbook [chemicalbook.com]
1-(Pyridin-3-yl)ethanamine dihydrochloride chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-(Pyridin-3-yl)ethanamine Dihydrochloride
Foreword: The Strategic Value of a Chiral Pyridyl Scaffold
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the success of any drug discovery campaign. Among the vast arsenal of available synthons, chiral amines incorporating heterocyclic systems hold a place of distinction. 1-(Pyridin-3-yl)ethanamine, and specifically its dihydrochloride salt, represents a cornerstone of this class. Its structure marries a key pharmacophoric element—the pyridine ring, a common feature in FDA-approved drugs—with a chiral ethylamine sidechain, providing a versatile anchor for stereospecific interactions and further molecular elaboration.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the core chemical properties, characterization, and strategic applications of this high-value intermediate. The narrative moves beyond a simple recitation of data, aiming instead to provide causal insights into its behavior and utility in a research setting.
Core Molecular Identity and Physicochemical Landscape
A precise understanding of a compound's fundamental properties is the bedrock of its effective application. This compound is a stable, crystalline solid, facilitating its handling, storage, and accurate measurement in synthetic protocols.
Molecular Identifiers:
-
IUPAC Name: 1-(pyridin-3-yl)ethan-1-amine dihydrochloride
-
CAS Number: 1159823-02-5 (for the racemate dihydrochloride); 40154-84-5 (for the (S)-enantiomer dihydrochloride)[2][3]
-
Canonical SMILES: CC(C1=CN=CC=C1)N.Cl.Cl[4]
Table 1: Physicochemical and Computed Properties
| Property | Value | Source(s) |
| Molecular Weight | 195.09 g/mol | [3][4][5] |
| Appearance | Off-white to light yellow solid | [2] |
| Melting Point | 191-193 °C ((S)-enantiomer) | [2] |
| Storage Conditions | Sealed in a dry environment at room temperature, often under an inert atmosphere. | [2][3][5] |
| Topological Polar Surface Area (TPSA) | 38.91 Ų | [4] |
| logP (Computed) | 1.94 | [4] |
| Hydrogen Bond Acceptors | 2 (Pyridyl N, Amino N) | [4] |
| Hydrogen Bond Donors | 1 (Amino group) | [4] |
| Rotatable Bonds | 1 | [4] |
The dihydrochloride salt form is crucial for its stability and handling characteristics. The protonation of both the basic pyridyl nitrogen and the primary amine enhances thermal stability and typically renders the compound as a non-volatile solid. The computed properties, such as a low rotatable bond count and a TPSA value under 40 Ų, suggest favorable characteristics for bioavailability, aligning with its utility in drug design.
Analytical Characterization: A Validating Workflow
Confirming the identity and purity of this compound is a critical first step in any experimental protocol. A multi-technique approach ensures a comprehensive and self-validating analysis.
Caption: Standard analytical workflow for identity and purity validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. For the dihydrochloride salt dissolved in D₂O, one would anticipate the following characteristic signals:
-
¹H NMR:
-
Pyridyl Protons: Four distinct signals in the aromatic region (typically δ 8.0-9.0 ppm), shifted downfield due to the protonation of the pyridine ring. The splitting patterns (doublets, triplets, or doublet of doublets) would be consistent with a 3-substituted pyridine.
-
Methine Proton (-CH): A quartet adjacent to the methyl group and the amino group, likely around δ 4.5-5.0 ppm.
-
Methyl Protons (-CH₃): A doublet coupled to the methine proton, expected around δ 1.7-2.0 ppm.
-
-
¹³C NMR:
-
Pyridyl Carbons: Five signals in the aromatic region (δ 120-150 ppm).
-
Methine Carbon (-CH): A signal around δ 50-55 ppm.
-
Methyl Carbon (-CH₃): A signal in the aliphatic region, typically δ 18-22 ppm.
-
Mass Spectrometry (MS)
Electrospray ionization (ESI) in positive ion mode is ideal for this compound. The analysis would reveal the mass of the free base (the protonated molecule, [M+H]⁺), not the dihydrochloride salt itself.
-
Expected [M+H]⁺: 123.09 (for C₇H₁₁N₂⁺)[6]
-
High-Resolution MS (HRMS): Would be used to confirm the elemental composition to within a few parts per million, providing definitive evidence of the chemical formula.
Infrared (IR) Spectroscopy
IR spectroscopy confirms the presence of key functional groups.
-
N-H Stretch: Broad absorption bands in the 2400-3200 cm⁻¹ region are characteristic of the ammonium salt (-NH₃⁺).
-
C-N Stretch: Signals around 1000-1250 cm⁻¹.
-
Aromatic C=C and C=N Stretches: Sharp peaks in the 1400-1600 cm⁻¹ region.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the predictable reactivity of its primary amine and the electronic nature of the pyridine ring.
Acid-Base Properties
The molecule possesses two basic centers: the aliphatic primary amine and the pyridine nitrogen. In the dihydrochloride salt, both are protonated. The approximate pKa values for the conjugate acids are:
-
Pyridinium ion: ~5.0-5.5
-
Alkylammonium ion (-NH₃⁺): ~9.0-9.5
This differential basicity is exploitable. Careful addition of one equivalent of a base will selectively deprotonate the more acidic pyridinium ion, while the amine remains protonated. This allows for reactions to be performed on the neutral pyridine ring while protecting the amine, or vice versa.
Reactions at the Amino Group
The primary amine is a versatile nucleophile, serving as a handle for a wide array of chemical transformations. This is the most common site for derivatization in drug discovery.
Caption: Common synthetic routes utilizing the primary amine.
-
Protocol: N-Acylation to form an Amide
-
Salt Neutralization: Suspend this compound (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or THF).
-
Add a non-nucleophilic base (e.g., Triethylamine or DIPEA, 2.2 eq) and stir until the solid dissolves, indicating the formation of the free base.
-
Cool the reaction mixture to 0 °C in an ice bath. This mitigates exothermic reactions with highly reactive acylating agents.
-
Slowly add the acylating agent (e.g., an acid chloride or anhydride, 1.1 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction with water or saturated NaHCO₃ solution. Extract the product with an organic solvent, dry over Na₂SO₄, and purify by column chromatography or recrystallization.
-
Role in Drug Design and Medicinal Chemistry
The 3-pyridyl moiety is not merely a passive scaffold; it is an active pharmacophoric element. Its nitrogen atom is a potent hydrogen bond acceptor, crucial for anchoring ligands into the active sites of biological targets like kinases.[7][8] The ethylamine sidechain provides a stereospecific exit vector, allowing chemists to probe different regions of a binding pocket to enhance potency and selectivity.
Numerous compounds incorporating this scaffold have been investigated as potent inhibitors for a range of therapeutic targets.[9][10] For example, derivatives have shown promise as Cyclin-Dependent Kinase 2 (CDK2) inhibitors, a target of significant interest in oncology.[7]
Caption: Pharmacophoric role in enzyme active site binding.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential for safety.
GHS Hazard Information:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][11]
-
Signal Word: Warning[2]
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety glasses with side shields, and a lab coat.[11][12]
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11][12]
-
Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2][11] The compound is hygroscopic and should be protected from moisture.[11]
Conclusion
This compound is more than a simple chemical reagent; it is a strategic tool for the modern medicinal chemist. Its well-defined physicochemical properties, predictable reactivity, and inherent pharmacophoric value make it a highly reliable and versatile building block. This guide has provided a comprehensive framework for its characterization, handling, and synthetic application, grounded in the principles of causality and self-validating protocols. A thorough understanding of these core attributes empowers researchers to leverage this scaffold to its full potential in the rational design of novel, biologically active molecules.
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (S)-1-(pyridin-3-yl)ethanamine dihydrochloride | 40154-84-5 [amp.chemicalbook.com]
- 3. 1159823-02-5|this compound|BLD Pharm [bldpharm.com]
- 4. chemscene.com [chemscene.com]
- 5. 40154-84-5|(S)-1-(Pyridin-3-yl)ethanamine dihydrochloride|BLD Pharm [bldpharm.com]
- 6. (R)-1-(Pyridin-3-yl)ethanamine | C7H10N2 | CID 1084920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
IUPAC name for 1-(Pyridin-3-yl)ethanamine dihydrochloride.
An In-Depth Technical Guide to 1-(Pyridin-3-yl)ethanamine Dihydrochloride for Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This guide is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge, practical methodologies, and critical insights required to effectively utilize this compound in their research endeavors.
Core Identity and Physicochemical Properties
This compound is a salt form of the parent amine, which enhances its stability and aqueous solubility, making it more amenable for handling, formulation, and biological screening. The core structure consists of a pyridine ring substituted at the 3-position with an ethanamine group.
The presence of the nitrogen atom in the pyridine ring significantly influences the molecule's electronic properties and its ability to engage in hydrogen bonding, a critical interaction in drug-receptor binding.[1][2] This feature makes the pyridine scaffold a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2]
Table 1: Key Identifiers and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 1-(Pyridin-3-yl)ethan-1-amine dihydrochloride | ChemScene[3] |
| CAS Number | 1159823-02-5 | ChemScene[3] |
| Molecular Formula | C₇H₁₂Cl₂N₂ | ChemScene[3] |
| Molecular Weight | 195.09 g/mol | ChemScene[3] |
| Canonical SMILES | CC(C1=CN=CC=C1)N.Cl.Cl | ChemScene[3] |
| Chirality | Chiral, exists as (R) and (S) enantiomers | PubChem, BLDpharm[4][5] |
| Storage | 2-8°C, Inert atmosphere | BLD Pharm[6] |
Synthesis and Manufacturing Overview
While specific, proprietary synthesis routes may vary between manufacturers, a general and logical synthetic approach to the parent amine, 1-(pyridin-3-yl)ethanamine, involves the reductive amination of 3-acetylpyridine. This common and robust method in organic chemistry provides a reliable pathway to the target amine. The subsequent conversion to the dihydrochloride salt is a standard acid-base reaction.
Causality in Synthesis:
-
Reductive Amination: This is a preferred route due to the commercial availability of the starting material, 3-acetylpyridine. The reaction typically proceeds via an imine intermediate, which is then reduced in situ to the desired amine. The choice of reducing agent (e.g., sodium borohydride, catalytic hydrogenation) can influence yield and purity.
-
Salt Formation: The parent amine is an oil or low-melting solid. Converting it to the dihydrochloride salt serves two primary purposes:
-
Purification: Crystallization of the salt is an effective method for removing impurities.
-
Stability & Handling: The resulting crystalline solid is generally more stable, non-volatile, and easier to handle and weigh accurately than the free base.
-
Diagram 1: Generalized Synthetic Workflow
Caption: Generalized workflow for the synthesis of this compound.
Applications in Drug Discovery and Development
The 1-(pyridin-3-yl)ethanamine scaffold is a valuable building block for constructing compound libraries for high-throughput screening. Its structural features are pertinent to several therapeutic areas.
-
Scaffold for Kinase Inhibitors: The pyridine ring can mimic the adenine region of ATP and form key hydrogen bonds in the hinge region of many protein kinases. The ethanamine side chain provides a vector for introducing substituents that can target solvent-exposed regions, enhancing potency and selectivity.
-
GPCR Ligands: The basic nitrogen of the amine and the aromatic pyridine ring are common pharmacophoric elements for G-protein coupled receptor (GPCR) ligands. Derivatization of the amine can lead to potent and selective agonists or antagonists.
-
Central Nervous System (CNS) Agents: The pyridine moiety is present in many CNS-active drugs.[2] Its polarity and ability to modulate pKa can be tuned to optimize blood-brain barrier penetration.
The pyridine ring system is one of the most extensively used heterocycles in drug design, leading to numerous therapeutic agents for conditions ranging from cancer to tuberculosis.[1] The versatility of this scaffold ensures its continued relevance in the development of novel pharmaceuticals.[1]
Analytical Characterization Protocols
Rigorous analytical characterization is essential to confirm the identity, purity, and quality of any chemical building block used in drug development. The following are self-validating, step-by-step protocols based on standard industry practices for a compound of this class.
Identity Confirmation via NMR Spectroscopy
Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure by probing the magnetic fields around atomic nuclei. ¹H and ¹³C NMR are used to confirm the carbon-hydrogen framework and overall structure.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. Expected signals include aromatic protons from the pyridine ring, a quartet for the methine (CH) proton, and a doublet for the methyl (CH₃) protons. The amine protons may be broad or exchange with D₂O.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Expect signals for the four distinct aromatic carbons, the methine carbon, and the methyl carbon.
-
Data Analysis: Integrate the ¹H NMR signals to confirm proton ratios. Compare the chemical shifts (δ) in both spectra to predicted values or reference spectra to confirm the molecular structure.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., water/methanol) at a concentration of ~1 mg/mL. Create a dilution for analysis at ~0.1 mg/mL.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100. The result should meet the required specification (e.g., >97%).
Diagram 2: HPLC-UV Analytical Workflow
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. (R)-1-(Pyridin-3-yl)ethanamine | C7H10N2 | CID 1084920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 40154-84-5|(S)-1-(Pyridin-3-yl)ethanamine dihydrochloride|BLD Pharm [bldpharm.com]
- 6. 1159823-02-5|this compound|BLD Pharm [bldpharm.com]
1-(Pyridin-3-yl)ethanamine dihydrochloride safety and handling
An In-depth Technical Guide to the Safe Handling of 1-(Pyridin-3-yl)ethanamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety protocols and handling procedures for this compound. As a crucial building block in pharmaceutical synthesis, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This document is intended to empower researchers with the knowledge necessary to work with this compound confidently and safely.
Compound Identification and Physicochemical Properties
This compound is a pyridinyl-containing organic compound. Its dihydrochloride salt form suggests it is handled as a solid. Understanding its fundamental properties is the first step in safe laboratory practice.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₂Cl₂N₂ | [1] |
| Molecular Weight | 195.09 g/mol | [1][2][3] |
| Appearance | Off-white to light yellow solid | [1] |
| Melting Point | 191-193 °C | [1] |
| CAS Number | 40154-84-5 (for the (S)-enantiomer dihydrochloride) | [1][2] |
Note: The properties listed are for the dihydrochloride salt. The free base (CAS 56129-55-6) has a molecular weight of 122.17 g/mol .[4][5][6][7]
Hazard Identification and GHS Classification
According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance. The primary concerns are its corrosive and irritant nature.
| GHS Classification | |
| Pictogram | |
| Signal Word | Danger |
| Hazard Statements | H314: Causes severe skin burns and eye damage.H335: May cause respiratory irritation. |
| Precautionary Statements | P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340+P310, P305+P351+P338+P310, P363, P403+P233, P405, P501 |
Expert Interpretation of Hazards:
-
H314 (Causes severe skin burns and eye damage): This is the most critical hazard. The "dihydrochloride" salt form can react with moisture on the skin or in the eyes to release hydrochloric acid, causing immediate and severe chemical burns. The causality is direct chemical corrosion of tissues. This necessitates the use of robust personal protective equipment (PPE) at all times.
-
H335 (May cause respiratory irritation): If the solid is dusty or becomes airborne, inhalation can irritate the mucous membranes of the respiratory tract. This is why handling should occur in well-ventilated areas, preferably within a fume hood, to minimize inhalation exposure.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with engineering controls and supplemented by rigorous PPE use, is essential.
Engineering Controls:
-
Fume Hood: All weighing and handling of the solid compound must be performed inside a certified chemical fume hood. This is the primary barrier to prevent inhalation of airborne particles and to contain any potential spills.
-
Safety Shower and Eyewash Station: Facilities must be equipped with a readily accessible and tested safety shower and eyewash station.[8] Proximity is key; these emergency controls should be reachable within 10 seconds of any exposure.
Personal Protective Equipment (PPE):
-
Respiratory Protection: When handling significant quantities or if there is a risk of dust generation, a NIOSH-approved respirator with a filter effective for organic vapors and acid gases (e.g., ABEK filter type) is recommended.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[8] Due to the severe corrosive hazard, a full-face shield worn over safety goggles is strongly recommended to protect the entire face.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contamination occurs.
-
Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. For tasks with a higher risk of spillage, a chemically resistant apron is advisable.[8]
Caption: PPE Donning and Doffing Sequence.
Safe Handling and Storage Protocols
Adherence to strict protocols minimizes risk during routine laboratory operations.
Handling Protocol:
-
Preparation: Before handling, ensure the fume hood is operational, the work area is clear of clutter, and all necessary PPE is correctly worn.
-
Weighing: Use a disposable weighing boat or glassine paper. Perform this task in the fume hood to contain any dust.
-
Transfers: When transferring the solid, use a spatula and minimize the height from which the powder is dropped to prevent it from becoming airborne.
-
Post-Handling: After handling, thoroughly wash hands and forearms with soap and water, even after removing gloves. Contaminated clothing should be removed immediately and washed before reuse.
Storage Protocol:
-
Container: Keep the compound in its original, tightly closed container.[9]
-
Atmosphere: The material is moisture-sensitive. It should be stored under an inert gas atmosphere (e.g., argon or nitrogen) to prevent degradation and maintain purity.
-
Location: Store in a cool, dry, and well-ventilated area designated for corrosive materials.[4][8] The storage area should be locked and accessible only to authorized personnel.[9]
-
Incompatibilities: Segregate from strong oxidizing agents, strong acids, and bases.[9][10]
Emergency Procedures: First Aid and Spill Management
Immediate and correct response to an emergency is critical.
First Aid Measures:
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention and call a poison center.[8]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink two glasses of water.[11] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.
Spill Management Protocol:
Caption: Emergency Spill Response Workflow.
Detailed Spill Cleanup Steps:
-
Evacuate and Secure: Evacuate non-essential personnel from the area. Ensure proper ventilation (fume hood).
-
Containment: Do not use water. Cover the spill with an inert, non-combustible absorbent material like sand or a commercial sorbent (e.g., Chemizorb®).
-
Collection: Carefully sweep up the absorbed material. Avoid creating dust. Place the material into a clearly labeled, sealable container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Dispose of the container and any contaminated cleaning materials according to institutional and local hazardous waste regulations.
Firefighting and Disposal
Firefighting Measures:
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[8] A water spray can be used to knock down vapors but should be used with caution.
-
Specific Hazards: The compound is combustible. Thermal decomposition can produce highly toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas.[9][11]
-
Protective Actions: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[9]
Disposal Considerations:
-
Chemical Waste: Dispose of unused material and residues in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or sewers.
-
Contaminated Packaging: The container should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or disposed of in a sanitary landfill.
References
- 1. (S)-1-(pyridin-3-yl)ethanamine dihydrochloride | 40154-84-5 [amp.chemicalbook.com]
- 2. (S)-1-(Pyridin-3-yl)ethanamine dihydrochloride [acrospharma.co.kr]
- 3. 1159823-02-5|this compound|BLD Pharm [bldpharm.com]
- 4. 56129-55-6|1-(Pyridin-3-yl)ethanamine|BLD Pharm [bldpharm.com]
- 5. 1-pyridin-3-yl-ethylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. (R)-1-(Pyridin-3-yl)ethanamine | C7H10N2 | CID 1084920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-PYRIDIN-3-YL-ETHYLAMINE | 56129-55-6 [amp.chemicalbook.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
A Technical Guide to (R)-1-(Pyridin-3-yl)ethanamine Dihydrochloride: A Chiral Building Block for Drug Discovery
Executive Summary: (R)-1-(Pyridin-3-yl)ethanamine dihydrochloride is a chiral amine of significant interest in medicinal chemistry and pharmaceutical development. Its structural motif, featuring a pyridine ring and a chiral ethylamine side chain, makes it a valuable synthon for creating complex molecules with specific stereochemistry, which is often crucial for therapeutic efficacy and safety. This guide provides an in-depth overview of its physicochemical properties, synthesis, analytical characterization, and applications, with a particular focus on its role as a key intermediate. The content herein is intended for researchers, chemists, and professionals in the field of drug discovery and development.
Introduction and Significance in Medicinal Chemistry
The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. Its ability to act as a hydrogen bond acceptor and its aromatic nature allow for diverse interactions with biological targets.[1] When combined with a chiral center, as in (R)-1-(Pyridin-3-yl)ethanamine, the resulting molecule becomes a powerful tool for probing the three-dimensional space of a target's binding pocket.
The dihydrochloride salt form of this amine enhances its stability and aqueous solubility, making it easier to handle and use in various reaction conditions compared to the free base. Its primary significance lies in its role as a chiral building block. In drug development, constructing a molecule with the correct chirality is paramount, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. Using a pre-defined chiral starting material like (R)-1-(Pyridin-3-yl)ethanamine dihydrochloride simplifies the synthetic route to the desired enantiomerically pure final product, avoiding costly and complex chiral separation or asymmetric synthesis steps later in the process.
Physicochemical and Structural Properties
A clear understanding of the compound's properties is essential for its effective use in synthesis and formulation. The key identifiers and properties are summarized below.
| Property | Value | Source |
| IUPAC Name | (1R)-1-pyridin-3-ylethanamine;dihydrochloride | PubChem[2] |
| CAS Number | 40154-79-8 | ChemBK[3] |
| Molecular Formula | C₇H₁₂Cl₂N₂ | ChemScene[4] |
| Molecular Weight | 195.09 g/mol | ChemScene[4] |
| Appearance | White to off-white solid (typical) | Supplier Data |
| Storage | Inert atmosphere, room temperature | BLDpharm[5] |
The structure consists of a pyridine ring substituted at the 3-position with an ethylamine group. The chiral center is at the carbon atom bonded to both the pyridine ring and the amine group, with the (R) configuration. The dihydrochloride salt form means that both the pyridine nitrogen and the primary amine nitrogen are protonated and associated with chloride counter-ions.
Synthesis and Chiral Purity Assurance
The synthesis of enantiomerically pure (R)-1-(Pyridin-3-yl)ethanamine typically involves two key stages: the synthesis of the racemic mixture followed by chiral resolution.
General Synthesis of Racemic 1-(Pyridin-3-yl)ethanamine
A common route to the racemic base is the reduction of 3-acetylpyridine oxime or through reductive amination of 3-acetylpyridine. The racemic free base is a precursor that must then be separated into its constituent enantiomers.
Chiral Resolution
Achieving high enantiomeric purity is critical. This is typically accomplished by reacting the racemic amine with a chiral resolving agent, such as a tartaric acid derivative, to form diastereomeric salts.[6] These salts possess different physical properties, most notably solubility, allowing them to be separated by fractional crystallization.
Conceptual Workflow for Chiral Resolution:
Caption: Workflow for Chiral Resolution and Salt Formation.
Once the desired diastereomeric salt is isolated, the chiral amine free base is liberated by treatment with a base. Subsequent treatment with hydrochloric acid yields the final (R)-1-(Pyridin-3-yl)ethanamine dihydrochloride salt.
Analytical Characterization and Quality Control
To ensure the identity, purity, and enantiomeric excess of the compound, a panel of analytical techniques is employed. These methods are fundamental to a self-validating system of quality control.
Key Analytical Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the molecule. The proton and carbon signals should be consistent with the expected structure of (R)-1-(Pyridin-3-yl)ethanamine.
-
High-Performance Liquid Chromatography (HPLC): Used to determine chemical purity. A reversed-phase HPLC method with UV detection is standard.
-
Chiral HPLC: Crucial for determining the enantiomeric excess (e.e.). The compound is run on a chiral stationary phase capable of separating the (R) and (S) enantiomers. An e.e. of ≥98% is typically required for applications in drug development.
-
Mass Spectrometry (MS): Confirms the molecular weight of the free base.[2][4]
Example Protocol: Chiral HPLC for Enantiomeric Excess Determination
This protocol describes a general methodology. Specific parameters must be optimized for the available equipment and column.
-
Column: Chiral Stationary Phase (e.g., cellulose or amylose-based).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Detection: UV at a wavelength where the pyridine ring absorbs (e.g., 254 nm).
-
Sample Preparation: Dissolve a small, accurately weighed amount of (R)-1-(Pyridin-3-yl)ethanamine dihydrochloride in the mobile phase.
-
Injection: Inject a small volume (e.g., 10 µL) onto the column.
-
Analysis: The (R) and (S) enantiomers will elute at different retention times. Integrate the peak areas to calculate the enantiomeric excess using the formula: e.e. (%) = [((Area_R - Area_S) / (Area_R + Area_S))] * 100.
Caption: Standard Quality Control Workflow using Chiral HPLC.
Applications in Medicinal Chemistry
The primary application of (R)-1-(Pyridin-3-yl)ethanamine dihydrochloride is as an intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Its structure is particularly relevant to compounds targeting the central nervous system.
Intermediate in the Synthesis of Varenicline Analogs
Varenicline (Chantix®) is a well-known smoking cessation aid that acts as a partial agonist at α4β2 nicotinic acetylcholine receptors.[7][8] The core structure of Varenicline is a complex tetracyclic system. While (R)-1-(Pyridin-3-yl)ethanamine is not a direct precursor in the most common reported syntheses of Varenicline itself[9], its structural motif is highly relevant. Chiral pyridyl-ethylamine fragments are key components in the design of novel nicotinic receptor ligands and other CNS-active agents.[10] Researchers exploring new chemical space around the Varenicline scaffold or developing novel compounds targeting nicotinic receptors would find this building block exceptionally useful for introducing a specific stereocenter and a pyridine moiety.
Use in Fragment-Based Drug Discovery (FBDD)
As a small, chiral molecule containing a key pharmacophoric group (pyridine), it can be used in fragment-based screening campaigns. Identifying low-molecular-weight fragments that bind to a biological target is the first step in FBDD. The defined stereochemistry of this fragment would provide immediate and valuable structural information about the target's binding site, guiding the subsequent fragment-to-lead optimization process.
Safety, Handling, and Storage
As with any chemical reagent, proper handling is essential.
-
Safety: Users should consult the Safety Data Sheet (SDS) provided by the supplier. The compound is typically an irritant to the eyes, skin, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
-
Storage: The compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption.[5] Room temperature storage is generally acceptable.[5]
-
Handling: Due to its hydrochloride salt form, the solid is generally more stable and less volatile than its free base counterpart, simplifying handling and weighing.
References
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (R)-1-(Pyridin-3-yl)ethanamine | C7H10N2 | CID 1084920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. chemscene.com [chemscene.com]
- 5. 1169576-97-9|(R)-1-(Pyridin-3-yl)ethanamine hydrochloride|BLD Pharm [bldpharm.com]
- 6. WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 7. Discovery and development of varenicline for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. Varenicline synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Biological Activity of Pyridine Derivatives
Foreword
The pyridine ring, a simple six-membered aromatic heterocycle, represents one of the most vital scaffolds in medicinal chemistry.[1][2] Its unique electronic properties, stemming from the nitrogen heteroatom, confer upon it the ability to engage in hydrogen bonding, act as a bioisostere for various functional groups, and improve the pharmacokinetic properties of drug molecules.[1][3][4] This versatility has led to the incorporation of the pyridine nucleus into a vast array of therapeutic agents, making it a cornerstone of modern drug discovery.[5][6] This guide provides an in-depth exploration of the diverse biological activities of pyridine derivatives, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies used to validate their therapeutic potential. It is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their own discovery programs.
Chapter 1: Anticancer Activity of Pyridine Derivatives
The fight against cancer has been significantly bolstered by the development of targeted therapies, many of which are built upon a pyridine framework.[7][8] These compounds exert their effects through various mechanisms, most notably by inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[8][9]
Mechanism of Action: Kinase Inhibition
A multitude of FDA-approved anticancer drugs containing a pyridine moiety, such as Sorafenib, Crizotinib, and Regorafenib, function as multi-targeted kinase inhibitors.[7][9] These drugs competitively bind to the ATP-binding pocket of kinases like Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and others that are crucial for tumor angiogenesis and growth.[8][9] The nitrogen atom in the pyridine ring often plays a critical role by forming a key hydrogen bond with the hinge region of the kinase, a foundational interaction for potent inhibition.[1]
For instance, pyridine-urea derivatives have shown exceptional potency against breast cancer cell lines (MCF-7) by inhibiting VEGFR-2.[9][10] This blockade disrupts the signaling pathway responsible for angiogenesis, effectively starving the tumor of essential nutrients.[10]
Data Presentation: Potency of Pyridine-Urea Derivatives
The following table summarizes the in vitro antiproliferative activity of selected pyridine-urea compounds against the MCF-7 breast cancer cell line, demonstrating their superior potency compared to standard chemotherapeutic agents.
| Compound | Target Cell Line | IC50 (µM) | Reference |
| Pyridine-Urea 8e | MCF-7 (Breast Cancer) | 0.22 | [9] |
| Pyridine-Urea 8n | MCF-7 (Breast Cancer) | 1.88 | [9] |
| Doxorubicin (Standard) | MCF-7 (Breast Cancer) | 1.93 | [9][10] |
| Sorafenib (Standard) | MCF-7 (Breast Cancer) | 4.50 | [9] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method fundamental to assessing the cytotoxic potential of novel compounds.[11] It quantifies the metabolic activity of living cells, which serves as an indicator of cell viability.
Causality: This assay is chosen for its high throughput, reliability, and direct correlation between mitochondrial activity (reduction of MTT to formazan) and the number of viable cells. A decrease in metabolic activity in treated cells compared to untreated controls indicates a cytotoxic or cytostatic effect of the test compound.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the pyridine derivatives and a standard drug (e.g., Doxorubicin) in the appropriate cell culture medium. Add the compounds to the wells and incubate for a specified period (e.g., 48 hours). Include untreated cells as a negative control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.[12]
Visualization: VEGFR-2 Signaling Inhibition
This diagram illustrates the mechanism by which a pyridine-based kinase inhibitor blocks the VEGFR-2 signaling pathway, thereby inhibiting angiogenesis.
Caption: VEGFR-2 signaling pathway inhibition.
Chapter 2: Antimicrobial & Antiviral Activity
Pyridine derivatives exhibit a broad spectrum of activity against various pathogens, including bacteria, fungi, and viruses.[13] Their mechanisms are diverse, ranging from the disruption of cell membranes to the inhibition of essential viral enzymes.[14]
Antibacterial and Antifungal Mechanisms
The antimicrobial properties of pyridine compounds often arise from their ability to interfere with critical microbial processes. They can inhibit enzymes essential for cell wall synthesis, disrupt the integrity of the microbial membrane, or interfere with nucleic acid metabolism. The structural versatility of the pyridine ring allows for the development of compounds effective against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[15] For instance, certain novel thienopyridine derivatives have demonstrated potent activity against E. coli, B. mycoides, and C. albicans, with Minimum Inhibitory Concentrations (MICs) below 0.0048 mg/mL.[16]
Antiviral Mechanisms
In the realm of virology, pyridine derivatives have emerged as powerful inhibitors of viral replication.[13][14] They can target various stages of the viral life cycle. For example, some derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV, while others inhibit viral proteases or polymerases, which are crucial for viruses like Hepatitis C (HCV) and Hepatitis B (HBV).[13][17] The mechanisms include blocking viral entry, inhibiting viral enzymes like reverse transcriptase and polymerase, and interfering with viral protein synthesis.[14][18]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19]
Causality: This assay is critical for quantifying the potency of a new antimicrobial agent. It provides a clear endpoint (no visible growth) and is essential for structure-activity relationship (SAR) studies and for comparing the efficacy of different compounds.
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the microbial strain (e.g., S. aureus or E. coli) overnight. Dilute the culture in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth.
-
Inoculation: Add 100 µL of the standardized microbial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control well (broth + inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the Results: The MIC is determined as the lowest concentration of the compound at which no visible turbidity or growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Visualization: Drug Discovery Workflow for Antimicrobials
This workflow outlines the typical screening process for identifying and validating new pyridine-based antimicrobial agents.
Caption: Workflow for antimicrobial drug discovery.
Chapter 3: Anti-inflammatory Activity
Chronic inflammation is a key factor in many diseases, and pyridine derivatives have shown significant promise as anti-inflammatory agents.[20][21] Their mechanisms often involve the modulation of key inflammatory pathways and enzymes.
Mechanism of Action
The anti-inflammatory effects of pyridine derivatives can be attributed to several mechanisms. Some compounds inhibit cyclooxygenase (COX) and lipoxygenase enzymes, which are critical in the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.[22] Others have been shown to suppress the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[20] Furthermore, some derivatives can downregulate the expression of pro-inflammatory genes such as IL-1, IL-6, and NF-κB.[20] The iron-chelating activity of certain 3-hydroxy-pyridine-4-one derivatives may also contribute to their anti-inflammatory effects, as key enzymes in the inflammation pathway are heme-dependent.[22]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in immune cells stimulated with an inflammatory agent.
Causality: RAW 264.7 macrophages are a standard cell line for studying inflammation. When stimulated with LPS, they produce large amounts of NO via the iNOS enzyme. Measuring the inhibition of NO production provides a direct assessment of a compound's potential anti-inflammatory activity.[20]
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS. Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the pyridine derivatives for 1 hour before stimulation.
-
Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response and NO production. Include wells with cells only (negative control) and cells with LPS only (positive control).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Griess Assay: Measure the concentration of nitrite (a stable product of NO) in the cell culture supernatant.
-
Transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration.
-
Calculation: Use a sodium nitrite standard curve to quantify the nitrite concentration. Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-only control.
Conclusion and Future Perspectives
The pyridine scaffold is undeniably a privileged structure in medicinal chemistry, underpinning a significant portion of modern pharmaceuticals.[5][23] Its derivatives have demonstrated a remarkable breadth of biological activities, from targeted anticancer agents and broad-spectrum antimicrobials to potent anti-inflammatory compounds.[9][13][24] The synthetic tractability of the pyridine ring allows for extensive exploration of structure-activity relationships, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles.[23]
Future research will likely focus on developing pyridine derivatives with even greater selectivity to minimize off-target effects and on employing novel drug delivery systems to enhance their therapeutic index.[8] The continued investigation into new synthetic methodologies and a deeper understanding of the molecular interactions between pyridine compounds and their biological targets will undoubtedly lead to the discovery of next-generation therapies for a wide range of human diseases.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajrconline.org [ajrconline.org]
- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. irjet.net [irjet.net]
- 8. ijsat.org [ijsat.org]
- 9. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. longdom.org [longdom.org]
- 12. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. eurekaselect.com [eurekaselect.com]
- 18. researchgate.net [researchgate.net]
- 19. longdom.org [longdom.org]
- 20. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 23. nbinno.com [nbinno.com]
- 24. ijsdr.org [ijsdr.org]
An In-depth Technical Guide to 1-(Pyridin-3-yl)ethanamine Dihydrochloride: Synthesis, Characterization, and Applications in Drug Discovery
Introduction: The Significance of the Pyridine Scaffold in Medicinal Chemistry
The pyridine ring is a fundamental heterocyclic motif that has been extensively utilized in the design and development of therapeutic agents.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged scaffold in medicinal chemistry.[2] The introduction of an ethylamine substituent at the 3-position of the pyridine ring, as seen in 1-(Pyridin-3-yl)ethanamine, provides a versatile building block for creating a diverse array of molecules with significant biological activity. This guide will provide a comprehensive technical overview of 1-(Pyridin-3-yl)ethanamine dihydrochloride, a stable salt form of the parent amine, covering its synthesis, chiral resolution, analytical characterization, and its burgeoning role in the development of novel therapeutics.
Chemical and Physical Properties
This compound is a white to off-white solid. Its chemical structure and key properties are summarized in the table below. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it convenient for use in various chemical reactions and biological assays.
| Property | Value | Reference |
| Chemical Formula | C₇H₁₂Cl₂N₂ | [3] |
| Molecular Weight | 195.09 g/mol | [3] |
| CAS Number | 1159823-02-5 (racemate) | [4] |
| (S)-enantiomer CAS | 40154-84-5 | [5] |
| (R)-enantiomer CAS | 40154-75-4 | [6] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water and methanol |
Synthesis of this compound
The synthesis of 1-(Pyridin-3-yl)ethanamine typically starts from the readily available precursor, 3-acetylpyridine. A common and efficient method is through reductive amination.
Reductive Amination of 3-Acetylpyridine
This two-step process first involves the formation of an imine or enamine intermediate from 3-acetylpyridine and an ammonia source, followed by reduction to the desired amine.
Step 1: Imine Formation 3-Acetylpyridine is reacted with an ammonia source, such as ammonium hydroxide, to form the corresponding imine. This reaction is typically carried out in a suitable solvent like methanol.
Step 2: Reduction The formed imine is then reduced to 1-(Pyridin-3-yl)ethanamine. A variety of reducing agents can be employed, with Raney nickel under a hydrogen atmosphere being a common choice.[7]
Overall Reaction Scheme:
Figure 1: Reductive amination of 3-acetylpyridine.
Detailed Protocol: Synthesis of Racemic 1-(Pyridin-3-yl)ethanamine
-
Materials: 3-Acetylpyridine, Methanol, Ammonium Hydroxide, Raney Nickel.
-
Procedure:
-
Dissolve 3-acetylpyridine in methanol in a reaction vessel.
-
Add ammonium hydroxide to the solution.
-
Introduce Raney nickel as a catalyst.
-
Pressurize the vessel with hydrogen gas.
-
Stir the reaction mixture at room temperature overnight.
-
After the reaction is complete, carefully filter off the Raney nickel catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-(Pyridin-3-yl)ethanamine.
-
Formation of the Dihydrochloride Salt
To obtain the more stable dihydrochloride salt, the crude amine is dissolved in a suitable solvent, such as diethyl ether or isopropanol, and treated with a solution of hydrochloric acid. The resulting precipitate is then collected by filtration and dried.
Chiral Resolution of 1-(Pyridin-3-yl)ethanamine
1-(Pyridin-3-yl)ethanamine possesses a chiral center, and its enantiomers can exhibit different pharmacological activities. Therefore, the separation of the racemic mixture into its individual (R)- and (S)-enantiomers is often a critical step in drug development. A widely used method for chiral resolution is the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid.[8][9]
Protocol: Chiral Resolution using (+)-Tartaric Acid
-
Dissolve the racemic 1-(Pyridin-3-yl)ethanamine in a suitable solvent, such as ethanol.
-
Add a solution of (+)-tartaric acid in the same solvent.
-
The diastereomeric salts will have different solubilities, leading to the preferential crystallization of one diastereomer.
-
The crystallized diastereomeric salt is collected by filtration.
-
The desired enantiomer is then liberated from the salt by treatment with a base, followed by extraction.
-
The other enantiomer can be recovered from the mother liquor.
Figure 2: Chiral resolution using tartaric acid.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of this compound.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. The proton NMR spectrum would show characteristic signals for the pyridyl protons, the methine proton, and the methyl protons.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the N-H and C-N bonds of the amine and the aromatic C-H and C=N bonds of the pyridine ring.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the compound and for separating the enantiomers using a chiral stationary phase.[10]
-
Gas Chromatography (GC): GC can also be used for purity analysis, often after derivatization of the amine to increase its volatility.[11]
| Analytical Technique | Purpose | Expected Observations |
| ¹H NMR | Structural Elucidation | Signals for aromatic protons (pyridine ring), methine proton (CH), and methyl protons (CH₃). |
| ¹³C NMR | Structural Elucidation | Resonances for all unique carbon atoms in the molecule. |
| Mass Spectrometry | Molecular Weight and Identity | A molecular ion peak corresponding to the free base (m/z 122.17) and characteristic fragmentation patterns. |
| HPLC (Chiral) | Enantiomeric Purity | Separation of (R)- and (S)-enantiomers into two distinct peaks. |
| HPLC (Reverse-Phase) | Chemical Purity | A single major peak indicating high purity. |
Applications in Drug Development
The 1-(Pyridin-3-yl)ethanamine scaffold is a valuable building block in the synthesis of a variety of biologically active compounds. Its presence can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule.
As a Key Intermediate in the Synthesis of Active Pharmaceutical Ingredients (APIs)
The amine group provides a reactive handle for further chemical modifications, allowing for the construction of more complex molecules. For instance, it can be acylated, alkylated, or used in the formation of various heterocyclic rings.
-
Imatinib (Gleevec): While not a direct derivative, the synthesis of the groundbreaking cancer drug imatinib involves a key intermediate, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine-amine, which highlights the importance of the 3-pyridyl amine motif in kinase inhibitors.[12]
-
Risedronate Sodium (Actonel): The synthesis of this bisphosphonate drug, used to treat osteoporosis, utilizes 3-acetylpyridine as a starting material, the direct precursor to 1-(Pyridin-3-yl)ethanamine.[13]
Role in Pharmacological Activity
The pyridine nitrogen can act as a hydrogen bond acceptor, while the amine group can act as a hydrogen bond donor, enabling interactions with biological targets such as enzymes and receptors.
-
Cyclin-Dependent Kinase (CDK) Inhibitors: Derivatives of N-(pyridin-3-yl)pyrimidin-4-amine have been investigated as potent inhibitors of CDK2, a key regulator of the cell cycle, making them potential anticancer agents.[14]
-
Antimicrobial Agents: Pyridinopolyamine derivatives have shown potent activity against various bacteria and fungi.[15]
-
Dopamine Agonists: Certain derivatives of 1-(pyridin-3-yl)ethanamine have been explored for their potential as dopamine agonists.[16]
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. rsc.org [rsc.org]
- 5. (S)-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine synthesis - chemicalbook [chemicalbook.com]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Pyridineethaneamine synthesis - chemicalbook [chemicalbook.com]
- 8. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. helixchrom.com [helixchrom.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. BJOC - The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry [beilstein-journals.org]
- 13. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]
- 14. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. Discovery of novel pyridinopolyamines with potent antimicrobial activity: deconvolution of mixtures synthesized by solution-phase combinatorial chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and dopaminergic activity of some E-3-(piperidin-1-yl)-1-(4-substituted phenyl)prop-2-en-1-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Synthesis of 1-(Pyridin-3-yl)ethanamine Dihydrochloride
Abstract
This document provides a comprehensive guide for the synthesis of 1-(Pyridin-3-yl)ethanamine dihydrochloride, a key chiral building block in pharmaceutical and medicinal chemistry. The primary method detailed is the Leuckart-Wallach reaction, a robust and scalable example of reductive amination starting from 3-acetylpyridine. This guide offers an in-depth explanation of the reaction mechanism, a step-by-step experimental protocol from the initial reaction to the final salt formation, and methods for product characterization and quality control. The causality behind experimental choices is explained to provide researchers with a deep understanding of the process. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable method for producing this important intermediate.
Introduction and Significance
1-(Pyridin-3-yl)ethanamine is a valuable chiral primary amine. Its structure, featuring a pyridine ring and a chiral ethylamine side chain, makes it a critical synthon for a wide range of biologically active molecules. The pyridine moiety can act as a bioisostere for a phenyl ring, offering improved pharmacokinetic properties and the ability to form hydrogen bonds, which is crucial for molecular recognition at biological targets[1]. Consequently, this compound is a precursor in the synthesis of inhibitors for various enzymes, such as cyclin-dependent kinase 2 (CDK2), which is implicated in several cancers[2].
The free amine is often a liquid that is susceptible to oxidation and difficult to handle. Converting it to the dihydrochloride salt enhances its stability, renders it a crystalline solid for easier handling and purification, and improves its shelf-life.[3][4] This protocol details a classic and effective method for its synthesis via the Leuckart reaction, followed by acidic hydrolysis and salt formation.
Synthetic Strategy: Reductive Amination
The synthesis of 1-(Pyridin-3-yl)ethanamine from 3-acetylpyridine is a classic example of reductive amination . This process involves the conversion of a carbonyl group (a ketone in this case) to an amine through an intermediate imine.[5]
There are two general approaches for reductive amination[6]:
-
Direct Reductive Amination: The carbonyl compound, amine source, and reducing agent are all combined in a single pot.[5]
-
Indirect Reductive Amination: The imine intermediate is formed and isolated first, then subsequently reduced in a separate step.[6]
The Leuckart reaction is a specific type of direct reductive amination that utilizes formic acid or its derivatives (like ammonium formate or formamide) as both the nitrogen source and the reducing agent.[7][8] It is a one-pot reaction that is particularly effective for synthesizing primary amines from ketones and aldehydes.[9] The reaction proceeds at high temperatures, typically between 120°C and 185°C.[7][10]
The overall synthetic pathway is illustrated below.
References
- 1. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. 40154-84-5|(S)-1-(Pyridin-3-yl)ethanamine dihydrochloride|BLD Pharm [bldpharm.com]
- 4. 2-(Pyridin-3-yl)ethanamine dihydrochloride | C7H12Cl2N2 | CID 23509301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction | MDPI [mdpi.com]
- 7. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. amyd.quimica.unam.mx [amyd.quimica.unam.mx]
- 10. CA2695203A1 - Improved method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]
The Versatile Chiral Synthon: 1-(Pyridin-3-yl)ethanamine Dihydrochloride in Modern Organic Synthesis
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of 1-(Pyridin-3-yl)ethanamine dihydrochloride in organic synthesis. This chiral building block, featuring a pyridine ring and a primary amine on a stereogenic center, is a valuable synthon for the introduction of chirality and a key structural motif in a variety of biologically active molecules. This document will delve into its utility in the synthesis of pharmaceutical intermediates, particularly focusing on the formation of amide and urea derivatives, which are prevalent in kinase inhibitors and other therapeutic agents.
Introduction: A Privileged Scaffold Component
1-(Pyridin-3-yl)ethanamine, available as both (R) and (S) enantiomers and commonly handled as its more stable dihydrochloride salt, serves as a cornerstone in asymmetric synthesis.[1] The pyridine moiety can act as a hydrogen bond acceptor and participate in π-stacking interactions, while the primary amine provides a nucleophilic handle for a wide array of chemical transformations. This unique combination of features makes it a sought-after component in the design of molecules targeting various biological pathways. Its incorporation into molecular scaffolds can significantly influence pharmacokinetic and pharmacodynamic properties.
Core Applications: Amide and Urea Synthesis
The primary amine of 1-(pyridin-3-yl)ethanamine is readily functionalized, most commonly through acylation to form amides and reaction with isocyanates or their equivalents to yield ureas. These functional groups are critical pharmacophores in numerous approved drugs and clinical candidates.
Application Note 1: Synthesis of Chiral N-(1-(Pyridin-3-yl)ethyl)amides
The formation of an amide bond is a fundamental transformation in medicinal chemistry. N-acylation of 1-(pyridin-3-yl)ethanamine provides access to a diverse range of chiral amides, which can serve as intermediates for more complex targets or as final bioactive compounds.
A particularly green and efficient method for N-acylation utilizes microwave irradiation in water, avoiding the need for organic solvents and catalysts.[2] This approach is not only environmentally benign but also offers rapid reaction times and high yields.
Protocol 1: Microwave-Assisted N-Benzoylation of (S)-1-(Pyridin-3-yl)ethanamine
This protocol describes the synthesis of (S)-N-(1-(pyridin-3-yl)ethyl)benzamide, a representative chiral amide derivative. The free amine can be generated in situ from the dihydrochloride salt by the addition of a suitable base.
Materials:
-
(S)-1-(Pyridin-3-yl)ethanamine dihydrochloride
-
Benzoyl chloride
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
-
Ethyl acetate
-
Microwave reactor
Procedure:
-
To a 10 mL microwave-safe vessel, add (S)-1-(pyridin-3-yl)ethanamine dihydrochloride (1 equiv.) and deionized water (3 mL).
-
Add sodium carbonate (2.2 equiv.) to neutralize the hydrochloride and free the amine. Stir until the salt dissolves.
-
Add benzoyl chloride (1 equiv.) to the solution.
-
Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 50°C for 15-20 minutes with a power of 20 W.[2]
-
After the reaction is complete, cool the vessel to room temperature.
-
Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Expected Outcome:
This procedure is expected to yield the desired (S)-N-(1-(pyridin-3-yl)ethyl)benzamide in high yield. The purity can be assessed by standard analytical techniques such as NMR and LC-MS.
Table 1: Representative Data for N-Acylation of Amines
| Amine Substrate | Acylating Agent | Conditions | Yield (%) | Reference |
| Aniline | Benzoyl Chloride | Microwave, 50°C, Water, 15 min | 95 | [2] |
| Benzylamine | Acetyl Chloride | I₂, neat, rt, 5 min | 98 | BenchChem |
The data in Table 1, from related systems, demonstrates the high efficiency of modern N-acylation methods, which are applicable to 1-(pyridin-3-yl)ethanamine.
Diagram 1: General Workflow for Microwave-Assisted N-Acylation
Caption: Workflow for the synthesis of N-(1-(pyridin-3-yl)ethyl)amides.
Application Note 2: Synthesis of Chiral 1-(1-(Pyridin-3-yl)ethyl)-3-arylureas
Urea derivatives are another class of compounds with significant therapeutic importance, often acting as kinase inhibitors by interacting with the hinge region of the enzyme's ATP-binding pocket. The synthesis of chiral ureas from 1-(pyridin-3-yl)ethanamine allows for the exploration of stereo-specific interactions within the target protein.
A common and efficient method for urea synthesis involves the reaction of an amine with an isocyanate.[3] This reaction is typically high-yielding and proceeds under mild conditions.
Protocol 2: Synthesis of (R)-1-(4-chlorophenyl)-3-(1-(pyridin-3-yl)ethyl)urea
This protocol details the synthesis of a chiral diaryl urea, a scaffold found in numerous kinase inhibitors.
Materials:
-
(R)-1-(Pyridin-3-yl)ethanamine dihydrochloride
-
4-Chlorophenyl isocyanate
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a round-bottom flask under an inert atmosphere, suspend (R)-1-(pyridin-3-yl)ethanamine dihydrochloride (1 equiv.) in anhydrous THF.
-
Add triethylamine (2.2 equiv.) to the suspension and stir at room temperature for 30 minutes to generate the free amine.
-
To this mixture, add a solution of 4-chlorophenyl isocyanate (1 equiv.) in anhydrous THF dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.[3]
-
Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with water.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to afford the pure urea derivative.
Expected Outcome:
This procedure should provide the target urea in good yield. Characterization by NMR and mass spectrometry will confirm the structure.
Table 2: Examples of Urea Synthesis from Amines
| Amine | Isocyanate | Conditions | Yield (%) | Reference |
| 4-(Quinazolin-7-yl)pyridin-2-amine | Phenyl isocyanate | DIPEA, THF, 60°C, 12h | 45 | [3] |
| 4-Aminoacetophenone | Phenyl isocyanate | Toluene, reflux | - | [4] |
Diagram 2: Synthetic Pathway to Chiral Urea Derivatives
Caption: Synthesis of chiral ureas from 1-(pyridin-3-yl)ethanamine.
Application in Drug Discovery: A Case Study of Kinase Inhibitors
The pyridine- and pyrimidine-amine scaffolds are prevalent in a multitude of kinase inhibitors. For instance, derivatives of N-(pyridin-3-yl)pyrimidin-4-amine have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[5] The chiral center introduced by 1-(pyridin-3-yl)ethanamine can provide crucial interactions within the kinase active site, leading to improved potency and selectivity.
Furthermore, the bipyrimidinamine scaffold is a key feature of VPS34-IN1, a selective inhibitor of the class III phosphoinositide 3-kinase Vps34.[6] The synthesis of analogs of such inhibitors often involves the coupling of a chiral amine, highlighting the potential of 1-(pyridin-3-yl)ethanamine in the development of novel kinase-targeted therapies.
Conclusion
This compound is a highly valuable and versatile chiral building block in organic synthesis, particularly for applications in medicinal chemistry and drug discovery. Its ability to introduce a key stereocenter and a pharmaceutically relevant pyridinyl motif makes it an attractive starting material for the synthesis of a wide range of bioactive molecules. The straightforward protocols for its conversion into chiral amides and ureas, as outlined in this guide, provide a solid foundation for researchers to explore its potential in the development of novel therapeutics. The continued exploration of this synthon is expected to yield new and improved drug candidates targeting a variety of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. arkat-usa.org [arkat-usa.org]
The Versatile Role of 1-(Pyridin-3-yl)ethanamine Dihydrochloride in Modern Medicinal Chemistry: Application Notes and Protocols for Kinase Inhibitor Scaffolds
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of contemporary drug discovery, the pyridine motif stands as a "privileged structure," a testament to its recurring presence in a multitude of clinically successful therapeutic agents. Its unique electronic properties, capacity for hydrogen bonding, and metabolic stability make it a cornerstone for the design of novel bioactive molecules.[1] Within this esteemed class of heterocycles, 1-(Pyridin-3-yl)ethanamine and its dihydrochloride salt have emerged as a particularly valuable building block, offering a strategic entry point for the synthesis of diverse compound libraries with significant therapeutic potential. This guide provides an in-depth exploration of the applications of 1-(Pyridin-3-yl)ethanamine dihydrochloride in medicinal chemistry, with a focus on its utility in the development of kinase inhibitors for oncology. We will delve into the causality behind its synthetic utility and provide detailed, field-proven protocols for its incorporation into lead-like molecules and their subsequent biological evaluation.
The dihydrochloride salt form of 1-(Pyridin-3-yl)ethanamine offers several practical advantages in a laboratory setting. It is typically a stable, crystalline solid that is easier to handle and weigh accurately compared to the free base, which may be a volatile or hygroscopic oil. The dihydrochloride form also ensures a longer shelf life. For synthetic applications, the amine can be readily liberated in situ or in a preliminary step by treatment with a suitable base, a procedure detailed in the protocols below.
Core Application: A Gateway to Potent Kinase Inhibitors
A significant body of research highlights the incorporation of the 1-(pyridin-3-yl)ethanamine scaffold into potent inhibitors of various protein kinases, enzymes that play a critical role in cellular signaling and are frequently dysregulated in diseases such as cancer.[2][3] One of the most prominent examples is the development of Cyclin-Dependent Kinase 2 (CDK2) inhibitors. CDK2 is a key regulator of the cell cycle, and its aberrant activity is a hallmark of many human cancers.[2][3] The N-(1-(pyridin-3-yl)ethyl) moiety has been successfully integrated into pyrimidine-based scaffolds to generate highly potent and selective CDK2 inhibitors.[4]
Structural Rationale: The Key to Potency and Selectivity
The efficacy of the 1-(pyridin-3-yl)ethanamine unit in kinase inhibitors can be attributed to its ability to form key interactions within the ATP-binding pocket of the enzyme. The pyridine nitrogen can act as a hydrogen bond acceptor, while the ethylamine backbone provides a versatile linker to which other pharmacophoric groups can be attached. The stereochemistry at the chiral center of the ethanamine can also play a crucial role in optimizing binding affinity and selectivity.
Figure 1: A conceptual diagram illustrating the binding mode of a pyrimidine-based kinase inhibitor incorporating the 1-(pyridin-3-yl)ethanamine scaffold within the ATP binding pocket of a kinase.
Synthetic Protocols: From Building Block to Bioactive Molecule
The following protocols provide a detailed, step-by-step guide for the synthesis and biological evaluation of a representative N-(1-(pyridin-3-yl)ethyl) substituted amide, a common core structure in many kinase inhibitors.
Protocol 1: Synthesis of N-(1-(Pyridin-3-yl)ethyl)acetamide
This protocol details a standard amide coupling reaction to synthesize a simple, yet representative, derivative of 1-(pyridin-3-yl)ethanamine. This method can be adapted for a wide range of carboxylic acids or their activated derivatives.
A. Neutralization of this compound
-
Rationale: The starting material is a dihydrochloride salt, meaning both the pyridine nitrogen and the primary amine are protonated. To enable the primary amine to act as a nucleophile in the subsequent acylation reaction, it must be deprotonated to its free base form. A mild inorganic base like sodium bicarbonate is sufficient for this purpose.
-
Procedure:
-
To a stirred solution of this compound (1.0 g, 5.13 mmol) in a mixture of water (10 mL) and dichloromethane (DCM, 20 mL) in a separatory funnel, slowly add a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the aqueous layer is basic (pH ~8-9, check with pH paper).
-
Shake the funnel vigorously and allow the layers to separate.
-
Extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(pyridin-3-yl)ethanamine as an oil. Caution: The free base can be volatile, so avoid excessive heating during solvent removal. It is recommended to use the free base immediately in the next step.
-
B. Amide Coupling (Schotten-Baumann Conditions)
-
Rationale: The Schotten-Baumann reaction is a classic and reliable method for forming amides from amines and acyl chlorides.[5] Pyridine is often used as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Materials:
-
1-(Pyridin-3-yl)ethanamine (from step A)
-
Acetyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes mixture (for chromatography)
-
-
Procedure:
-
Dissolve the crude 1-(pyridin-3-yl)ethanamine (approx. 5.13 mmol) in anhydrous DCM (20 mL) in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.
-
Add pyridine (0.45 mL, 5.64 mmol, 1.1 eq) to the solution.
-
Slowly add acetyl chloride (0.37 mL, 5.13 mmol, 1.0 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford N-(1-(pyridin-3-yl)ethyl)acetamide as a solid or oil.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
-
Figure 2: A workflow diagram for the synthesis of N-(1-(Pyridin-3-yl)ethyl)acetamide from its dihydrochloride salt.
Protocol 2: In Vitro CDK2 Kinase Inhibition Assay
-
Rationale: This protocol describes a luminescent-based assay to determine the in vitro inhibitory activity of a synthesized compound against CDK2. The assay measures the amount of ADP produced in the kinase reaction, which is directly proportional to the enzyme's activity.
-
Materials:
-
Recombinant human CDK2/Cyclin A2 or CDK2/Cyclin E1 enzyme complex
-
Kinase substrate (e.g., Histone H1)
-
ATP
-
Test compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., Staurosporine)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white microplates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in DMSO. Then, further dilute in kinase buffer to the desired final concentrations.
-
To the wells of a 384-well plate, add 1 µL of the diluted compound or control (or 5% DMSO for the no-inhibitor control).
-
Add 2 µL of the CDK2/Cyclin enzyme complex solution (at a pre-determined optimal concentration) to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (containing Histone H1 and ATP at their respective optimal concentrations).
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
| Compound | Target | IC₅₀ (nM) |
| Compound 7l | CDK2/Cyclin A2 | 64.42 |
| Palbociclib | CDK4/Cyclin D1 | ~11 |
| AZD5438 | CDK2/Cyclin E | ~16 |
| Staurosporine | Pan-Kinase | ~5 |
| Data for Compound 7l, Palbociclib, and AZD5438 are representative values from the literature for comparative purposes.[4] |
Protocol 3: Cellular Antiproliferative Assay (MTT Assay)
-
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is widely used to measure the cytotoxic or antiproliferative effects of chemical compounds on cancer cell lines.[6][7]
-
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
Positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Microplate reader (absorbance at 570 nm)
-
-
Procedure:
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound and positive control in the complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
-
| Cell Line | Compound 7l* (IC₅₀, µM) | Doxorubicin (IC₅₀, µM) |
| MV4-11 | 0.83 | ~0.05 |
| HT-29 | 2.12 | ~0.5 |
| MCF-7 | 3.12 | ~0.4 |
| HeLa | 8.61 | ~0.3 |
| *Data for Compound 7l is representative from the literature.[4] Doxorubicin values are typical literature ranges for comparison. |
Conclusion and Future Perspectives
This compound is a versatile and valuable building block in medicinal chemistry, particularly for the development of kinase inhibitors. Its structural features allow for the creation of potent and selective compounds that can effectively target key enzymes in disease pathways. The protocols provided in this guide offer a practical framework for the synthesis and biological evaluation of novel compounds derived from this privileged scaffold. As our understanding of the kinome and its role in disease continues to expand, the strategic application of building blocks like 1-(pyridin-3-yl)ethanamine will undoubtedly continue to fuel the discovery of the next generation of targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. research.aston.ac.uk [research.aston.ac.uk]
- 3. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.dk [fishersci.dk]
- 6. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Chiral Synthon: Application Notes for 1-(Pyridin-3-yl)ethanamine Dihydrochloride
Introduction: The Strategic Importance of Chiral Pyridylamines in Drug Discovery
The pyridine moiety is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals due to its ability to act as a hydrogen bond acceptor and its capacity to engage in π-stacking interactions. When combined with a chiral amine, as in 1-(Pyridin-3-yl)ethanamine, it becomes a powerful chiral building block for the synthesis of complex, enantiomerically pure molecules.[1] The development of stereoisomeric drugs is a critical aspect of modern pharmaceutical development, as often only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects.[1] 1-(Pyridin-3-yl)ethanamine dihydrochloride, available in both (R) and (S) forms, serves as a versatile and strategically important synthon for introducing this valuable chiral pyridylethylamino motif into drug candidates, particularly those targeting the central nervous system.[2]
This guide provides detailed application notes and protocols for the use of this compound as a chiral building block in key synthetic transformations, including reductive amination for the synthesis of chiral secondary amines and its use in the preparation of novel chiral ligands for asymmetric catalysis. The protocols are designed to provide not just a series of steps, but also the underlying scientific rationale for the experimental choices, empowering researchers to adapt and optimize these methods for their specific research and development needs.
Application I: Diastereoselective Reductive Amination
Reductive amination is a cornerstone of amine synthesis, offering a robust and versatile method for forming carbon-nitrogen bonds.[3] When employing a chiral amine such as 1-(Pyridin-3-yl)ethanamine, the reaction can be rendered diastereoselective, providing a straightforward route to chiral secondary amines. The dihydrochloride salt form of the amine requires careful consideration of the reaction conditions, specifically the use of a base to liberate the free amine for the initial imine formation.
Scientific Rationale and Mechanistic Insight
The reductive amination process occurs in two main stages: the formation of an imine or iminium ion intermediate, followed by its reduction to the corresponding amine. The use of the dihydrochloride salt necessitates the addition of a non-nucleophilic base, typically a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the HCl and generate the free primary amine in situ.
The choice of reducing agent is critical for the success of the reaction. Sodium triacetoxyborohydride, NaBH(OAc)₃, is a particularly mild and selective reducing agent well-suited for reductive aminations.[4] Its steric bulk and the electron-withdrawing nature of the acetoxy groups temper its reactivity, allowing it to selectively reduce the protonated iminium ion intermediate over the starting ketone or aldehyde. This selectivity minimizes the formation of alcohol byproducts that can arise from the reduction of the carbonyl starting material.[5]
The overall workflow for this application is depicted below:
Figure 1. General workflow for diastereoselective reductive amination.
Detailed Experimental Protocol: Synthesis of (R)-N-(1-phenylethyl)-1-(pyridin-3-yl)ethanamine
This protocol details the reaction of (R)-1-(pyridin-3-yl)ethanamine dihydrochloride with acetophenone.
Materials:
-
(R)-1-(Pyridin-3-yl)ethanamine dihydrochloride
-
Acetophenone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (TEA)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add (R)-1-(pyridin-3-yl)ethanamine dihydrochloride (1.0 equiv).
-
Solvent and Base Addition: Add anhydrous 1,2-dichloroethane (DCE) to the flask to form a suspension. To this suspension, add triethylamine (2.2 equiv) and stir the mixture at room temperature for 15-20 minutes to liberate the free amine.
-
Carbonyl Addition: Add acetophenone (1.05 equiv) to the reaction mixture and stir for an additional 30 minutes at room temperature.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the stirring suspension. The addition may cause a slight exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting materials.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir the biphasic mixture vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x volume). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to afford the purified diastereomeric secondary amines. The diastereomeric ratio can be determined by chiral HPLC or NMR analysis of the purified product.
Causality Behind Experimental Choices:
-
Dihydrochloride Salt: The use of the dihydrochloride necessitates the addition of a base. Triethylamine is a common choice as it is a non-nucleophilic base that effectively neutralizes the HCl without competing in the reductive amination reaction. Two equivalents of base are required to neutralize both equivalents of HCl.
-
Solvent: 1,2-Dichloroethane (DCE) is a preferred solvent for reactions with sodium triacetoxyborohydride as it is aprotic and does not react with the reducing agent.[4]
-
Stoichiometry: A slight excess of the carbonyl compound can be used to ensure complete consumption of the chiral amine. An excess of the reducing agent is necessary to drive the reduction of the iminium intermediate to completion.
-
Work-up: The aqueous sodium bicarbonate quench neutralizes any remaining acetic acid from the reducing agent and any excess acid.
| Carbonyl Substrate | Chiral Amine Enantiomer | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Acetophenone | (R)-1-(pyridin-3-yl)ethanamine | >95:5 | 85 | [Hypothetical Data] |
| Cyclohexanone | (S)-1-(pyridin-3-yl)ethanamine | >90:10 | 82 | [Hypothetical Data] |
| 4-Methoxybenzaldehyde | (R)-1-(pyridin-3-yl)ethanamine | >98:2 | 91 | [Hypothetical Data] |
Table 1. Representative examples of diastereoselective reductive amination. Note: The data in this table is representative and may not reflect actual experimental results.
Application II: Synthesis of Chiral P,N-Ligands for Asymmetric Catalysis
Chiral ligands are at the heart of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products from prochiral substrates.[6] P,N-ligands, which contain both a soft phosphorus and a hard nitrogen donor atom, have emerged as a privileged class of ligands for a variety of transition-metal-catalyzed reactions, including asymmetric hydrogenation and allylic alkylation. 1-(Pyridin-3-yl)ethanamine provides an excellent scaffold for the synthesis of novel chiral P,N-ligands, where the pyridine nitrogen and a newly introduced phosphine group can chelate to a metal center, creating a chiral environment for catalysis.
Scientific Rationale and Design Principles
The synthesis of a P,N-ligand from 1-(Pyridin-3-yl)ethanamine typically involves the formation of an amide bond with a phosphine-containing carboxylic acid or the reaction of the amine with a chlorophosphine. The resulting ligand can then be complexed with a suitable metal precursor (e.g., of rhodium, iridium, or palladium) to generate the active catalyst. The stereochemistry of the final product in the catalytic reaction is dictated by the chiral environment created by the ligand around the metal center. The pyridyl group plays a crucial role in coordinating to the metal and influencing the electronic properties of the catalytic complex.
The synthetic pathway for a representative P,N-ligand is outlined below:
Figure 2. Synthetic route to a chiral P,N-ligand and its metal complex.
Detailed Experimental Protocol: Synthesis of (S)-N-(1-(pyridin-3-yl)ethyl)-2-(diphenylphosphino)benzamide
This protocol describes the synthesis of a chiral P,N-ligand via amide coupling.
Materials:
-
(S)-1-(Pyridin-3-yl)ethanamine
-
2-(Diphenylphosphino)benzoic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, dissolve 2-(diphenylphosphino)benzoic acid (1.0 equiv) in anhydrous DMF.
-
Activation: Add HATU (1.1 equiv) and DIPEA (3.0 equiv) to the solution and stir for 10 minutes at room temperature.
-
Amine Addition: Add a solution of (S)-1-(pyridin-3-yl)ethanamine (1.05 equiv) in anhydrous DMF to the activated carboxylic acid solution.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting materials.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3 x volume).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a suitable solvent system, e.g., a gradient of ethyl acetate in hexanes) to yield the pure chiral P,N-ligand.
Causality Behind Experimental Choices:
-
Coupling Agent: HATU is a highly efficient and widely used peptide coupling reagent that minimizes racemization of the chiral amine during the amide bond formation.
-
Base: DIPEA is a sterically hindered, non-nucleophilic base that facilitates the coupling reaction by neutralizing the acids formed during the reaction.
-
Solvent: DMF is an excellent polar aprotic solvent for dissolving the reactants and facilitating the coupling reaction.
-
Purification: Column chromatography is essential to remove any unreacted starting materials and byproducts from the coupling reaction to obtain the ligand in high purity, which is critical for its performance in asymmetric catalysis.
| Catalytic Reaction | Metal | Ligand | Substrate | Enantiomeric Excess (ee) | Yield (%) | Reference |
| Asymmetric Hydrogenation | Rh(I) | (S)-L1 | Methyl (Z)-α-acetamidocinnamate | 98% | >99% | [Hypothetical Data] |
| Asymmetric Allylic Alkylation | Pd(0) | (R)-L1 | 1,3-Diphenylallyl acetate | 95% | 92% | [Hypothetical Data] |
Table 2. Performance of a hypothetical P,N-ligand (L1*) derived from 1-(pyridin-3-yl)ethanamine in asymmetric catalysis. Note: The data in this table is representative and may not reflect actual experimental results.
Conclusion and Future Outlook
This compound is a valuable and versatile chiral building block with significant applications in the synthesis of enantiomerically pure compounds. Its utility in diastereoselective reductive aminations provides a direct and efficient route to chiral secondary amines. Furthermore, its role as a precursor to novel chiral P,N-ligands opens up exciting possibilities in the field of asymmetric catalysis. The protocols detailed in this guide provide a solid foundation for researchers to explore and expand upon the applications of this important synthon. Future research in this area will likely focus on the development of new catalysts derived from this chiral amine for a broader range of asymmetric transformations and the incorporation of this building block into novel pharmaceutical candidates with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of 1-(Pyridin-3-yl)ethanamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a detailed guide to the reaction conditions for the synthesis of 1-(Pyridin-3-yl)ethanamine dihydrochloride, a key building block in pharmaceutical and medicinal chemistry. The protocols described herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to allow for informed optimization. Two primary synthetic routes from the common starting material, 3-acetylpyridine, are presented: the direct reductive amination via the Leuckart reaction and a two-step process involving the formation and subsequent reduction of an oxime intermediate.
Introduction to this compound
1-(Pyridin-3-yl)ethanamine and its salts are important intermediates in the synthesis of a variety of biologically active molecules. The presence of a chiral amine center and the pyridine ring makes it a valuable synthon for creating complex molecular architectures with diverse pharmacological properties. The dihydrochloride salt is often preferred due to its increased stability and crystallinity, which facilitates handling and purification.
Strategic Overview of Synthetic Pathways
The synthesis of 1-(Pyridin-3-yl)ethanamine from 3-acetylpyridine can be approached through two primary, reliable methods. The choice between these pathways may depend on available reagents, equipment, and desired purity profile.
Definitive Purification Protocols for 1-(Pyridin-3-yl)ethanamine Dihydrochloride: A Guide to Achieving High Purity for Research and Development
An Application Note for Drug Development Professionals
Abstract
1-(Pyridin-3-yl)ethanamine is a chiral amine and a critical building block in the synthesis of various pharmacologically active molecules, including potent kinase inhibitors.[1] The purity of this intermediate, supplied as a dihydrochloride salt for enhanced stability and handling, is paramount to the success of subsequent synthetic steps and the impurity profile of the final active pharmaceutical ingredient (API). This application note provides a comprehensive guide to the purification of 1-(Pyridin-3-yl)ethanamine dihydrochloride, moving beyond a simple recitation of steps to explain the underlying chemical principles. We present a detailed recrystallization protocol, methods for purity verification, and a discussion on strategies for chiral purification.
Compound Profile and Strategic Considerations
1-(Pyridin-3-yl)ethanamine is a bifunctional molecule featuring a pyridine ring and a primary ethylamine side chain. Both nitrogen atoms are basic and are protonated in the dihydrochloride salt form (C₇H₁₂Cl₂N₂). Understanding its properties and potential impurities is the foundation of an effective purification strategy.
Physicochemical Properties
A summary of the key properties of the target compound is essential for procedural design, particularly for solvent selection and handling.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂Cl₂N₂ | [2] |
| Molecular Weight | 195.09 g/mol | [2] |
| Appearance | White to off-white or pale yellow solid | [3] |
| Form | Dihydrochloride crystalline salt | - |
| Storage | 4°C, under inert atmosphere, hygroscopic | [2] |
The dihydrochloride salt form significantly increases the polarity of the molecule compared to its free base, rendering it more soluble in polar solvents like water and alcohols, and poorly soluble in non-polar organic solvents.
Common Impurity Profile
The nature and quantity of impurities are dictated by the synthetic route used for preparation. A common route is the reductive amination of 3-acetylpyridine.[4]
| Potential Impurity | Chemical Name | Origin / Rationale |
| Starting Material | 1-(Pyridin-3-yl)ethanone | Incomplete reductive amination reaction. |
| Reaction By-product | 1-(Pyridin-3-yl)ethanol | Reduction of the ketone without amination. |
| Process Residuals | Inorganic salts, residual solvents | From reaction workup and initial precipitation. |
| Enantiomeric Impurity | (R)- or (S)-1-(Pyridin-3-yl)ethanamine | For enantiomerically pure preparations, the opposite enantiomer is the primary impurity. |
| Degradation Products | Oxidized species | Amines can be susceptible to air oxidation over time, leading to colored impurities.[5] |
A robust purification strategy must effectively remove these structurally similar and dissimilar impurities.
Purification Workflow and Rationale
Our strategy focuses on recrystallization, a powerful technique for purifying crystalline solids based on differential solubility.[6] The general workflow is designed to first remove gross chemical impurities and then verify the achieved purity.
Caption: General workflow for the purification of this compound.
The Principle of Recrystallization
Recrystallization operates on the principle that the solubility of most solids increases with temperature.[6] An ideal solvent will dissolve the target compound completely at its boiling point but only sparingly at low temperatures. Crucially, impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor upon crystallization).
Solvent System Selection: The Critical Choice
For a highly polar salt like this compound, a single non-polar solvent is ineffective. The ideal choice is often a polar protic solvent or a mixed-solvent system.
-
Ethanol (EtOH) or Isopropanol (IPA): These solvents offer good solubility for the dihydrochloride salt at elevated temperatures but reduced solubility upon cooling. They are less polar than water, which helps in excluding highly polar inorganic salt impurities. Patents for purifying similar aminopyridine salts often utilize alcohols.[7]
-
Methanol (MeOH): While a powerful solvent, methanol often shows high solubility even at low temperatures, which can lead to poor recovery.
-
Water: The compound is highly soluble in water, making it a poor primary solvent for recrystallization due to high potential losses. However, it can be used as a co-solvent in small amounts with an alcohol to aid initial dissolution.
-
Anti-Solvent: A non-polar solvent like Diethyl Ether or Ethyl Acetate, in which the compound is insoluble, can be added portion-wise to a solution of the compound in a polar solvent to induce precipitation. This technique is useful but can sometimes trap impurities if precipitation is too rapid. Ethyl acetate is noted as a washing solvent for a related compound.[8]
For this protocol, we select an Isopropanol/Methanol (approx. 9:1 v/v) system. IPA serves as the primary recrystallization solvent, while a small amount of MeOH ensures complete dissolution of the crude material at the boiling point.
Experimental Protocols
Safety Precaution: Always perform these procedures in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Protocol 3.1: Purification by Recrystallization
This protocol is designed for a 10 g scale but can be adapted as needed.
Materials:
-
Crude this compound (~10 g)
-
Isopropanol (IPA), reagent grade
-
Methanol (MeOH), reagent grade
-
Erlenmeyer flask (250 mL)
-
Stir bar and magnetic stir plate with heating
-
Condenser
-
Büchner funnel and filtration flask
-
Vacuum source
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation: Place 10.0 g of the crude dihydrochloride salt into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Initial Solvent Addition: Add 90 mL of Isopropanol to the flask.
-
Heating and Dissolution:
-
Attach a condenser to the flask and begin stirring.
-
Heat the slurry gently to a near boil (~80-82°C).
-
Slowly add Methanol dropwise (up to a maximum of 10 mL) until all the solid material has just dissolved, creating a clear solution.
-
Rationale: Using the minimum amount of hot solvent necessary to achieve dissolution creates a supersaturated solution upon cooling, which is essential for maximizing crystal yield. The mixed solvent system provides fine control over solvency.
-
-
Cooling and Crystallization:
-
Turn off the heat and remove the flask from the heat source.
-
Allow the solution to cool slowly to room temperature over 1-2 hours. Do not disturb the flask during this period.
-
Once at room temperature, place the flask in an ice bath for an additional 30-60 minutes to maximize precipitation.
-
Rationale: Slow cooling promotes the formation of large, well-defined crystals, which are less likely to occlude (trap) impurities from the mother liquor compared to the fine powder that results from rapid crashing.
-
-
Isolation:
-
Set up a Büchner funnel for vacuum filtration. Pre-wet the filter paper with a small amount of cold IPA.
-
Filter the crystalline slurry under vacuum to collect the solid product.
-
Wash the collected crystals with two small portions (10-15 mL each) of cold IPA to remove any residual mother liquor.
-
Rationale: Washing with a cold solvent is critical to rinse away soluble impurities without significantly re-dissolving the purified product.
-
-
Drying:
-
Keep the crystals on the filter under vacuum for 15-20 minutes to air-dry.
-
Transfer the solid to a clean, pre-weighed watch glass and dry to a constant weight in a vacuum oven at 40-50°C.
-
Rationale: Complete removal of residual solvent is necessary for accurate yield calculation and to prevent interference in subsequent analytical testing or chemical reactions.
-
Protocol 3.2: Purity and Identity Assessment
To validate the success of the purification, the following analytical methods are recommended.
| Technique | Purpose | Sample Preparation | Expected Result for Pure Sample (>99.5%) |
| ¹H NMR | Structural Confirmation | Dissolve ~5-10 mg in D₂O or DMSO-d₆ | Spectrum consistent with the structure of this compound. Absence of signals corresponding to residual solvents or synthetic impurities. |
| RP-HPLC | Purity Determination | Dissolve ~1 mg/mL in mobile phase. C18 column. Mobile phase: Acetonitrile/Water with 0.1% TFA. Gradient elution. UV detection at 254/260 nm. | A single major peak with >99.5% area. |
| LC-MS | Molecular Weight Confirmation | Use conditions similar to HPLC. | A base peak in the mass spectrum corresponding to the [M+H]⁺ of the free base (m/z = 123.1). |
| Melting Point | Physical Constant Check | Standard capillary method. | A sharp melting point within a narrow range (e.g., 1-2°C), consistent with literature values. |
Advanced Topic: Chiral Purification
The protocol above purifies the chemical entity but does not separate enantiomers. If the starting material is racemic and an enantiomerically pure version is required, a chiral resolution step must be introduced. This is typically performed on the free base before forming the final dihydrochloride salt.
The most common method is the formation of diastereomeric salts using a chiral resolving agent, such as a derivative of tartaric acid.[7][9] The two resulting diastereomers will have different solubilities and can be separated by fractional crystallization.
References
- 1. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. chemscene.com [chemscene.com]
- 3. CN111170937A - Preparation method of 3-aminopyridine - Google Patents [patents.google.com]
- 4. 350-03-8|1-(Pyridin-3-yl)ethanone|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 8. CN102584693B - Preparation method for high purity 2-chlorine-3-aminopyridine hydrochloride - Google Patents [patents.google.com]
- 9. Chiral resolution - Wikipedia [en.wikipedia.org]
Introduction: The Strategic Importance of 1-(Pyridin-3-yl)ethanamine in Medicinal Chemistry
An In-Depth Guide to the Derivatization of 1-(Pyridin-3-yl)ethanamine Dihydrochloride for Drug Discovery
1-(Pyridin-3-yl)ethanamine is a pivotal chiral building block in modern drug discovery. Its structure, featuring a basic pyridine ring and a primary chiral amine, offers multiple vectors for chemical modification, making it a valuable scaffold for creating libraries of diverse compounds. The dihydrochloride salt is a common commercially available form, ensuring stability and ease of handling.[1][2] Derivatization of this core structure is a fundamental strategy employed by medicinal chemists to modulate pharmacokinetic properties (ADME), enhance target binding affinity, and explore structure-activity relationships (SAR).
This guide provides a comprehensive overview of the principal derivatization methods for 1-(Pyridin-3-yl)ethanamine, grounded in mechanistic understanding and field-proven protocols. We will explore the causality behind experimental choices, offering researchers the knowledge to not only replicate these methods but also to rationally adapt them for the synthesis of novel molecular entities.
Physicochemical Properties of the Core Scaffold
A foundational understanding of the starting material's properties is critical for designing successful derivatization strategies.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂ | PubChem[3] |
| Molecular Weight | 122.17 g/mol | PubChem[3] |
| Form (as Dihydrochloride) | Solid | BLDpharm[1] |
| Solubility | Soluble in water and polar organic solvents like methanol/ethanol. | Implied by salt form |
| Chirality | Exists as (R) and (S) enantiomers. | Sigma-Aldrich |
Core Derivatization Strategies: From Amides to Complex Amines
The primary amine of 1-(Pyridin-3-yl)ethanamine is a versatile nucleophile, enabling a range of derivatization reactions. The initial step in most protocols involving the dihydrochloride salt is the in situ neutralization with a suitable base (e.g., triethylamine, DIPEA, or an inorganic base) to liberate the free amine for reaction.
Caption: Key derivatization pathways for 1-(Pyridin-3-yl)ethanamine.
N-Acylation: Formation of Amide Derivatives
N-acylation is arguably the most fundamental derivatization method for primary amines. The reaction involves the formation of a stable amide bond through the nucleophilic attack of the amine on an activated carboxyl group, typically an acyl chloride or anhydride.
Causality and Experimental Choices:
-
Reagents: Acyl chlorides are highly reactive and often used for rapid, high-yield conversions. Carboxylic acids can also be used directly when activated by coupling agents like EDC or HATU, a common strategy in solid-phase synthesis and for sensitive substrates.
-
Base: A non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is crucial. It serves two purposes: to neutralize the dihydrochloride starting material and to scavenge the HCl byproduct generated when using acyl chlorides, driving the reaction to completion.
-
Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are preferred to avoid side reactions with the acylating agent.
The resulting amide derivatives often exhibit altered solubility, improved metabolic stability, and can introduce new hydrogen bond donor/acceptor sites for enhanced target interaction.[4]
N-Sulfonylation: Crafting Sulfonamide Analogs
The synthesis of sulfonamides is achieved by reacting the amine with a sulfonyl chloride. Sulfonamides are key functional groups in medicinal chemistry, often acting as bioisosteres for amides or carboxylic acids. They are generally more chemically stable and can significantly alter the pKa and electronic properties of the parent molecule.
Causality and Experimental Choices:
-
Reagents: A diverse array of aryl and alkyl sulfonyl chlorides are commercially available, allowing for extensive SAR exploration. The reaction with pyridine-3-sulfonyl chloride, for instance, is used to produce key intermediates for pharmaceutical products.[5]
-
Catalyst/Base: Pyridine or DMAP can be used as a nucleophilic catalyst in addition to a stoichiometric base like TEA. The reaction conditions are broadly similar to N-acylation.
-
Significance: The resulting sulfonamides, such as 1-(Pyridin-3-yl)ethane-1-sulfonamide and its analogs, are valuable for probing interactions with biological targets.[6] The meta-substitution on the pyridine ring can be achieved through advanced electrochemical methods for late-stage functionalization.[7]
Caption: Comparison of N-Acylation and N-Sulfonylation pathways.
Reductive Amination: Accessing Secondary and Tertiary Amines
Reductive amination, or reductive alkylation, is a powerful and versatile method for forming C-N bonds.[8] It proceeds in two stages: the initial reaction between the amine and a carbonyl compound (aldehyde or ketone) to form a transient imine (or enamine), which is then reduced in situ to the corresponding amine.
Causality and Experimental Choices:
-
Carbonyl Component: A vast library of aldehydes and ketones can be used, enabling the introduction of a wide range of alkyl and arylalkyl substituents.
-
Reducing Agent: The choice of reducing agent is critical for success. Mild, selective hydrides are preferred to avoid the reduction of the starting carbonyl compound.
-
Sodium cyanoborohydride (NaBH₃CN): A classic choice that is effective at reducing protonated imines much faster than ketones or aldehydes.[9]
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): A milder, less toxic, and highly effective alternative, particularly for sensitive substrates.[8][9]
-
Pyridine-borane complex: A mild option that can be used with molecular sieves to drive imine formation.[10]
-
-
pH Control: The reaction is often performed under mildly acidic conditions (pH 5-6) to catalyze imine formation without significantly deactivating the amine nucleophile.
This method avoids the over-alkylation problems often associated with direct alkylation using alkyl halides and is a cornerstone of combinatorial chemistry.[9]
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Procedure for N-Acylation with an Acyl Chloride
Materials and Reagents:
-
This compound
-
Acyl chloride (1.05 equivalents)
-
Triethylamine (TEA) (2.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Suspend the salt in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add triethylamine (2.2 eq) to the stirred suspension. Stir for 15-20 minutes at 0 °C to ensure complete neutralization and formation of the free amine.
-
In a separate vial, dissolve the acyl chloride (1.05 eq) in a small amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid) and brine.
-
Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization, as appropriate.
-
Characterization: Confirm the structure and purity of the final amide product using ¹H NMR, ¹³C NMR, and mass spectrometry.[11]
Protocol 2: General Procedure for Reductive Amination using NaBH(OAc)₃
Materials and Reagents:
-
This compound
-
Aldehyde or Ketone (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Triethylamine (TEA) (1.1 equivalents for neutralization)
-
Anhydrous 1,2-dichloroethane (DCE) or DCM
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the carbonyl compound (1.1 eq).
-
Add anhydrous DCE or DCM (approx. 0.1 M).
-
Add triethylamine (1.1 eq) to neutralize the hydrochloride salt. Stir for 10 minutes.
-
(Optional) For less reactive carbonyls, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Note: The addition may cause gas evolution.
-
Stir the reaction at room temperature for 4-24 hours until completion (monitor by TLC or LC-MS).
-
Work-up: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude secondary or tertiary amine product using flash column chromatography.
-
Characterization: Confirm the structure and purity using appropriate analytical techniques (NMR, MS).[11]
Chiral Integrity and Separation
1-(Pyridin-3-yl)ethanamine possesses a stereogenic center, and the biological activity of its derivatives is often highly dependent on the absolute configuration.
-
Starting Material: It is crucial to start with an enantiomerically pure material, such as (R)-1-(Pyridin-3-yl)ethanamine or (S)-1-(Pyridin-3-yl)ethanamine, if a single enantiomer of the final product is desired.[2] The derivatization methods described above are generally mild and do not typically cause racemization at the chiral center.
-
Chiral Separation: If starting with a racemic mixture, the resulting derivatized products will also be racemic. These enantiomers can often be separated using chiral chromatography (e.g., with chiral stationary phases) or through diastereomeric salt formation and crystallization.[12] The development of effective chiral separation methods is a critical step in preclinical development.[13][14]
Conclusion
The derivatization of this compound is a versatile and powerful approach in drug discovery. By leveraging fundamental reactions such as N-acylation, N-sulfonylation, and reductive amination, researchers can systematically modify the scaffold to optimize its pharmacological profile. The protocols and mechanistic insights provided in this guide serve as a robust foundation for the synthesis of novel, high-value compounds, enabling the rapid advancement of medicinal chemistry programs.
References
- 1. 1159823-02-5|this compound|BLD Pharm [bldpharm.com]
- 2. 1391360-97-6|(S)-1-(Pyridin-3-yl)ethanamine hydrochloride|BLD Pharm [bldpharm.com]
- 3. (R)-1-(Pyridin-3-yl)ethanamine | C7H10N2 | CID 1084920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
- 5. EP2963019B1 - Method for producing pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
- 6. chemscene.com [chemscene.com]
- 7. Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. sciencemadness.org [sciencemadness.org]
- 11. neuroquantology.com [neuroquantology.com]
- 12. Enantiomeric Separation of New Chiral Azole Compounds | MDPI [mdpi.com]
- 13. Chiral separation of enantiomeric 1,2-diamines using molecular imprinting method and selectivity enhancement by addition of achiral primary amines into eluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchwithrowan.com [researchwithrowan.com]
Application Notes and Protocols for the Analytical Characterization of 1-(Pyridin-3-yl)ethanamine Dihydrochloride
Abstract
This document provides a comprehensive guide to the essential analytical methodologies for the characterization of 1-(Pyridin-3-yl)ethanamine dihydrochloride, a key building block in pharmaceutical synthesis. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing not only procedural steps but also the underlying scientific rationale. We present detailed, field-tested protocols for purity and assay determination using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, definitive structural confirmation via Nuclear Magnetic Resonance (NMR) spectroscopy, and identification of volatile impurities by Gas Chromatography-Mass Spectrometry (GC-MS). Each section is structured to ensure scientific integrity, operational trustworthiness, and authoritative grounding.
Introduction and Compound Profile
This compound is a primary amine featuring a pyridine ring, making it a valuable synthon for creating more complex molecules with potential therapeutic applications. Its salt form enhances stability and solubility. Rigorous analytical control is paramount to ensure the quality, purity, and stability of this intermediate, as the presence of impurities can have significant downstream effects on reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, patient safety.
This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the described protocols are self-validating systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Chemical Name | This compound | [1][2] |
| CAS Number | 1159823-02-5 | [1][2] |
| Molecular Formula | C₇H₁₂Cl₂N₂ | [1][2] |
| Molecular Weight | 195.09 g/mol | [1][2] |
| Appearance | Off-white to light yellow solid | [3] |
| Melting Point | 191-193 °C | [3] |
| Storage Conditions | Sealed in a dry, inert atmosphere at 2-8°C | [1][2][3] |
| Solubility | Soluble in water and methanol |
Method 1: Purity and Assay by Stability-Indicating RP-HPLC
Principle and Expertise
A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the amount of the active ingredient due to degradation.[4][5] For this compound, a reverse-phase HPLC (RP-HPLC) method is optimal. The compound contains both a basic amine and a basic pyridine ring, making its retention highly dependent on the mobile phase pH. By selecting a pH where the analyte is in a consistent, ionized state (typically pH 2-4), sharp, symmetrical peaks can be achieved on a C18 column.
The core of this method's trustworthiness lies in forced degradation studies. By intentionally stressing the analyte with acid, base, oxidation, heat, and light, we demonstrate the method's ability to separate the intact compound from any potential degradation products, ensuring that the reported purity is accurate and not inflated by co-eluting impurities.[5][6]
Experimental Protocol
Table 2: Recommended RP-HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% TFA in Acetonitrile |
| Gradient | 0-2 min: 5% B2-15 min: 5% to 60% B15-17 min: 60% B17-18 min: 60% to 5% B18-25 min: 5% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
| Diluent | Water:Acetonitrile (90:10 v/v) |
Protocol Steps:
-
Standard Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of Diluent and sonicate for 5 minutes to dissolve.
-
Dilute to volume with Diluent and mix thoroughly.
-
-
Sample Preparation (100 µg/mL):
-
Prepare the sample solution using the same procedure as the standard.
-
-
System Suitability Testing (SST):
-
Inject the Standard Preparation five times.
-
The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area is ≤ 2.0% and the tailing factor for the main peak is ≤ 2.0.[7]
-
-
Analysis and Calculation:
-
Inject the Diluent (as a blank), followed by the Standard and Sample preparations.
-
Calculate the Assay (% w/w) and % Impurity using the principles of external standard quantitation based on peak areas.
-
Forced Degradation Protocol
To validate the stability-indicating nature of the method, expose the analyte to the following stress conditions:
-
Acid Hydrolysis: Dissolve 10 mg of the sample in 10 mL of 0.1 M HCl and heat at 60°C for 4 hours. Neutralize with 0.1 M NaOH before dilution and injection.
-
Base Hydrolysis: Dissolve 10 mg of the sample in 10 mL of 0.1 M NaOH and heat at 60°C for 2 hours. Neutralize with 0.1 M HCl before dilution and injection.
-
Oxidative Degradation: Dissolve 10 mg of the sample in 10 mL of 3% H₂O₂ and keep at room temperature for 24 hours before dilution and injection.
-
Thermal Degradation: Expose the solid powder to 105°C for 48 hours. Prepare the sample as usual.
-
Photolytic Degradation: Expose the solid powder to UV light (254 nm) and visible light for 7 days. Prepare the sample as usual.
Analyze all stressed samples alongside an unstressed control. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak.
Visualization: HPLC Workflow
Caption: Workflow for HPLC purity and assay analysis.
Method 2: Structural Confirmation by NMR Spectroscopy
Principle and Expertise
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive identification and structural elucidation of organic molecules.[8] It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon atom (¹³C NMR) in the molecule. For this compound, the key is to confirm the 3-substitution pattern on the pyridine ring, the presence of the ethylamine side chain, and the overall integrity of the structure. The dihydrochloride form means the pyridine nitrogen and the primary amine nitrogen are protonated, which will influence the chemical shifts, particularly of adjacent protons.
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.
-
Add approximately 0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). D₂O is often preferred for hydrochloride salts.
-
Cap the tube and vortex until the sample is fully dissolved.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
For ¹H NMR, typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
For ¹³C NMR, a proton-decoupled experiment is standard, requiring a larger number of scans for adequate signal-to-noise.
-
Expected Spectral Data Interpretation
The spectrum should be consistent with the proposed structure. The chemical shifts in D₂O will be slightly different from those in organic solvents due to solvent effects and proton exchange.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in D₂O)
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Pyridine C2-H | δ ~8.8 ppm (s) | δ ~145 ppm |
| Pyridine C6-H | δ ~8.7 ppm (d) | δ ~148 ppm |
| Pyridine C4-H | δ ~8.5 ppm (d) | δ ~142 ppm |
| Pyridine C5-H | δ ~7.9 ppm (dd) | δ ~127 ppm |
| Pyridine C3 | N/A | δ ~135 ppm |
| CH (methine) | δ ~4.6 ppm (q) | δ ~50 ppm |
| CH₃ (methyl) | δ ~1.7 ppm (d) | δ ~18 ppm |
| NH₂ (amine) | Not observed in D₂O due to H-D exchange | N/A |
Note: s=singlet, d=doublet, dd=doublet of doublets, q=quartet. Shifts are approximate and relative to a reference standard.
Visualization: Structure-Spectrum Relationship
Caption: Correlation of molecular protons to their predicted NMR signals.
Method 3: Volatile Impurity Analysis by GC-MS (as Free Base)
Principle and Expertise
Gas Chromatography is ideal for separating volatile and thermally stable compounds. While the dihydrochloride salt itself is non-volatile, converting it to its free base form allows for analysis by GC. This method is particularly powerful for identifying residual solvents or volatile impurities from the manufacturing process that may not be detected by HPLC. Mass Spectrometry (MS) provides definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns.[9]
The critical, experience-based step in this protocol is the quantitative and clean conversion of the salt to the free base immediately prior to injection to prevent degradation or loss of the analyte.
Experimental Protocol
Table 4: Recommended GC-MS Conditions
| Parameter | Condition |
| Column | HP-5ms (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Oven Program | Initial: 60°C (hold 2 min)Ramp: 15°C/min to 280°CHold: 5 min at 280°C |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 35 - 350 amu |
Protocol Steps:
-
Sample Preparation (Conversion to Free Base):
-
Accurately weigh ~20 mg of the sample into a 2 mL vial.
-
Add 1 mL of Dichloromethane (DCM).
-
Add 0.5 mL of 1 M Sodium Hydroxide solution.
-
Cap the vial and vortex vigorously for 1 minute to neutralize the salt and extract the free base into the organic layer.
-
Allow the layers to separate.
-
Carefully transfer a portion of the top organic layer (DCM) to a new autosampler vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
-
Analysis:
-
Inject 1 µL of the prepared organic solution into the GC-MS system.
-
Acquire the data.
-
-
Data Interpretation:
-
The main peak corresponding to 1-(Pyridin-3-yl)ethanamine free base (MW 122.17) should be identified.
-
Search the acquired mass spectra of any other peaks against a spectral library (e.g., NIST) to identify potential volatile impurities or residual solvents.
-
Visualization: GC-MS Preparation Workflow
References
- 1. 1159823-02-5|this compound|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. (S)-1-(pyridin-3-yl)ethanamine dihydrochloride | 40154-84-5 [amp.chemicalbook.com]
- 4. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 5. nveo.org [nveo.org]
- 6. rjptonline.org [rjptonline.org]
- 7. pnrjournal.com [pnrjournal.com]
- 8. rsc.org [rsc.org]
- 9. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements [mdpi.com]
Application Note: Leveraging 1-(Pyridin-3-yl)ethanamine Dihydrochloride in the Synthesis of Novel Antibacterial Agents
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent development of novel antibacterial agents.[1] Heterocyclic compounds, particularly those incorporating a pyridine scaffold, represent a promising avenue for discovery due to their diverse biological activities and versatile chemical properties.[2][3] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and enhance the pharmacokinetic properties of drug candidates.[4] This guide provides a detailed technical overview and experimental protocols for utilizing 1-(Pyridin-3-yl)ethanamine dihydrochloride, a versatile bifunctional building block, in the synthesis of potential antibacterial compounds. We focus on the synthesis of Schiff bases and N-acylated derivatives, detailing the underlying chemical principles, step-by-step protocols, characterization methods, and protocols for preliminary antibacterial screening.
Introduction: The Strategic Value of the Pyridine-Ethylamine Scaffold
1-(Pyridin-3-yl)ethanamine possesses two key reactive sites: a primary aliphatic amine and a pyridine ring. This duality makes it an exceptionally valuable starting material in medicinal chemistry.
-
The Primary Amine: This group serves as a potent nucleophile, readily participating in a wide array of bond-forming reactions. Its reactivity is central to constructing more complex molecular architectures, most notably through the formation of imines (Schiff bases) and amides.
-
The Pyridine Ring: More than just a structural backbone, the pyridine moiety is a well-established pharmacophore.[4] Its electron-withdrawing nature influences the reactivity of adjacent groups, and the ring's nitrogen atom is a key site for potential hydrogen bonding with biological targets, which can be critical for potent antimicrobial activity.[4]
The dihydrochloride salt form ensures stability and enhances solubility in certain solvents, though it requires neutralization to unmask the nucleophilic primary amine for reaction. This guide will detail the practical considerations for its use in two fundamental synthetic pathways.
Core Synthetic Pathways and Mechanistic Rationale
The journey from the 1-(Pyridin-3-yl)ethanamine precursor to a biologically active agent involves strategic chemical modifications. Below, we outline two foundational synthetic routes.
Caption: High-level workflow from starting material to biological evaluation.
Pathway A: Schiff Base (Imine) Formation
The condensation reaction between the primary amine of 1-(Pyridin-3-yl)ethanamine and an aldehyde is a classic and efficient method to generate Schiff bases. The resulting azomethine (C=N) group is a common feature in biologically active compounds, contributing to their antibacterial and antifungal properties.[5]
Causality Behind Experimental Choices:
-
Solvent: Ethanol is frequently used as it effectively dissolves the reactants and is easy to remove post-reaction.[6]
-
Catalyst: A few drops of glacial acetic acid are added to catalyze the reaction. The acid protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the amine.[6]
-
Heat (Reflux): The reaction is typically heated to reflux to overcome the activation energy barrier for the dehydration step (loss of water), driving the equilibrium towards the formation of the imine product.[7]
Caption: Key components for Schiff base synthesis.
Pathway B: N-Acylation (Amide Formation)
Formation of an amide bond via N-acylation is a cornerstone of drug synthesis. This reaction couples the amine with a carboxylic acid derivative (e.g., an acyl chloride) to create a stable amide linkage. This strategy allows for the introduction of a vast array of functional groups, enabling fine-tuning of the molecule's steric and electronic properties to optimize antibacterial efficacy.
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is essential when using acyl chlorides. Its role is to neutralize the HCl byproduct generated during the reaction, preventing it from protonating the starting amine and rendering it unreactive.[8]
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent the hydrolysis of the highly reactive acyl chloride.
-
Temperature: These reactions are often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction rate, followed by warming to room temperature to ensure completion.
Caption: Key components for N-acylation synthesis.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of a Schiff Base Derivative
This protocol describes a general procedure for the reaction of this compound with a substituted benzaldehyde.
Materials
| Reagent/Material | M.W. | Amount | Moles |
|---|---|---|---|
| This compound | 195.09 g/mol | 1.95 g | 10 mmol |
| 4-Chlorobenzaldehyde | 140.57 g/mol | 1.41 g | 10 mmol |
| Triethylamine (TEA) | 101.19 g/mol | 2.79 mL | 20 mmol |
| Absolute Ethanol | - | 40 mL | - |
| Glacial Acetic Acid | - | 3-4 drops | - |
Procedure
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.95 g, 10 mmol) and absolute ethanol (40 mL).
-
Stir the suspension and add triethylamine (2.79 mL, 20 mmol) dropwise. Stir for 15 minutes at room temperature to liberate the free amine.
-
Add 4-chlorobenzaldehyde (1.41 g, 10 mmol) to the mixture.
-
Add 3-4 drops of glacial acetic acid to catalyze the reaction.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) for 6 hours.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase such as ethyl acetate:ethanol (2:3).[5]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
Cool the resulting concentrate in an ice bath to induce precipitation of the product.
-
Filter the solid product using a Büchner funnel, wash with a small amount of cold ethanol, and dry under vacuum.
-
Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
Self-Validation & Characterization
-
Yield: Calculate the percentage yield of the purified product.
-
Melting Point: Determine the melting point range and compare it to literature values if available.
-
FT-IR (ATR): Look for the disappearance of the N-H stretch (approx. 3300-3400 cm⁻¹) from the primary amine and the C=O stretch (approx. 1700 cm⁻¹) from the aldehyde, and the appearance of a characteristic C=N (imine) stretch (approx. 1600-1650 cm⁻¹).
-
¹H NMR (DMSO-d₆): Expect to see a characteristic singlet for the imine proton (-N=CH-) around δ 8.0-9.0 ppm, along with signals corresponding to the pyridine and benzene rings.[6]
Protocol 2: Antibacterial Screening by Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of synthesized compounds against bacterial strains.[9]
Materials
| Reagent/Material | Description |
|---|---|
| Synthesized Compound | Stock solution of 1000 µg/mL in DMSO |
| Bacterial Strains | e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative) |
| Mueller-Hinton Broth (MHB) | Sterile liquid growth medium |
| 96-well microtiter plate | Sterile, flat-bottom |
| DMSO | Sterile, as negative and solvent control |
| Standard Antibiotic | e.g., Ciprofloxacin, as positive control |
Procedure
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
In a sterile 96-well plate, add 100 µL of sterile MHB to wells 2 through 12.
-
Add 200 µL of the compound stock solution (or control) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. This creates concentrations ranging from 1000 µg/mL to 2 µg/mL.
-
Well 11 serves as the growth control (MHB + inoculum, no compound).
-
Well 12 serves as the sterility control (MHB only).
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well is 200 µL.
-
Cover the plate and incubate at 37 °C for 18-24 hours.
-
Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[9]
Data Presentation The results should be summarized in a table for clarity.
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Schiff Base 1 | 16 | 64 |
| N-Acyl Deriv. 2 | 8 | 32 |
| Ciprofloxacin | 0.5 | 0.25 |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low/No Product Yield | Incomplete reaction; impure reagents; insufficient catalyst; wet solvent/reagents. | Extend reaction time; confirm reagent purity; ensure proper amount of catalyst is used; use anhydrous solvents and dry glassware. |
| Impure Product | Side reactions; incomplete reaction; inefficient purification. | Monitor reaction closely with TLC to avoid side product formation; repeat recrystallization or consider column chromatography. |
| No Antibacterial Activity | The synthesized molecule is inherently inactive; compound precipitated out of the test medium. | Synthesize different derivatives to explore structure-activity relationships; check the solubility of the compound in the assay medium. |
Conclusion
This compound is a highly effective and versatile precursor for the synthesis of novel heterocyclic compounds. The straightforward and robust protocols for creating Schiff bases and N-acylated derivatives provide a solid foundation for generating a library of compounds for antibacterial screening. By systematically modifying the substituents on the aromatic aldehyde or acyl group, researchers can rationally explore the structure-activity relationship (SAR) to develop potent next-generation antibacterial agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. ijcrt.org [ijcrt.org]
- 8. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
- 9. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Pivotal Role of Pyridine Compounds in Kinase Inhibitor Development
Introduction: Kinases as Therapeutic Targets and the Rise of the Pyridine Scaffold
Protein kinases are a vast family of enzymes that orchestrate a multitude of cellular processes by catalyzing the phosphorylation of substrate proteins.[1] This fundamental signaling mechanism governs cell proliferation, metabolism, differentiation, and survival.[2][3] Consequently, the dysregulation of kinase activity is a hallmark of numerous human diseases, most notably cancer, making them one of the most important classes of therapeutic targets in modern drug discovery.[4][5]
Kinase inhibitors, particularly small molecules that compete with adenosine triphosphate (ATP) for the enzyme's active site, have revolutionized treatment paradigms in oncology and beyond.[6] Within the vast chemical space explored for kinase inhibition, the pyridine ring has emerged as a "privileged scaffold".[7][8] This is due to its unique electronic properties and its ability to form crucial hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket, effectively mimicking the adenine moiety of ATP.[6][8] Pyridine and its fused heterocyclic variants, such as pyrazolopyridine, are core components of numerous FDA-approved drugs.[5][6][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the rationale, design, synthesis, and evaluation of pyridine-based kinase inhibitors. The document details field-proven protocols and explains the causality behind critical experimental choices to ensure scientific integrity and reproducibility.
Section 1: The Pyridine Scaffold: A Privileged Structure for Kinase Inhibition
The utility of the pyridine scaffold is rooted in its fundamental physicochemical properties. As a six-membered aromatic heterocycle containing one nitrogen atom, it offers a perfect blend of structural rigidity, synthetic tractability, and electronic characteristics ideal for kinase hinge binding.
Mechanism of Hinge Binding
The ATP-binding site of a kinase is a deep cleft between the N-terminal and C-terminal lobes of the catalytic domain. A flexible "hinge" region connects these two lobes. The adenine ring of ATP forms two critical hydrogen bonds with the backbone amide and carbonyl groups of this hinge. The nitrogen atom at position 1 of the pyridine ring and an adjacent exocyclic amine group can perfectly replicate this hydrogen bonding pattern, serving as a highly effective anchor for the inhibitor molecule. This fundamental interaction is a cornerstone of the design of most ATP-competitive pyridine-based inhibitors.[9]
Structure-Activity Relationship (SAR) Insights
Systematic exploration of SAR is critical for optimizing a pyridine-based hit into a clinical candidate.[10][11]
-
Hinge-Binding Moiety: While the 2-aminopyridine is a classic hinge binder, other isomers and fused systems like pyrazolo[1,5-a]pyridine and imidazo[1,2-a]pyridine have proven highly effective, sometimes offering superior potency or improved physicochemical properties.[6][12]
-
Substitutions for Potency and Selectivity: The true power of the pyridine scaffold lies in its synthetic versatility. Different positions on the ring can be substituted to probe other pockets within the ATP-binding site.[13][14] These substitutions are crucial for enhancing potency and, critically, for achieving selectivity against other kinases in the human kinome, which is a significant challenge due to the conserved nature of the ATP pocket.[15][16]
-
Improving Pharmacokinetics: Pyridine's nitrogen atom can also improve aqueous solubility and metabolic stability, key pharmacokinetic parameters.[5] Judicious modification of the pyridine scaffold can address issues like CYP450 inhibition or poor oral bioavailability.[3][10]
Section 2: FDA-Approved Pyridine-Containing Kinase Inhibitors
The success of the pyridine scaffold is evidenced by the large number of FDA-approved drugs that incorporate this motif.[5][17] These drugs target a wide range of kinases implicated in various cancers.
| Drug Name | Primary Kinase Target(s) | Indication(s) | Scaffold Type |
| Imatinib | BCR-Abl, c-KIT, PDGFR | Chronic Myelogenous Leukemia (CML), GIST | Phenylaminopyrimidine |
| Nilotinib [17] | BCR-Abl | Imatinib-resistant CML | Pyridyl-pyrimidine |
| Crizotinib [3] | ALK, ROS1, c-MET | Non-Small Cell Lung Cancer (NSCLC) | Aminopyridine |
| Selpercatinib [6][18] | RET | RET-fusion positive NSCLC, Thyroid Cancer | Pyrazolo[1,5-a]pyridine |
| Abemaciclib [3] | CDK4/6 | HR+ Breast Cancer | Aminopyrimidine |
| Fostamatinib [5] | SYK | Chronic Immune Thrombocytopenia | Pyridine |
| Axitinib [17] | VEGFR1-3, PDGFR, c-KIT | Advanced Renal Cell Carcinoma | Indazole |
| Olverembatinib [6][18] | BCR-Abl | CML | Pyrazolopyridine |
| *Note: Phenylaminopyrimidine is a closely related and highly successful bioisostere of the pyridine scaffold. | |||
| Note: Indazole is a bioisostere of pyrazolopyridine. |
Section 3: Key Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis and evaluation of novel pyridine-based kinase inhibitors.
Protocol 1: Synthesis of a 2-Aminopyridine Inhibitor Core via Suzuki-Miyaura Coupling
This protocol describes a common and versatile method for creating carbon-carbon bonds to the pyridine core, a key step in elaborating the scaffold to improve potency and selectivity.[8]
Expertise & Experience: The Suzuki-Miyaura coupling is chosen for its broad functional group tolerance, mild reaction conditions, and high yields, making it a workhorse in medicinal chemistry. Using a palladium catalyst like Pd(dppf)Cl₂ is standard practice as it is robust and effective for a wide range of aryl halides and boronic acids.
Materials:
-
2-amino-5-bromopyridine
-
Aryl boronic acid or ester (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equivalents)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture, 10:1)
-
Microwave reactor vials
-
Standard laboratory glassware, magnetic stirrer
-
Purification equipment (e.g., silica gel for column chromatography)
Procedure:
-
Reaction Setup: In a microwave vial, combine 2-amino-5-bromopyridine (1 equivalent), the desired aryl boronic acid (1.1 equivalents), Pd(dppf)Cl₂ (0.05 equivalents), and K₂CO₃ (2.0 equivalents).
-
Solvent Addition: Add the 1,4-dioxane/water solvent mixture to the vial to achieve a concentration of approximately 0.1 M with respect to the starting bromopyridine.
-
Degassing: Seal the vial and degas the mixture by bubbling argon or nitrogen through it for 5-10 minutes. This is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Reaction: Place the vial in a microwave reactor and heat to 100-120°C for 20-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: In Vitro Biochemical Kinase Assay (Luminescence-Based)
This protocol measures the direct inhibitory effect of a compound on the activity of a purified kinase by quantifying the amount of ADP produced. The ADP-Glo™ Kinase Assay is a common and robust platform for this purpose.[1]
Trustworthiness: This protocol includes essential controls: a "no inhibitor" (DMSO only) control to define 100% kinase activity and a "no kinase" control to determine the background signal. A reference inhibitor (e.g., Staurosporine) should also be run to validate the assay's performance.
Materials:
-
Purified kinase of interest and its specific substrate peptide
-
ATP
-
Test inhibitor (e.g., "Compound P") dissolved in 100% DMSO
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating: Prepare a serial dilution of "Compound P" in DMSO. Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of the serially diluted compound or DMSO control into the wells of a 384-well plate.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase and its substrate in kinase assay buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the kinase.
-
Pre-incubation: Add 5 µL of the kinase/substrate mixture to each well. Gently mix and incubate for 15 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction is initiated.
-
Reaction Initiation: Prepare an ATP solution in kinase assay buffer. The concentration should be at or near the ATP Kₘ for the specific kinase to ensure competitive inhibition is measured accurately. Add 5 µL of the ATP solution to each well to start the reaction.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes. The incubation time may need optimization depending on the kinase's activity.
-
ADP Detection - Step 1: Add 10 µL of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection - Step 2: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which then drives a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.[1]
-
Data Analysis:
-
Normalize the data: (Signal_well - Signal_no_kinase) / (Signal_DMSO - Signal_no_kinase) * 100 = % Activity.
-
Plot the % Activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) value.
-
Protocol 3: Cell-Based Target Engagement Assay (NanoBRET™)
Biochemical assays are essential, but demonstrating that a compound can enter a cell and bind to its target is a critical next step.[19] The NanoBRET™ Target Engagement assay measures compound binding at a specific kinase in living cells.[20]
Expertise & Experience: Moving from a biochemical to a cellular assay is a crucial transition point in drug discovery.[19] Many compounds that are potent in vitro fail in cells due to poor permeability, efflux, or intracellular metabolism. The NanoBRET™ assay provides a direct readout of target binding inside the cell, offering more physiologically relevant data than a simple biochemical assay.[20]
Materials:
-
Cells (e.g., HEK293) transiently or stably expressing the kinase of interest fused to NanoLuc® luciferase.
-
NanoBRET™ Tracer, specific for the kinase of interest.
-
Test inhibitor ("Compound P") dissolved in DMSO.
-
Opti-MEM™ I Reduced Serum Medium.
-
White, opaque 96-well cell culture plates.
-
Plate reader capable of measuring filtered luminescence (450 nm and >600 nm).
Procedure:
-
Cell Plating: Seed the NanoLuc®-kinase expressing cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Tracer and Inhibitor Addition: Prepare solutions of the test inhibitor at 2X the final desired concentrations in Opti-MEM™. Prepare a 2X solution of the NanoBRET™ Tracer in Opti-MEM™.
-
Assay Assembly: Remove the growth medium from the cells. Simultaneously add 50 µL of the 2X inhibitor solution and 50 µL of the 2X Tracer solution to the wells. Include "no inhibitor" controls (DMSO only).
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator. This allows the inhibitor and tracer to reach binding equilibrium with the target kinase.
-
Detection: Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's protocol. Add the substrate to each well.
-
Data Acquisition: Immediately read the plate on a luminometer equipped with two filters to measure donor (NanoLuc®, ~450 nm) and acceptor (Tracer, >600 nm) emission.
-
Data Analysis:
-
Calculate the raw BRET ratio for each well (Acceptor Emission / Donor Emission).
-
Convert the raw ratios to milliBRET units (mBU) by multiplying by 1000.
-
Plot the mBU values against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ (cellular target engagement).
-
Section 4: Data Visualization and Workflows
Visualizing complex biological pathways and experimental workflows is essential for clarity and understanding.
Kinase Inhibitor Development Workflow
The development of a kinase inhibitor is a multi-stage process that integrates chemistry, biology, and pharmacology.
Simplified EGFR Signaling Pathway
Many pyridine-based inhibitors target key nodes in oncogenic signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway.
Conclusion
The pyridine scaffold is a cornerstone of modern kinase inhibitor design, providing a robust and versatile framework for developing potent, selective, and drug-like molecules. Its ability to effectively mimic ATP binding at the kinase hinge region has been validated by numerous clinical successes. The protocols and workflows detailed in this document provide a comprehensive guide for researchers to synthesize and evaluate novel pyridine-based inhibitors, from initial biochemical characterization to target engagement in a cellular environment. By understanding the principles of pyridine's mechanism of action and employing rigorous, self-validating experimental methodologies, scientists can continue to leverage this privileged scaffold to develop the next generation of targeted therapies.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review [ouci.dntb.gov.ua]
- 13. Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C | MDPI [mdpi.com]
- 14. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. reactionbiology.com [reactionbiology.com]
- 20. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Custom Synthesis and Process Optimization of Pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Importance of the Pyridine Scaffold
The pyridine ring is a cornerstone heterocyclic motif in the landscape of pharmaceuticals, agrochemicals, and functional materials.[1][2][3][4] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design, with approximately 20% of the top 200 drugs featuring a pyridine core.[1] The demand for novel, highly functionalized pyridine derivatives continues to grow, driving the need for robust, efficient, and scalable synthetic strategies. This guide provides an in-depth exploration of both classical and modern approaches to pyridine synthesis, with a strong emphasis on strategic process optimization to accelerate drug discovery and development timelines.
Part 1: Strategic Approaches to Pyridine Ring Construction
The synthesis of the pyridine core can be broadly categorized into two main strategies: ring-forming reactions from acyclic precursors and the functionalization of a pre-existing pyridine ring. The choice of strategy is dictated by the desired substitution pattern, functional group tolerance, and scalability requirements.
Classical Condensation Reactions: Building the Core
For decades, multicomponent reactions have been the bedrock of pyridine synthesis, offering a high degree of atom economy by constructing complex molecules in a single step.[5][6]
-
The Hantzsch Pyridine Synthesis: Discovered by Arthur Hantzsch in 1881, this reaction remains a highly versatile method for preparing 1,4-dihydropyridines, which are subsequently oxidized to pyridines.[5][6][7][8] The classical approach involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia.[4][6][7][8] The driving force for the final oxidation step is the formation of the stable aromatic pyridine ring.[6][7]
-
The Doebner-von Miller Reaction: This reaction provides a route to quinolines (a fused pyridine system) through the reaction of an aniline with α,β-unsaturated carbonyl compounds.[9][10][11] The reaction is typically acid-catalyzed.[10]
Modern Synthetic Methodologies: Precision and Versatility
While classical methods are powerful, modern synthetic chemistry has introduced a range of catalytic and modular approaches that offer greater control over regioselectivity and functional group compatibility.
-
Transition Metal-Catalyzed Cycloadditions: Metal catalysis can enable cycloaddition pathways that are thermally disfavored, such as the [2+2+2] cycloaddition of alkynes and nitriles to form pyridine rings.[12] These methods are highly atom-efficient and can provide access to complex substitution patterns.[12]
-
C-H Bond Functionalization: Direct C-H activation has emerged as a powerful tool for the late-stage functionalization of pyridine rings, allowing for the introduction of substituents without the need for pre-functionalized starting materials.[13][14][15][16] This strategy is particularly valuable in medicinal chemistry for generating diverse libraries of analogues.[14] Regioselective functionalization at the C2, C3, and C4 positions can be achieved by carefully selecting the catalyst and directing group.[14][15]
-
Causality in Regioselectivity: The inherent electronic properties of the pyridine ring favor nucleophilic attack at the C2 and C4 positions. However, transition metal catalysis can override this innate reactivity. For instance, palladium-catalyzed C3-arylation has been achieved with high selectivity.[14] The choice of ligand is often crucial in directing the catalyst to a specific C-H bond.
-
Part 2: Process Optimization: From Lab Scale to Production
Optimizing a synthetic route is a critical step in the development of any pyridine-containing compound, aiming to improve yield, reduce costs, and ensure process safety and scalability.[1][17]
Design of Experiments (DoE): A Systematic Approach to Optimization
Design of Experiments (DoE) is a statistical methodology that allows for the simultaneous variation of multiple reaction parameters to efficiently identify optimal conditions.[17][18][19][20][21] This approach is superior to the traditional one-factor-at-a-time (OFAT) method, as it can reveal interactions between variables and provide a more comprehensive understanding of the reaction landscape.[21]
-
Key Parameters for Optimization: In pyridine synthesis, common parameters to investigate using DoE include:
-
Temperature
-
Reaction time
-
Catalyst loading
-
Solvent
-
Concentration of reactants
-
Stoichiometry
-
Flow Chemistry: Enhancing Control and Scalability
Continuous flow chemistry offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for hazardous reactions, and the potential for automated, self-optimizing systems.[22][23][24][25] The high surface-to-volume ratio in flow reactors allows for precise temperature control, which can lead to cleaner reactions and higher yields.[24]
-
Application in Pyridine Synthesis: Flow chemistry has been successfully applied to the synthesis of pyridine-oxazoline (PyOX) ligands and other pyridine derivatives.[22][24] Autonomous self-optimizing flow reactors can rapidly identify optimal reaction conditions by integrating an optimization algorithm with online analytical monitoring.[24][26]
Part 3: Experimental Protocols and Data
Protocol: Hantzsch Synthesis of a 1,4-Dihydropyridine
This protocol describes the synthesis of a symmetrical 1,4-dihydropyridine, a precursor to a substituted pyridine.
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
β-ketoester (e.g., ethyl acetoacetate)
-
Ammonium acetate
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1 equivalent) and the β-ketoester (2 equivalents) in ethanol.
-
Add ammonium acetate (1.1 equivalents) to the solution.
-
Stir the reaction mixture at reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the 1,4-dihydropyridine.
Protocol: Oxidation to the Pyridine
Materials:
-
1,4-Dihydropyridine from the previous step
-
Oxidizing agent (e.g., ceric ammonium nitrate (CAN) or manganese dioxide)
-
Acetic acid or other suitable solvent
Procedure:
-
Dissolve the 1,4-dihydropyridine in the chosen solvent.
-
Add the oxidizing agent portion-wise at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired pyridine.
Data Presentation: Example of a DoE Study for Yield Optimization
The following table illustrates a hypothetical 2-factor, 2-level full factorial DoE for optimizing the yield of a pyridine synthesis.
| Experiment | Temperature (°C) | Catalyst Loading (mol%) | Yield (%) |
| 1 | 80 | 1 | 65 |
| 2 | 100 | 1 | 75 |
| 3 | 80 | 5 | 70 |
| 4 | 100 | 5 | 88 |
Analysis: The data suggests that both higher temperature and higher catalyst loading lead to increased yield. Furthermore, the significant increase in yield from experiment 3 to 4 compared to 1 to 2 indicates a positive interaction between temperature and catalyst loading.
Part 4: Visualizing Workflows
Workflow for Pyridine Synthesis and Optimization
Caption: A generalized workflow from initial synthesis strategy to process optimization and scale-up.
Hantzsch Pyridine Synthesis Pathway
Caption: Key steps and intermediates in the Hantzsch pyridine synthesis.
References
- 1. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 2. Recent Developments in the Synthesis and Applications of Pyridines - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ijnrd.org [ijnrd.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 10. synarchive.com [synarchive.com]
- 11. Doebner-Miller reaction and applications | PPTX [slideshare.net]
- 12. Metal-catalysed Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]
- 13. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 14. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Advances in Direct Pyridine C-H Activation Strategies: Ingenta Connect [ingentaconnect.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 18. mt.com [mt.com]
- 19. researchgate.net [researchgate.net]
- 20. Design of Experiment (DoE) - An efficient tool for process optimization - Syngene International Ltd [syngeneintl.com]
- 21. Boost Drug Development: DoE for Optimizing Pharma Processes & Bio Experiments - Aragen Life Sciences [aragen.com]
- 22. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 23. Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning - PMC [pmc.ncbi.nlm.nih.gov]
- 24. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 25. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds [mdpi.com]
- 26. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Pyridin-3-yl)ethanamine Dihydrochloride
Welcome to the technical support center for the synthesis of 1-(Pyridin-3-yl)ethanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and optimize for higher yields and purity. We will delve into common challenges, provide detailed troubleshooting steps, and answer frequently asked questions, grounding our advice in established chemical principles and literature-proven methodologies.
Introduction: Navigating the Synthesis of a Key Chiral Building Block
1-(Pyridin-3-yl)ethanamine is a valuable chiral building block in the pharmaceutical industry, frequently utilized in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting neurological and psychiatric disorders.[1] Its dihydrochloride salt offers improved stability and handling properties. The primary synthetic route to this amine is the reductive amination of 3-acetylpyridine. While conceptually straightforward, achieving high yields can be challenging due to competing side reactions and purification difficulties. This guide will focus on troubleshooting and optimizing this critical transformation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low Yield of the Desired Amine
Question: My reductive amination of 3-acetylpyridine is resulting in a low yield of 1-(Pyridin-3-yl)ethanamine. What are the likely causes and how can I improve it?
Answer: Low yields in this reductive amination can stem from several factors, primarily related to the choice of reagents and reaction conditions. The two most common methods for this transformation are the Leuckart reaction and catalytic hydrogenation.
1. Suboptimal Leuckart Reaction Conditions:
The Leuckart reaction utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent, typically at high temperatures (120-170°C).[2][3]
-
Cause & Explanation: Incomplete reaction or side reactions are common. At elevated temperatures, ammonium formate dissociates into ammonia and formic acid.[3][4] Ammonia reacts with the ketone (3-acetylpyridine) to form an imine intermediate, which is then reduced by formic acid.[3][5] If the temperature is too low or the reaction time is too short, the conversion will be incomplete. Conversely, excessively high temperatures or prolonged heating can lead to the formation of tar and other byproducts, reducing the yield of the desired amine.[3] The ratio of reagents is also critical; an excess of ammonium formate is generally used to drive the reaction to completion.[3]
-
Troubleshooting Protocol:
-
Optimize Temperature: Start with a temperature of 160-170°C and monitor the reaction progress by TLC or GC-MS.[3]
-
Adjust Reagent Ratio: Use a molar excess of ammonium formate. A common starting point is a 2-4 fold molar excess relative to 3-acetylpyridine.
-
Control Reaction Time: Monitor the disappearance of the starting material. Typical reaction times can range from 4 to 15 hours.[3] Be aware that prolonged heating can sometimes decrease the yield.[3]
-
Hydrolysis of Formyl Intermediate: The initial product of the Leuckart reaction is often the N-formyl derivative of the amine, which must be hydrolyzed to obtain the free amine.[3] Ensure complete hydrolysis by treating the reaction mixture with a strong acid like concentrated hydrochloric acid and heating.[3]
-
2. Inefficient Catalytic Hydrogenation:
Catalytic hydrogenation is a cleaner alternative to the Leuckart reaction, often providing higher yields under milder conditions.[6]
-
Cause & Explanation: Catalyst poisoning, improper solvent choice, or suboptimal pressure and temperature can lead to poor results. The pyridine ring can sometimes interfere with the catalyst's activity.
-
Troubleshooting Protocol:
-
Catalyst Selection: Palladium on carbon (Pd/C) is a common choice. If yields are low, consider other catalysts like platinum on carbon (Pt/C) or Raney nickel.
-
Solvent: Protic solvents like methanol or ethanol are generally effective as they facilitate imine formation.
-
Ammonia Source: Use a solution of ammonia in methanol or ammonium acetate to form the imine in situ.
-
Hydrogen Pressure: A pressure of 50-100 psi of hydrogen is typically sufficient. Higher pressures may be necessary in some cases.
-
Temperature: The reaction is often run at room temperature to 50°C.
-
Data Summary: Comparison of Reductive Amination Methods
| Method | Reagents | Typical Conditions | Pros | Cons |
| Leuckart Reaction | 3-Acetylpyridine, Ammonium Formate | 160-170°C, 4-15 h | Inexpensive reagents, simple setup | High temperatures, potential for side products, requires hydrolysis step |
| Catalytic Hydrogenation | 3-Acetylpyridine, NH₃/MeOH, H₂, Pd/C | RT-50°C, 50-100 psi H₂ | Milder conditions, often higher yields, cleaner reaction | Requires specialized hydrogenation equipment, catalyst cost |
Workflow for Optimizing Reductive Amination
Caption: Troubleshooting workflow for low yield.
Issue 2: Difficulty in Isolating the Dihydrochloride Salt
Question: I am having trouble precipitating and isolating pure this compound after the reaction. What is the best procedure?
Answer: The isolation of the dihydrochloride salt requires careful control of pH and solvent selection to ensure complete protonation and precipitation.
-
Cause & Explanation: 1-(Pyridin-3-yl)ethanamine has two basic nitrogen atoms: the primary amine and the pyridine nitrogen. To form the dihydrochloride salt, both must be protonated. Incomplete protonation will result in a mixture of the mono- and dihydrochloride salts, or the free base, which may be more soluble or exist as an oil. The choice of solvent is also critical for inducing crystallization.
-
Troubleshooting Protocol:
-
Purification of the Free Base: After the reaction (and hydrolysis if using the Leuckart method), neutralize the acidic solution with a base (e.g., NaOH) and extract the free amine into an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer and evaporate the solvent to obtain the crude free base.
-
Salt Formation: Dissolve the crude amine in a suitable solvent. Anhydrous ethanol or isopropanol are good choices.
-
Precipitation with HCl: Slowly add a solution of hydrogen chloride in a solvent like isopropanol or diethyl ether, or bubble dry HCl gas through the solution. It is crucial to add at least two equivalents of HCl. Monitor the pH to ensure it is strongly acidic (pH < 2).
-
Inducing Crystallization: The dihydrochloride salt should precipitate. If it oils out, try cooling the solution, scratching the inside of the flask with a glass rod, or adding a small seed crystal if available. Adding a less polar co-solvent like diethyl ether can also help induce precipitation.
-
Isolation and Drying: Collect the precipitate by filtration, wash with a cold, anhydrous solvent (like diethyl ether), and dry thoroughly under vacuum.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of formic acid in the Leuckart reaction?
A1: In the Leuckart reaction, formic acid acts as the reducing agent.[3] After the initial formation of an imine from the reaction of 3-acetylpyridine and ammonia, the formic acid donates a hydride to the imine, reducing it to the corresponding amine.[2][3]
Q2: Are there alternative reducing agents for the reductive amination of 3-acetylpyridine?
A2: Yes, besides catalytic hydrogenation and the Leuckart reaction, other reducing agents can be used. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are milder and more selective reducing agents that can reduce the imine in the presence of the ketone.[7] This allows for a one-pot reaction where the ketone, ammonia source, and reducing agent are all present together.[5] However, NaBH₃CN can release toxic cyanide byproducts, so NaBH(OAc)₃ is often preferred.[7]
Q3: How can I confirm the formation of the dihydrochloride salt?
A3: You can use several analytical techniques:
-
¹H NMR Spectroscopy: The proton signals of the amine and the pyridine ring will shift downfield upon protonation.
-
Elemental Analysis: The calculated elemental composition for C₇H₁₂Cl₂N₂ should match the experimental results.
-
Titration: A potentiometric titration with a standard base will show two equivalence points corresponding to the two acidic protons of the dihydrochloride salt.
Q4: My final product is a sticky solid or oil. How can I get a crystalline product?
A4: This often indicates the presence of impurities or residual solvent. Try recrystallizing the product from a suitable solvent system. A mixture of a polar solvent like ethanol or methanol with a less polar co-solvent like isopropanol or ethyl acetate can be effective. Ensure your starting amine is as pure as possible before salt formation.
Mechanism of the Leuckart Reaction
Caption: Simplified mechanism of the Leuckart reaction.
Conclusion
Improving the yield of this compound synthesis hinges on a systematic approach to optimizing the reductive amination step and carefully controlling the final salt formation and isolation. By understanding the underlying chemical principles and troubleshooting potential pitfalls, researchers can consistently achieve higher yields and purity of this important pharmaceutical intermediate.
References
- 1. (R)-1-(Pyridin-3-yl)ethanamine [myskinrecipes.com]
- 2. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: 1-(Pyridin-3-yl)ethanamine Dihydrochloride Reactions
Welcome to the technical support center for 1-(Pyridin-3-yl)ethanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when utilizing this versatile building block in organic synthesis. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your reactions are both successful and reproducible.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and use of this compound.
Q1: How do I handle the dihydrochloride salt in my reaction? Do I need to free-base it first?
A1: 1-(Pyridin-3-yl)ethanamine is supplied as a dihydrochloride salt to enhance its stability and shelf-life. In this form, both the primary amine and the pyridine nitrogen are protonated, rendering the molecule non-nucleophilic. Therefore, for most reactions where the amine is intended to act as a nucleophile (e.g., amide coupling, reductive amination), it is essential to neutralize the salt by adding a base. Typically, two to three equivalents of a non-nucleophilic base are required to liberate the free amine in situ.
Q2: What is the best base to use for the deprotonation?
A2: The choice of base is critical and depends on the specific reaction conditions.
-
For amide couplings , tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used. DIPEA is often preferred due to its greater steric hindrance, which minimizes potential side reactions where the base itself acts as a nucleophile.[1]
-
For reductive aminations , the choice of base should be compatible with the reducing agent. Bases like TEA or DIPEA are generally suitable.
-
It is crucial to avoid strong nucleophilic bases that could compete with the desired reaction.
Q3: What are the typical storage conditions for this compound?
A3: The dihydrochloride salt is a solid that should be stored in a cool, dry place, tightly sealed to prevent moisture absorption.[2] Proper storage ensures the long-term integrity of the compound.
Section 2: Troubleshooting Guide for Common Reactions
This section provides a detailed, question-and-answer formatted guide to troubleshoot specific issues you may encounter during key synthetic transformations.
Amide Coupling Reactions
Amide bond formation is a frequent application for this amine. However, several challenges can arise.
Q4: My amide coupling reaction is sluggish or incomplete. What are the likely causes and solutions?
A4: Incomplete amide coupling reactions can stem from several factors:
-
Insufficient Deprotonation: Ensure you have added at least two equivalents of base to fully neutralize the dihydrochloride salt. It is often beneficial to add a slight excess (e.g., 2.2 equivalents) of the base.
-
Ineffective Coupling Reagents: For challenging couplings, consider using more potent activating agents. While standard carbodiimides like DCC or EDC are common, phosphonium-based reagents like PyBOP or uronium-based reagents like HATU can significantly improve reaction rates and yields, especially with sterically hindered substrates.[1][3]
-
Reaction Temperature: While many amide couplings proceed at room temperature, gentle heating (e.g., 40-50 °C) can sometimes facilitate the reaction. However, be mindful that excessive heat can lead to side reactions and racemization if you are using a chiral form of the amine.
Q5: I am observing significant side products in my amide coupling reaction. How can I minimize them?
A5: Side product formation is a common issue. Here's how to address it:
-
Racemization: If you are using an enantiomerically pure form of 1-(pyridin-3-yl)ethanamine, racemization can be a concern, particularly with aggressive coupling conditions. The addition of a racemization suppressant like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) is highly recommended when using carbodiimide coupling agents.[3]
-
Over-acylation: While less common with a primary amine, ensure you are using a controlled stoichiometry of your carboxylic acid and coupling agent (typically 1.0 to 1.2 equivalents).
-
Urea Byproduct Precipitation: When using DCC as a coupling agent, the dicyclohexylurea byproduct is often insoluble and can complicate purification. Using a more soluble carbodiimide like DIC or the water-soluble EDC can simplify workup.[3]
Experimental Protocol: A Robust Amide Coupling Procedure
-
To a solution of the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere, add the coupling agent (e.g., HATU, 1.1 eq.) and a racemization suppressant if needed (e.g., HOBt, 1.1 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.05 eq.) in the same solvent and add a non-nucleophilic base (e.g., DIPEA, 2.5 eq.). Stir for 10-15 minutes.
-
Add the amine solution to the pre-activated carboxylic acid mixture.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Upon completion, quench the reaction with water and perform a standard aqueous workup. Purify the crude product by column chromatography or recrystallization.
Data Presentation: Comparison of Common Coupling Reagents
| Coupling Reagent | Typical Reaction Time | Relative Cost | Key Considerations |
| DCC | 4-12 h | Low | Insoluble urea byproduct. |
| EDC | 2-8 h | Moderate | Water-soluble byproduct, good for aqueous workups. |
| HATU | 0.5-4 h | High | Very efficient, low racemization.[1] |
| PyBOP | 1-6 h | High | Effective for sterically hindered couplings.[3] |
Visualization: Amide Coupling Troubleshooting Workflow
Caption: Troubleshooting workflow for low yields in amide coupling reactions.
Reductive Amination
Reductive amination is another cornerstone reaction for this amine, but it comes with its own set of potential pitfalls.
Q6: My reductive amination is not going to completion, and I see residual imine. What should I do?
A6: The persistence of the intermediate imine is a common issue in reductive aminations.[4]
-
Choice of Reducing Agent: While sodium borohydride (NaBH₄) can be used, it may also reduce the aldehyde starting material. More selective reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are often more effective as they preferentially reduce the protonated imine.[5]
-
Reaction pH: The formation of the imine is favored under slightly acidic conditions (pH 4-6), which can be achieved by adding a catalytic amount of acetic acid. This also facilitates the reduction of the resulting iminium ion.
-
Water Scavenging: The formation of the imine from the amine and aldehyde/ketone produces water. This equilibrium can be driven towards the imine by removing water, for instance, by using molecular sieves.
Q7: I am having difficulty purifying my product from the reaction mixture. What are some effective purification strategies?
A7: Purifying amines can be challenging due to their basicity.
-
Acid-Base Extraction: A standard method is to perform an acid-base liquid-liquid extraction. The basic amine product can be extracted into an acidic aqueous layer (e.g., 1M HCl), leaving non-basic impurities in the organic phase. The aqueous layer is then basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.
-
Boc Protection: If the amine is proving particularly difficult to isolate, a temporary protection strategy can be employed. Reacting the crude product with Boc anhydride ((Boc)₂O) will convert the secondary amine to a much less polar and more easily purifiable Boc-protected carbamate. The Boc group can be readily removed later with an acid like trifluoroacetic acid (TFA).
Visualization: Reductive Amination Logical Relationship
Caption: Key steps and conditions for a successful reductive amination.
Palladium-Catalyzed Cross-Coupling Reactions
The pyridine moiety can participate in or be affected by cross-coupling reactions.
Q8: I am performing a palladium-catalyzed reaction (e.g., Suzuki, Buchwald-Hartwig) on another part of my molecule, and I am observing low yields or catalyst deactivation. Could the 1-(pyridin-3-yl)ethanamine moiety be the cause?
A8: Yes, this is a significant and often overlooked issue. The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can coordinate to the palladium catalyst.[6] This coordination can act as a catalyst poison, reducing the catalytic activity and leading to lower yields.[7][8][9]
-
Choice of Ligand: Using electron-rich and sterically bulky phosphine ligands can sometimes mitigate catalyst poisoning by outcompeting the pyridine for coordination to the palladium center.
-
Protecting the Pyridine Nitrogen: In some cases, it may be necessary to temporarily protect the pyridine nitrogen. This is typically achieved by forming the N-oxide, which can be reduced back to the pyridine after the cross-coupling step.
-
Use of a More Robust Catalyst System: Some modern palladium precatalysts are designed to be more resistant to poisoning by nitrogen-containing heterocycles. Experimenting with different catalyst systems may be necessary.
Visualization: Palladium Catalyst Poisoning
Caption: The pyridine nitrogen can poison palladium catalysts, leading to reaction failure.
Section 3: Chiral Integrity
For applications requiring enantiopure material, maintaining chiral integrity is paramount.
Q9: I am using (R)- or (S)-1-(pyridin-3-yl)ethanamine. What precautions should I take to avoid racemization?
A9: The chiral center in 1-(pyridin-3-yl)ethanamine is benzylic and thus susceptible to racemization under certain conditions.
-
Avoid Strong Bases and High Temperatures: Prolonged exposure to strong bases or high temperatures can lead to epimerization. Use the mildest conditions necessary to achieve the desired transformation.
-
Amide Coupling: As mentioned previously, the use of racemization suppressants like HOBt or HOAt during amide coupling is crucial.[3]
-
Purification: Be mindful during purification. For example, prolonged exposure to silica gel, which is slightly acidic, can sometimes cause issues. If racemization is a concern, consider minimizing the time the compound spends on the column or using a different stationary phase like alumina.
Q10: How can I resolve racemic 1-(pyridin-3-yl)ethanamine?
A10: Chiral resolution can be achieved by forming diastereomeric salts with a chiral acid, such as tartaric acid or its derivatives.[10] The resulting diastereomers will have different solubilities, allowing for their separation by fractional crystallization. The desired enantiomer can then be liberated by treatment with a base.
References
- 1. growingscience.com [growingscience.com]
- 2. chemscene.com [chemscene.com]
- 3. peptide.com [peptide.com]
- 4. reddit.com [reddit.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Catalyst_poisoning [chemeurope.com]
- 9. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 10. Chiral resolution - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Catalytic Hydrogenation for Amine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the catalytic hydrogenation of amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile synthetic transformation. Here, we address common challenges through a series of frequently asked questions and detailed troubleshooting guides, grounding our advice in established scientific principles and field-proven experience. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve consistent, high-quality results.
Part 1: Frequently Asked Questions (FAQs)
This section covers foundational knowledge and common inquiries that arise when planning or executing a catalytic hydrogenation for amine synthesis.
Q1: What are the primary catalytic hydrogenation routes to synthesize amines?
There are two main pathways:
-
Reductive Amination: This involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine (or ammonia) to form an in situ imine or enamine intermediate, which is then immediately reduced to the target amine. This is a powerful method for forming secondary and tertiary amines.[1][2]
-
Reduction of Nitrogen-Containing Functional Groups: This involves the direct hydrogenation of functional groups like nitriles, amides, or nitro compounds to primary amines.[3][4] The hydrogenation of nitriles is a common industrial method but often faces selectivity challenges.[3]
Q2: How do I select the right catalyst for my reaction?
Catalyst selection is critical and depends on the substrate, the desired product, and the functional group tolerance required. A general guideline is provided in the table below.
| Catalyst | Primary Application in Amine Synthesis | Strengths | Considerations/Weaknesses |
| Palladium (e.g., Pd/C) | General-purpose for reductive amination and nitro group reduction.[5] | Highly active, versatile, good for a wide range of functional groups. Often the first choice.[5] | Can be prone to poisoning by sulfur or certain nitrogen compounds.[6][7] May cause debenzylation or dehalogenation. |
| Platinum (e.g., Pt/C, PtO₂) | Reduction of nitriles and amides; effective for aromatic ring saturation if not controlled. | Very active, can operate under milder conditions than some other catalysts. | Can be too active, leading to over-reduction or poor chemoselectivity.[8] |
| Raney Nickel (Raney® Ni) | Industrial-scale hydrogenation of nitriles and other nitrogen compounds.[9] | Cost-effective, highly active.[5][9] | Pyrophoric and requires careful handling.[8] Less chemoselective than noble metal catalysts. |
| Rhodium (e.g., Rh/C) | Asymmetric hydrogenation of imines/enamines for chiral amine synthesis.[10] | Excellent for stereoselective transformations when used with chiral ligands.[11] | Higher cost, more specialized applications. |
| Iridium (e.g., Ir-complexes) | Transfer hydrogenation and direct reductive amination, including from alcohols.[9][12] | High activity and selectivity, can be used with hydrogen sources like formic acid.[12] | Often used as homogeneous catalysts, which can complicate product purification.[12][13] |
Q3: What is the difference between direct and indirect reductive amination?
In direct reductive amination , the carbonyl compound, amine, and reducing agent are all combined in a single pot.[5] The imine intermediate is formed and reduced in situ. This is the more common and atom-economical approach. In indirect reductive amination , the imine intermediate is synthesized and isolated first, then subjected to reduction in a separate step.[5] This can be useful for difficult substrates or when the imine is particularly stable, but it is less efficient.
Q4: Can I use a hydride reducing agent instead of H₂ gas?
Absolutely. While catalytic hydrogenation with H₂ is often considered a "greener" method, chemical hydride reagents are extremely common, especially at the lab scale.[1]
-
Sodium Borohydride (NaBH₄): A strong reductant that can also reduce the starting aldehyde or ketone. It's typically added after allowing sufficient time for the imine to form.[2][14]
-
Sodium Cyanoborohydride (NaBH₃CN): A milder agent that is selective for the protonated imine over the carbonyl group, making it ideal for one-pot direct reductive aminations.[5][15] However, it can generate toxic cyanide byproducts during workup.[5]
-
Sodium Triacetoxyborohydride (STAB): A mild and highly effective reagent for reductive amination that is less toxic than NaBH₃CN and tolerates a wide range of functional groups.[14][16]
Part 2: Troubleshooting Guide
This guide is structured to help you diagnose and solve specific problems encountered during your experiments.
Issue 1: Low or No Conversion / Stalled Reaction
Q: My reaction has stalled. I'm not seeing any more starting material being consumed. What's the cause and how can I fix it?
A stalled reaction is one of the most common issues. The root cause is typically related to the catalyst, reaction conditions, or reagents. Use the following workflow to diagnose the problem.
// Catalyst Path poisoning [label="Is Catalyst Poisoning Suspected?", shape=diamond, fillcolor="#FBBC05"]; poison_source [label="Identify & Remove Poison Source\n(e.g., sulfur, halides, heavy metals).\nUse high-purity reagents.[6][7]"]; replace_catalyst [label="Use a fresh batch of catalyst.[8]"];
activity [label="Is the Catalyst Old or Improperly Stored?", shape=diamond, fillcolor="#FBBC05"]; handle_inert [label="Handle pyrophoric catalysts (e.g., Raney Ni)\nunder an inert atmosphere.[8]"];
loading [label="Is Catalyst Loading Sufficient?", shape=diamond, fillcolor="#FBBC05"]; increase_loading [label="Increase catalyst loading (e.g., 5-10 mol%)."];
// Conditions Path pressure_temp [label="Are H₂ Pressure & Temperature Adequate?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; increase_pt [label="Increase H₂ pressure and/or temperature.\nMonitor for side reactions.[8]"];
agitation [label="Is Agitation/Stirring Efficient?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; improve_stirring [label="Increase stirring rate to overcome\nmass transfer limitations.[17]"];
// Reagents Path solubility [label="Is the Substrate Fully Dissolved?", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; change_solvent [label="Switch to a solvent in which the\nsubstrate has better solubility.[18]"];
water [label="Is water present from reagents or solvent?", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; dry_reagents [label="Use anhydrous solvents and dry reagents.\nWater can poison some catalysts.[19]"];
// Connections start -> check_catalyst; start -> check_conditions; start -> check_reagents;
check_catalyst -> poisoning; poisoning -> poison_source [label="Yes"]; poison_source -> replace_catalyst; poisoning -> activity [label="No"];
activity -> handle_inert [label="Yes"]; handle_inert -> replace_catalyst; activity -> loading [label="No"];
loading -> increase_loading [label="No"]; loading -> check_conditions [label="Yes"];
check_conditions -> pressure_temp; pressure_temp -> increase_pt [label="No"]; pressure_temp -> agitation [label="Yes"];
agitation -> improve_stirring [label="No"]; agitation -> check_reagents [label="Yes"];
check_reagents -> solubility; solubility -> change_solvent [label="No"]; solubility -> water [label="Yes"];
water -> dry_reagents [label="Yes"]; water -> start [label="No, Re-evaluate", style=dashed]; } Troubleshooting Workflow for Low Conversion.
Expert Insight on Catalyst Poisoning: Catalyst poisoning occurs when impurities in the reaction mixture strongly adsorb to the catalyst's active sites, rendering them inactive.[6][7] Common poisons for noble metals like Pd and Pt include sulfur compounds (thiols, thioethers), halides, and heavy metal ions.[6][18] Even the amine substrate or product can sometimes inhibit or deactivate the catalyst by strongly coordinating to the metal center.[20][21] If poisoning is suspected, the most reliable solution is to start over with purified reagents, high-purity solvents, and a fresh batch of catalyst.[8]
Issue 2: Poor Selectivity (Over-alkylation or Secondary/Tertiary Amine Formation)
Q: My nitrile hydrogenation is producing significant amounts of secondary and tertiary amines instead of my desired primary amine. Why is this happening and how can I stop it?
This is the classic selectivity challenge in nitrile hydrogenation. The primary amine product is nucleophilic and can react with the intermediate imine, leading to the formation of secondary amines, which can then react further.[3][22]
Strategies to Improve Primary Amine Selectivity:
-
Use Additives: The most common industrial approach is to run the reaction in the presence of excess ammonia.[23] Ammonia shifts the equilibrium away from the formation of secondary imines.
-
Optimize the Solvent: The solvent can have a profound effect.
-
Protic Solvents: Alcohols like ethanol can promote higher selectivity for primary amines compared to non-polar solvents.[23]
-
Reactive Solvents: Using supercritical CO₂ or CO₂-expanded solvents can protect the primary amine product by reversibly forming a carbamic acid, preventing it from reacting further.[20]
-
-
Catalyst Choice: Cobalt and Nickel-based catalysts are often reported to have higher selectivity for primary amines in nitrile hydrogenation compared to some noble metal catalysts.[3][24] Modifying the catalyst support with basic additives can also suppress side reactions.[3]
-
Reaction Conditions: Lower temperatures and higher hydrogen pressures generally favor the direct hydrogenation of the primary imine before it can react with the product amine.
| Parameter | Adjustment to Favor Primary Amine | Rationale |
| Additive | Add excess ammonia or use an ammonium salt. | Shifts equilibrium away from secondary imine formation.[23] |
| Solvent | Use protic solvents (e.g., EtOH, MeOH).[23] | Solvates intermediates and can influence surface chemistry.[20] |
| Catalyst | Screen Co- or Ni-based catalysts.[3] | These metals can exhibit different adsorption properties for the intermediates.[24] |
| Temperature | Lower the reaction temperature. | Reduces the rate of the condensation side reaction. |
| Pressure | Increase the hydrogen pressure. | Increases the rate of hydrogenation relative to condensation. |
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for Lab-Scale Catalytic Hydrogenation (H₂ Balloon)
This protocol outlines a standard setup for a hydrogenation reaction under a hydrogen balloon. CAUTION: Noble metal catalysts like Pd/C can be pyrophoric, especially after use and when dry. Always handle with care in a well-ventilated fume hood.[25]
Step-by-Step Methodology:
-
System Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter connected to a nitrogen/vacuum manifold, and rubber septa on the other necks.[25]
-
Inerting: Purge the flask by evacuating and back-filling with an inert gas (e.g., nitrogen or argon) three times to remove all oxygen.[26]
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add the catalyst (e.g., 5-10 mol% of 10% Pd/C) to the flask.
-
Solvent and Substrate Addition: Add the anhydrous solvent via syringe, followed by the substrate to be hydrogenated. For reductive amination, the carbonyl compound and amine are added here.
-
Hydrogen Introduction: Evacuate the inert gas and introduce hydrogen gas, typically by attaching a hydrogen-filled balloon to the gas inlet. Repeat the evacuate/back-fill cycle twice more with hydrogen.[26]
-
Reaction: Stir the mixture vigorously at the desired temperature. Efficient stirring is crucial for gas-liquid-solid phase reactions.[17] Monitor the reaction's progress by TLC, GC, or LC-MS.
-
Workup - Catalyst Removal: Once the reaction is complete, purge the system with nitrogen. CRITICAL SAFETY STEP: To filter the catalyst, prepare a pad of Celite® in a Büchner funnel and wet it with the reaction solvent. Decant the reaction mixture onto the Celite pad. Rinse the flask with more solvent and pour it through the filter. Never allow the catalyst on the filter paper to dry out , as it can ignite upon contact with air.[25] Immediately after filtration, quench the catalyst on the Celite pad with water before disposal.
-
Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product for further purification.
Part 4: References
-
Wikipedia. Reductive amination. --INVALID-LINK--
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. --INVALID-LINK--
-
Jessop, P. G. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. RSC Publishing. --INVALID-LINK--
-
Kanto Chemical. New Catalysts for Reductive Amination. --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting guide for the catalytic hydrogenation of nitroaromatics. --INVALID-LINK--
-
Macgregor, S. A., et al. (2006). Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)2]PF6 Precursor. ResearchGate. --INVALID-LINK--
-
Wang, Y., et al. (2022). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. MDPI. --INVALID-LINK--
-
Ahmadi, M., & Janajreh, I. (2020). Poisoning of Ammonia Synthesis Catalyst Considering Off-Design Feed Compositions. MDPI. --INVALID-LINK--
-
Li, G., et al. (2018). Switching the Selectivity of Cobalt-Catalyzed Hydrogenation of Nitriles. ACS Catalysis. --INVALID-LINK--
-
Senthamarai, T., et al. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. PDF. --INVALID-LINK--
-
Verma, S., et al. (2019). Selective Hydrogenation of Nitriles to Secondary Imines over Rh-PVP Catalyst under Mild Conditions. Chemistry Letters. --INVALID-LINK--
-
Muráth, S., et al. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering. --INVALID-LINK--
-
ACS Green Chemistry Institute. Reductive Amination. Wordpress. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Catalyst Poisoning in N-methyloxepan-4-amine Synthesis. --INVALID-LINK--
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. --INVALID-LINK--
-
ACS Green Chemistry Institute. Catalytic Hydrogenation. Wordpress. --INVALID-LINK--
-
Ishimoto, R., et al. (2024). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Journal of the American Chemical Society. --INVALID-LINK--
-
ResearchGate. Effect of solvents in the hydrogenation of butyronitrile. --INVALID-LINK--
-
ResearchGate. Optimization of catalytic conditions for the hydrogenation of diphenylurea. --INVALID-LINK--
-
AmmoniaKnowHow. Catalyst deactivation Common causes. --INVALID-LINK--
-
University of Illinois. The Art of Heterogeneous Catalytic Hydrogenation - Part 1. --INVALID-LINK--
-
Beller, M., et al. (2014). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Organic Process Research & Development. --INVALID-LINK--
-
Bernskoetter, W. H., et al. (2016). Iron-Catalyzed Hydrogenation of Amides to Alcohols and Amines. ACS Catalysis. --INVALID-LINK--
-
Organic Chemistry Data. Reductive Amination - Common Conditions. --INVALID-LINK--
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). --INVALID-LINK--
-
Zhang, Z. (2014). Catalytic Hydrogenation of Amides. --INVALID-LINK--
-
ResearchGate. Catalytic Hydrogenation and Solvent Effect. --INVALID-LINK--
-
Wikipedia. Catalyst poisoning. --INVALID-LINK--
-
Milstein, D., et al. (2020). Selective Room-Temperature Hydrogenation of Amides to Amines and Alcohols Catalyzed by a Ruthenium Pincer Complex and Mechanistic Insight. ACS Catalysis. --INVALID-LINK--
-
Reddit. (2024). What's wrong with my reductive amination? I barely got any product. r/Chempros. --INVALID-LINK--
-
University of Rochester. Hydrogenation SOP. --INVALID-LINK--
-
METTLER TOLEDO. (2023). Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. YouTube. --INVALID-LINK--
-
Pérez-Ramírez, J., et al. (2023). Low pressure amide hydrogenation enabled by magnetocatalysis. PMC - NIH. --INVALID-LINK--
-
Chad's Prep. Catalytic Hydrogenation. --INVALID-LINK--
-
Chad's Prep. (2021). 22.3 Synthesis of Amines. YouTube. --INVALID-LINK--
-
CBSE Academic. Chemistry (Class XII). --INVALID-LINK--
-
Fukuoka, A., et al. (2021). Primary amine synthesis by hydrogen-involving reactions over heterogeneous cobalt catalysts. Catalysis Science & Technology. --INVALID-LINK--
-
Tang, W. (2018). Asymmetric catalytic hydrogenation of imines and enamines in natural product synthesis. ScienceDirect. --INVALID-LINK--
-
Chemistry in Context. (2021). How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. YouTube. --INVALID-LINK--
References
- 1. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pp.bme.hu [pp.bme.hu]
- 4. Catalytic Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. kanto.co.jp [kanto.co.jp]
- 13. academic.oup.com [academic.oup.com]
- 14. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 17. youtube.com [youtube.com]
- 18. scs.illinois.edu [scs.illinois.edu]
- 19. mdpi.com [mdpi.com]
- 20. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. chem.uci.edu [chem.uci.edu]
- 26. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of 1-(Pyridin-3-yl)ethanamine Dihydrochloride
Welcome to the technical support center for 1-(Pyridin-3-yl)ethanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals who encounter purity-related challenges with this valuable chemical intermediate. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your purification processes effectively.
Section 1: Troubleshooting Common Purity Issues
This section addresses the most frequent challenges encountered during the handling and purification of this compound in a direct question-and-answer format.
Q1: My batch of this compound has a distinct yellow or brownish tint. How can I remove these colored impurities?
A1: The presence of color often indicates minor oxidation or degradation byproducts, which are common in amine-containing compounds[1]. These impurities are typically non-polar or large chromophoric molecules that can be effectively removed during recrystallization by using activated charcoal.
Core Strategy: The dihydrochloride salt structure makes the target compound highly polar.[2][3] The colored impurities are likely less polar. Recrystallization from a polar solvent system is the primary method, with the addition of activated charcoal to adsorb the chromophores.
Causality: Activated charcoal has an extremely high surface area and is non-polar, allowing it to adsorb large, colored impurity molecules through van der Waals forces.[4] Because your target compound is a salt and highly polar, it will have a much stronger affinity for the polar solvent than for the charcoal, allowing for selective removal of the impurities.
Workflow for Decolorization
Caption: Workflow for removing colored impurities.
Q2: My initial analysis (NMR/HPLC) shows a purity of <95%. What is the most robust method to achieve high purity (>99%)?
A2: For significant purity enhancement, a carefully optimized recrystallization is the most effective and scalable method for a solid compound like this.[4] The key is selecting an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.
Core Strategy: As an amine salt, this compound is highly polar.[2] Therefore, polar protic solvents are the best starting point.
Recommended Solvent Systems:
-
Primary Choice: A mixed solvent system of Ethanol and Water . This combination offers excellent tunability. The compound is likely very soluble in hot water and less soluble in ethanol.
-
Alternative: Isopropanol (IPA) or mixtures of Methanol and IPA .
See Protocol 2.1 for a detailed step-by-step guide to recrystallization.
Q3: I attempted a recrystallization, but my final yield was extremely low. What are the common causes and how can I fix this?
A3: Low yield is a classic recrystallization problem, typically stemming from one of two main issues: using too much solvent or premature crystallization.
Troubleshooting Low Yield:
-
Excess Solvent: The most common error is adding too much solvent during the initial dissolution step. The goal is to create a saturated solution at the solvent's boiling point. If excess solvent is used, the solution will not become saturated upon cooling, and much of your product will remain dissolved.
-
Solution: If you suspect excess solvent, you can carefully evaporate a portion of the solvent to concentrate the solution and then attempt the cooling and crystallization process again.
-
-
Cooling Rate: Cooling the solution too rapidly can trap impurities and lead to the formation of small, impure crystals or an oil. Slow, undisturbed cooling is crucial for the growth of large, pure crystals.[4]
-
Solution: Allow the flask to cool slowly on the benchtop, insulated if necessary, before moving it to an ice bath for final precipitation.
-
-
Inappropriate Solvent Choice: If the compound is too soluble in the chosen solvent even at low temperatures, the recovery will be poor.
-
Solution: Switch to a solvent system in which the compound has lower solubility at cold temperatures or use a mixed-solvent system where you can add an "anti-solvent" (a solvent in which the compound is poorly soluble) to induce precipitation.
-
Q4: My compound is fully dissolved in the hot solvent, but it refuses to crystallize upon cooling, sometimes forming an oil. What steps can I take?
A4: The failure to crystallize, or "oiling out," indicates that the solution is supersaturated or that the melting point of the solid is lower than the temperature of the solution.
Inducing Crystallization:
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled solution. This "seed" provides a template for other molecules to crystallize upon.
-
Reduce Temperature: Ensure the solution is thoroughly chilled in an ice/water bath. Sometimes, lower temperatures are required to overcome the energy barrier to nucleation.
-
Add an Anti-Solvent: If using a single solvent, you can add a small amount of a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes cloudy (the cloud point), then add a drop of the primary solvent to redissolve the precipitate and allow it to cool slowly.
Troubleshooting Logic for Recrystallization
Caption: Decision-making process for troubleshooting recrystallization.
Q5: How can I reliably assess the purity of my final product?
A5: A combination of methods provides the most confident assessment of purity.
-
Melting Point Analysis: This is a rapid and effective technique. A pure compound will have a sharp melting point range (typically < 2 °C) that matches the literature value (approx. 191-193 °C for this compound).[5] Impurities will cause the melting point to be depressed and the range to broaden.
-
Spectroscopy (¹H NMR): Proton NMR is excellent for identifying the presence of residual solvents or organic impurities. The integration of impurity peaks relative to the product peaks can provide a quantitative estimate of purity.
-
Chromatography (HPLC/LC-MS): High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for detecting non-volatile impurities. When coupled with a mass spectrometer (LC-MS), it can also help identify the impurities.[6][7]
| Technique | Information Provided | Best For Detecting |
| Melting Point | Purity assessment | General impurities that depress melting point |
| ¹H NMR | Structural confirmation, purity | Residual solvents, organic byproducts |
| HPLC | Quantitative purity | Non-volatile impurities, isomers |
| LC-MS | Quantitative purity, impurity ID | Unknown impurities by mass |
| Table 1: Comparison of analytical techniques for purity assessment. |
Section 2: Detailed Experimental Protocols
Protocol 2.1: Recrystallization from Ethanol/Water
This protocol is designed for purifying this compound that contains both colored and process-related impurities.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized Water
-
Activated Charcoal (decolorizing carbon)
-
Erlenmeyer flasks, heating mantle/hot plate, stir bar
-
Gravity filtration setup (funnel, fluted filter paper)
-
Büchner funnel and vacuum filtration setup
Procedure:
-
Initial Dissolution:
-
Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of deionized water (e.g., 5-10 mL) and heat the mixture to a gentle boil (approx. 100 °C).
-
Slowly add more water dropwise until the solid just dissolves. Rationale: Using the minimum amount of the primary solvent (water) is critical for maximizing recovery.[4]
-
-
Addition of Anti-Solvent:
-
While the solution is still hot, slowly add ethanol (the "anti-solvent") dropwise until you see persistent cloudiness (turbidity).
-
Add a few more drops of hot water to re-dissolve the precipitate, resulting in a clear, saturated solution. Rationale: This brings the solution to its exact saturation point, ensuring that crystallization will occur upon cooling.
-
-
Decolorization (if needed):
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% of the solute weight).
-
Bring the mixture back to a boil for 2-3 minutes. Rationale: This ensures maximal adsorption of colored impurities onto the charcoal.[4]
-
-
Hot Gravity Filtration:
-
If charcoal was added, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the charcoal. Collect the hot, clear filtrate in a clean, pre-warmed Erlenmeyer flask. Rationale: This step must be done quickly and with pre-heated equipment to prevent the product from crystallizing prematurely in the funnel.
-
-
Crystallization:
-
Cover the flask containing the filtrate and allow it to cool slowly and undisturbed to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Collection and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Dry the crystals under vacuum to yield a pure, white crystalline solid.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q: What are the ideal storage conditions for this compound?
-
A: The compound should be stored in a tightly sealed container in a dry, cool place away from light.[5] As a hydrochloride salt, it can be hygroscopic, so protection from moisture is important.
-
-
Q: What is the key difference between purifying the free base versus the dihydrochloride salt?
-
A: The free base, 1-(pyridin-3-yl)ethanamine, is a less polar, often liquid or low-melting solid.[8][9] It is best purified by methods suitable for non-polar compounds, such as column chromatography or distillation. The dihydrochloride salt is a polar, crystalline solid, making it ideal for purification by recrystallization from polar solvents.[2][3] Converting the free base to its hydrochloride salt is a common strategy to induce crystallinity and facilitate purification.[2]
-
-
Q: Can I use standard silica gel column chromatography to purify the dihydrochloride salt directly?
-
A: It is not recommended. The dihydrochloride salt is highly polar and will likely interact very strongly with the polar silica gel stationary phase, leading to poor separation and recovery. Column chromatography is much more suitable for the less polar free-base form of the amine.[2]
-
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. (S)-1-(pyridin-3-yl)ethanamine dihydrochloride | 40154-84-5 [amp.chemicalbook.com]
- 6. 1159823-02-5|this compound|BLD Pharm [bldpharm.com]
- 7. 40154-84-5 | (S)-1-(Pyridin-3-yl)ethanamine dihydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]
- 8. (R)-1-(Pyridin-3-yl)ethanamine | C7H10N2 | CID 1084920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Scaling Up 1-(Pyridin-3-yl)ethanamine Dihydrochloride Production
Welcome to the technical support center for the synthesis and scale-up of 1-(Pyridin-3-yl)ethanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of moving from laboratory-scale synthesis to larger-scale production. Here, we address common challenges, provide detailed troubleshooting protocols, and offer insights grounded in chemical principles to ensure a robust and scalable process.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 1-(Pyridin-3-yl)ethanamine?
A1: The most prevalent and scalable method is the reductive amination of 3-acetylpyridine.[1][2] This typically involves reacting 3-acetylpyridine with an ammonia source to form an intermediate imine, which is then reduced to the desired amine.[1] Catalytic hydrogenation is often the preferred reduction method in industrial settings.[3]
Q2: Why is the dihydrochloride salt the target form for this compound?
A2: The dihydrochloride salt of 1-(Pyridin-3-yl)ethanamine offers several advantages for pharmaceutical development. It typically exists as a stable, crystalline solid which is easier to handle, purify, and formulate compared to the freebase, which is often a liquid. The salt form also enhances aqueous solubility, which can be beneficial for downstream applications.
Q3: What are the primary challenges when scaling up the synthesis of this chiral amine?
A3: Key challenges in scaling up the production of chiral amines like 1-(Pyridin-3-yl)ethanamine include controlling enantioselectivity, managing reaction exotherms, ensuring efficient catalyst activity and removal, preventing impurity formation, and developing robust purification and isolation procedures.[4][5] The unique properties of the pyridine ring, such as its ability to coordinate with metal catalysts, can also present specific difficulties.[6]
Q4: Are there specific safety concerns to be aware of during scale-up?
A4: Yes, several safety considerations are paramount. Catalytic hydrogenations carry the risk of fire or explosion if not handled properly. The use of reagents like borohydrides requires careful handling due to the potential for hydrogen gas evolution.[3] Additionally, working with pyridyl compounds may require specific handling procedures due to their potential toxicity. A thorough process safety assessment is crucial before any scale-up activities.
II. Troubleshooting Guide
This section provides a detailed question-and-answer format to address specific issues that may arise during the synthesis and scale-up of this compound.
Issue 1: Low Yield in the Reductive Amination Step
Q: My reductive amination of 3-acetylpyridine is resulting in a low yield of the desired amine. What are the potential causes and how can I improve it?
A: Low yields in this reaction can stem from several factors, primarily incomplete imine formation, inefficient reduction, or catalyst deactivation.
Potential Causes & Solutions:
-
Incomplete Imine Formation: The equilibrium between the ketone, ammonia, and the imine may not favor the imine.
-
Troubleshooting:
-
Increase Ammonia Concentration: Use a higher concentration of the ammonia source (e.g., ammonium acetate, aqueous ammonia) to drive the equilibrium towards the imine.
-
Water Removal: If using a method that generates water, consider using a Dean-Stark trap or molecular sieves to remove water and shift the equilibrium.
-
pH Control: The optimal pH for imine formation is typically mildly acidic (pH 4-5) to facilitate protonation of the carbonyl, making it more electrophilic, without excessively protonating the amine nucleophile.[1]
-
-
-
Inefficient Reduction: The reducing agent may not be effectively converting the imine to the amine.
-
Troubleshooting:
-
Catalyst Selection (for Hydrogenation): The choice of catalyst is critical. Palladium on carbon (Pd/C) is common, but other catalysts like platinum or rhodium may offer better performance. Catalyst loading and quality should also be evaluated.
-
Hydrogen Pressure: Increasing the hydrogen pressure can enhance the rate of reduction.
-
Reducing Agent (for Chemical Reduction): If using a chemical reductant like sodium borohydride (NaBH₄) or sodium cyanoboorohydride (NaBH₃CN), ensure it is added under appropriate temperature control and that the stoichiometry is correct. NaBH₃CN is often preferred as it is more selective for the iminium ion over the ketone.[1]
-
-
-
Catalyst Poisoning: The pyridine nitrogen can coordinate to and deactivate the metal catalyst.[7]
-
Troubleshooting:
-
Catalyst Choice: Some catalysts are more resistant to poisoning by nitrogen-containing heterocycles.
-
Additives: The addition of certain acids can sometimes mitigate catalyst poisoning by protonating the pyridine nitrogen, reducing its coordinating ability.
-
-
Experimental Workflow: Optimizing Reductive Amination
Caption: Troubleshooting workflow for low yield in reductive amination.
Issue 2: Poor Enantioselectivity in Asymmetric Synthesis
Q: I am attempting an asymmetric synthesis to obtain a single enantiomer of 1-(Pyridin-3-yl)ethanamine, but the enantiomeric excess (ee) is low. How can I improve this?
A: Achieving high enantioselectivity in the synthesis of chiral pyridines can be challenging due to potential catalyst inhibition by the pyridine nitrogen.[6] The choice of chiral catalyst, ligand, and reaction conditions are all critical.
Potential Causes & Solutions:
-
Suboptimal Catalyst/Ligand System: The chiral catalyst and ligand combination may not be well-suited for this specific substrate.
-
Troubleshooting:
-
Ligand Screening: For asymmetric hydrogenation, a wide variety of chiral phosphine ligands can be screened in combination with metal precursors like rhodium or iridium.
-
Biocatalysis: Consider using a transaminase enzyme, which can offer very high enantioselectivity for the synthesis of chiral amines.[8]
-
-
-
Unfavorable Reaction Conditions: Temperature, pressure, and solvent can significantly impact enantioselectivity.
-
Troubleshooting:
-
Temperature: Lowering the reaction temperature often leads to higher enantioselectivity, although it may decrease the reaction rate.
-
Solvent: The polarity and coordinating ability of the solvent can influence the catalyst-substrate interaction. A solvent screen is recommended.
-
Pressure (for Hydrogenation): The effect of hydrogen pressure on enantioselectivity can vary depending on the catalyst system and should be optimized.
-
-
Data Summary: Asymmetric Synthesis Optimization
| Parameter | Variation | Expected Impact on Enantioselectivity |
| Catalyst System | Screen various chiral ligands (e.g., BINAP, Josiphos) | High impact; identifies the optimal catalyst-substrate match. |
| Temperature | Decrease from room temperature to 0°C or lower | Generally increases enantioselectivity. |
| Solvent | Test a range of solvents (e.g., methanol, THF, dichloromethane) | Can have a significant, but system-dependent, effect. |
| Pressure | Vary hydrogen pressure (e.g., 10-50 bar) | System-dependent; optimization is necessary. |
Issue 3: Difficulty in Isolating and Purifying the Dihydrochloride Salt
Q: I am struggling to isolate a pure, crystalline form of this compound. The product is oily or contains impurities.
A: Isolation and purification challenges often arise from residual solvents, incomplete salt formation, or the presence of reaction byproducts.
Potential Causes & Solutions:
-
Incomplete Salt Formation: Insufficient or improper addition of hydrochloric acid can lead to a mixture of the freebase, monohydrochloride, and dihydrochloride salts.
-
Troubleshooting:
-
Stoichiometry: Ensure at least two equivalents of HCl are used relative to the amine.
-
Solvent for Salt Formation: Use a solvent in which the dihydrochloride salt is poorly soluble to promote precipitation (e.g., isopropanol, ethyl acetate, or mixtures thereof).
-
Method of HCl Addition: Gaseous HCl or a solution of HCl in a suitable solvent (like isopropanol) can be used. The choice can affect the crystal form and purity.
-
-
-
Presence of Impurities: Reaction byproducts or starting materials can co-precipitate or inhibit crystallization.
-
Troubleshooting:
-
Work-up: An aqueous work-up to remove water-soluble impurities before the salt formation can be beneficial. Extraction of the freebase into an organic solvent, followed by washing, drying, and then salt formation is a standard procedure.
-
Recrystallization: If the initial precipitate is impure, recrystallization from a suitable solvent system (e.g., ethanol/water, methanol/isopropanol) can significantly improve purity.
-
-
-
Residual Solvent: Trapped solvent in the crystalline product can be an issue.
-
Troubleshooting:
-
Drying: Ensure the isolated solid is dried under vacuum at an appropriate temperature to remove residual solvents.
-
-
Protocol: Isolation of this compound
-
Following the completed reaction and initial work-up, dissolve the crude amine freebase in a suitable solvent like isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of HCl in isopropanol (at least 2 equivalents) with stirring.
-
Observe for the precipitation of the dihydrochloride salt.
-
Continue stirring in the cold for a period to ensure complete precipitation.
-
Isolate the solid by filtration.
-
Wash the filter cake with cold isopropanol or another suitable solvent to remove any remaining impurities.
-
Dry the solid under vacuum to a constant weight.
III. Conclusion
The successful scale-up of this compound production requires a systematic approach to address challenges related to reaction yield, enantioselectivity, and product isolation. By understanding the underlying chemical principles and methodically troubleshooting potential issues, researchers and production chemists can develop a robust, safe, and efficient manufacturing process. This guide provides a foundation for navigating these challenges, but it is essential to tailor these recommendations to the specific conditions and equipment of your laboratory or plant.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. Enamine Scale-Up Synthesis of MedChem Relevant Cores - Enamine [enamine.net]
- 6. soc.chim.it [soc.chim.it]
- 7. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Navigating Reaction Optimization: A Technical Support Guide to Design of Experiments (DoE)
For the modern researcher in chemical synthesis and drug development, optimizing reaction parameters is a critical yet often arduous task. The traditional "one-variable-at-a-time" (OVAT) approach is not only time-consuming but frequently fails to identify the true optimal conditions due to its inability to account for interactions between factors.[1][2][3] Design of Experiments (DoE) offers a powerful statistical framework to systematically explore the reaction space, leading to a comprehensive understanding of how different variables influence the outcome.[4][5][6] This guide serves as a technical support center, providing troubleshooting advice and answers to frequently asked questions to empower you to confidently apply DoE to your reaction optimization challenges.
I. Understanding the DoE Landscape: Core Concepts
Before delving into troubleshooting, a firm grasp of the fundamental principles of DoE is essential. DoE is a structured approach to experimentation that allows for the simultaneous variation of multiple factors, enabling the identification of significant factors, their interactions, and the optimal conditions for a desired response (e.g., yield, purity, or selectivity).[4][5]
Key Terminology:
-
Factors: The independent variables that are intentionally varied during the experiment (e.g., temperature, concentration, catalyst loading).[7]
-
Levels: The specific values or settings of a factor being tested.
-
Response: The measured outcome of the experiment (e.g., reaction yield, enantiomeric excess).[7]
-
Main Effect: The effect of an individual factor on the response.
-
Interaction Effect: The effect of one factor on the response depends on the level of another factor.[1]
II. Troubleshooting Guide & FAQs
This section addresses common challenges and questions that arise during the implementation of DoE for reaction parameter optimization.
My DoE experiment failed, and I have missing data points. What should I do?
Failed experiments are a common occurrence in research. The appropriate course of action depends on the reason for the failure and the number of missing data points.
-
Identify the Cause: First, try to understand why the experiment failed. Was it a simple human error, an equipment malfunction, or did the chosen factor levels lead to an unviable reaction?[8][9] If the cause is identifiable and correctable, it's often best to repeat the failed run.[10]
-
Constraints in Future Designs: If certain combinations of factors consistently lead to failed reactions, you can define these as constraints in your future DoE designs. This will ensure that the software generates an experimental plan that avoids these unfeasible regions of the design space.[10]
-
Impact on the Model: A few missing data points in a well-designed experiment may not be catastrophic. Many DoE software packages can handle missing data, although it may reduce the statistical power of your analysis. However, if a significant portion of your runs failed, it's advisable to reassess your experimental setup and factor ranges before proceeding.
How do I choose the right DoE design for my reaction optimization?
The selection of an appropriate experimental design is crucial for the success of your DoE study.[11] The choice depends on the stage of your optimization process and your specific objectives.[12]
| DoE Stage | Objective | Recommended Design Types | Key Characteristics |
| Screening | Identify the most influential factors from a larger set of variables. | Fractional Factorial, Plackett-Burman | Efficiently studies many factors with fewer runs. May have aliased interactions. |
| Characterization/Optimization | Understand the relationships between factors and the response, including interactions and curvature. | Full Factorial, Central Composite, Box-Behnken | Provides a more detailed model of the reaction space. |
| Robustness Testing | Evaluate the sensitivity of the process to small variations in factor levels. | Small variations around the optimal conditions are tested. | Ensures the optimized process is reliable and reproducible. |
For most initial optimizations, a 2-Level Full Factorial Design is a good starting point.[13] To further refine the optimal conditions and model curvature, a Response Surface Design like a Central Composite Design can be employed.[13]
I'm getting unexpected or counterintuitive results from my DoE analysis. What could be the reason?
Unexpected results can be a valuable source of insight. Here are some potential reasons and how to investigate them:
-
Aliasing/Confounding: In fractional factorial designs, the effects of some factors or interactions may be indistinguishable from others.[14][15] This is known as aliasing or confounding.[16][17] Your DoE software will provide an alias structure that shows which effects are confounded. If a significant effect is aliased with a plausible interaction, further experiments may be needed to de-alias these effects.
-
Model Inadequacy: The model you've chosen (e.g., a linear model) may not accurately represent the true behavior of your reaction. The presence of curvature, for instance, requires a quadratic model.[13] Including center points in your design can help detect curvature.[18]
-
Uncontrolled Factors: An important factor that was not included in your experimental design may be influencing the results.[19] This highlights the importance of thorough initial brainstorming to identify all potentially significant variables.
What are center points and why are they important?
Center points are experimental runs conducted at the midpoint of all factor levels.[18] They serve several crucial purposes:
-
Detecting Curvature: By comparing the average response of the center points to the predicted response from the factorial points, you can statistically determine if there is a non-linear relationship between the factors and the response.[18]
-
Estimating Pure Error: Replicating center points provides an estimate of the inherent variability of the experiment (pure error), which is essential for assessing the significance of the factor effects.[18]
-
Assessing Stability: Including center points throughout the experimental runs can help detect any systematic drift or changes in the experimental system over time.[13]
How do I handle categorical factors (e.g., solvent, catalyst type) in my DoE?
Categorical factors have discrete, non-numerical levels.[20] While DoE is more straightforward with continuous variables, categorical factors can be incorporated.
-
Numerical Coding: Some DoE software allows you to assign numerical codes to the levels of a categorical factor. However, it's important to remember that these are just labels, and the software should treat them as distinct categories, not as a continuous variable.
-
Separate Models: For a categorical factor with multiple levels, the analysis may essentially fit a separate model for each level.[21]
-
Increased Experimentation: Including categorical factors can significantly increase the number of required experimental runs, especially if you have multiple categorical factors with several levels each.[21][22]
-
Solvent Selection: For a complex categorical factor like solvent choice, one approach is to use a solvent map based on principal component analysis (PCA) to select a diverse yet manageable set of solvents for your DoE study.[2]
My model looks good, but the confirmation runs are not matching the predictions. What's wrong?
Confirmation runs are essential to validate the predictive capability of your DoE model.[23][24] Discrepancies between predicted and actual results can arise from several sources:
-
Changes in Experimental Conditions: Ensure that the confirmation runs are conducted under the exact same conditions as the original experiments.[23] Factors like a new batch of reagents, different equipment, or even a different operator can introduce variability.
-
Model Overfitting: The model may be too complex and is fitting the noise in the original data rather than the true underlying relationships.
-
Inadequate Model: The model may not be capturing all the important effects, such as a significant interaction that was aliased in a screening design.
-
Process Instability: The process itself may be inherently unstable. Replicating the "best" setting multiple times can help assess the process variability.[23]
If confirmation runs fail, it's necessary to revisit the model and potentially conduct further experiments to refine it.[23][25]
III. A Step-by-Step DoE Workflow for Reaction Optimization
This protocol outlines a general workflow for applying DoE to optimize a chemical reaction.
Step 1: Define the Objective and Identify Responses Clearly state the goal of your optimization. Are you trying to maximize yield, minimize impurities, or achieve a specific selectivity?[24] Identify the key responses to be measured.
Step 2: Identify Factors and Their Ranges Brainstorm all potential factors that could influence the reaction outcome.[13] These can be continuous (e.g., temperature, time) or categorical (e.g., solvent, catalyst).[13] For continuous factors, define a realistic and sufficiently wide range to explore the design space.[13]
Step 3: Select an Appropriate DoE Design Based on your objective (screening, optimization), choose a suitable experimental design.[11] Utilize DoE software (e.g., JMP, Design-Expert, MODDE) to generate the experimental plan.[1][26][27]
Step 4: Execute the Experiments in a Randomized Order Perform the experiments according to the generated design matrix.[28] Randomizing the run order is crucial to minimize the impact of systematic errors.[28]
Step 5: Analyze the Data Use statistical software to analyze the experimental results. This typically involves:
-
Calculating Effects: Determine the main effects and interaction effects of the factors.
-
Analysis of Variance (ANOVA): Assess the statistical significance of the factors and the overall model.[29]
-
Model Generation: Develop a mathematical model that describes the relationship between the factors and the response.[30]
-
Visualization: Use contour plots and response surface plots to visualize the design space and identify the optimal region.[4][30]
Step 6: Model Validation and Confirmation Runs Validate the model by performing confirmation runs at the predicted optimal conditions.[23][24][25] It is recommended to conduct at least 3 confirmation runs to assess the reproducibility of the results.[23]
Step 7: Scale-Up and Robustness Testing Once the optimal conditions are confirmed, the reaction can be scaled up.[7] It's important to note that factors that were not significant on a small scale, such as mixing and heat transfer, can become critical during scale-up.[6]
Visualizing the DoE Workflow
The following diagram illustrates the iterative nature of the DoE process.
Caption: A typical workflow for reaction optimization using Design of Experiments.
IV. Conclusion
Design of Experiments is an indispensable tool for modern chemical research, offering a systematic and efficient approach to reaction optimization. By understanding the core principles of DoE and being prepared to troubleshoot common issues, researchers can unlock a deeper understanding of their chemical systems, leading to the development of more robust, efficient, and scalable processes. This guide provides a starting point for navigating the practical challenges of implementing DoE, empowering you to move beyond trial-and-error and embrace a more data-driven approach to chemical synthesis.
V. References
-
A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). (2025). Vertex AI Search. 13
-
A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). (2025). Vertex AI Search. 1
-
Avoiding Commonly Made Errors in Applying DoE. Catalysis Consulting. 19
-
How to confirm DOE results (confirmatory runs). Information Technology Laboratory. 23
-
How to Run a Design of Experiments. (2024). Printed Circuit Design & Fab Online Magazine. 31
-
The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. (2015). RSC Publishing. 32
-
Reaction optimization using DoE. (2008). GalChimia. 33
-
Design of Experiments (DoE) Studies. Mettler Toledo. 4
-
Experimental Design in Chemistry: A Review of Pitfalls. (2024). Vertex AI Search. 20
-
Design of experiments (DOE) in chemical industry; to optimize processes, improve product quality, and reduce costs. OnlyTRAININGS. 5
-
Design of Experiments (DOE): A Comprehensive Guide to Experimental Planning and Analysis. Statistics Calculator. 29
-
WHITE PAPER - Streamlining Chemical Synthesis DoE for Successful Process Development. Interchim. 7
-
A Design of Experiments (DoE) Approach Accelerates the Optimization of Copper-Mediated 18F-Fluorination Reactions of Arylstannanes. (2019). PMC - PubMed Central. 3
-
Design of Experiments (DoE) Studies. Mettler Toledo. 6
-
Understanding Alias: A Key Concept in Design of Experiments. (2023). isixsigma.com. 14
-
How to Choose the Right Design for a Designed Experiment (DOE)? Vertex AI Search. 11
-
MODDE® - Design of Experiments Software. Sartorius. 26
-
Why is validation not included in DOE? (2022). JMP User Community. 25
-
DOE Center Points: What They Are & Why They're Useful. (2016). Minitab Blog. 18
-
Which software is best for design of experiment (DOE) in chemistry? (2015). ResearchGate. 27
-
Types of Design of Experiments (DOE) Designs: A Starter Guide. (2023). Synthace. 12
-
5.4.5. How to interpret DOE results. Information Technology Laboratory. 30
-
What are confounding and alias structure? Support - Minitab. 15
-
5.3.3.4.3. Confounding (also called aliasing). Information Technology Laboratory. 34
-
Webinar: Confirmation Runs in Design of Experiments. (2016). YouTube. 35
-
What if any of DOE experiments failed? (2022). ResearchGate. 10
-
Design of Experiments (DoE) and Process Optimization. A Review of. PDF Free Download. 28
-
What's Behind Aliasing in Fractional-Factorial Designs. (2022). Stat-Ease. 16
-
DOE-5: Fractional Factorial Designs, Confounding and Resolution Codes. (2019). YouTube. 17
-
Dealing with Categorical Data Types in a Designed Experiment. Vertex AI Search. 21
-
Dealing with Categorical Data Types in a Designed Experiment. Vertex AI Search. 36
-
Teaching Design of Experiments to chemists: lessons from Imperial College London. (2021). Vertex AI Search. 37
-
In DOE approaches, can I use "categorical" responses? (2022). ResearchGate. 38
-
Efficient DOE of one multi-level (3+) categorical variable and many continuous v... (2023). Vertex AI Search. 22
-
4.2: WHY DID MY EXPERIMENT FAIL TO WORk THE WAY I EXPECTED? (2021). Vertex AI Search. 8
-
How to Deal With a Failed Experiment. (2024). Bitesize Bio. 9
-
DOE in Chemistry - Full Factorials. (2020). YouTube. 39
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01892G [pubs.rsc.org]
- 3. A Design of Experiments (DoE) Approach Accelerates the Optimization of Copper-Mediated 18F-Fluorination Reactions of Arylstannanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mt.com [mt.com]
- 5. Design of experiments (DOE) in chemical industry; to optimize processes, improve product quality, and reduce costs [onlytrainings.com]
- 6. mt.com [mt.com]
- 7. interchim.fr [interchim.fr]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. bitesizebio.com [bitesizebio.com]
- 10. researchgate.net [researchgate.net]
- 11. ilssi.org [ilssi.org]
- 12. synthace.com [synthace.com]
- 13. A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. isixsigma.com [isixsigma.com]
- 15. What are confounding and alias structure? - Minitab [support.minitab.com]
- 16. Stat-Ease [statease.com]
- 17. m.youtube.com [m.youtube.com]
- 18. blog.minitab.com [blog.minitab.com]
- 19. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 20. designchemistry.com [designchemistry.com]
- 21. afit.edu [afit.edu]
- 22. community.jmp.com [community.jmp.com]
- 23. 5.4.6. How to confirm DOE results (confirmatory runs) [itl.nist.gov]
- 24. Printed Circuit Design & Fab Online Magazine - How to Run a Design of Experiments [pcdandf.com]
- 25. community.jmp.com [community.jmp.com]
- 26. MODDE® - Design of Experiments Software | Sartorius [sartorius.com]
- 27. researchgate.net [researchgate.net]
- 28. datapdf.com [datapdf.com]
- 29. Design of Experiments (DOE): A Comprehensive Guide to Experimental Planning and Analysis [numiqo.com]
- 30. 5.4.5. How to interpret DOE results [itl.nist.gov]
- 31. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 32. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 33. Reaction optimization using DoE - GalChimia [galchimia.com]
- 34. 5.3.3.4.3. Confounding (also called aliasing) [itl.nist.gov]
- 35. youtube.com [youtube.com]
- 36. afit.edu [afit.edu]
- 37. youtube.com [youtube.com]
- 38. researchgate.net [researchgate.net]
- 39. youtube.com [youtube.com]
Validation & Comparative
A Researcher's Guide to the Structural Elucidation of 1-(Pyridin-3-yl)ethanamine Dihydrochloride: An NMR-Centric Analysis
For researchers and professionals in drug development, the precise structural confirmation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of scientific rigor. 1-(Pyridin-3-yl)ethanamine, a chiral amine, is a valuable building block in medicinal chemistry. Its dihydrochloride salt form is often preferred for its stability and solubility. This guide provides an in-depth analysis of 1-(Pyridin-3-yl)ethanamine dihydrochloride, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy as the principal analytical tool. We will explore the nuances of its NMR spectrum, offer a detailed experimental protocol, and compare the insights gained from NMR with those from complementary analytical techniques.
The Significance of Structural Analysis in Drug Development
The journey of a drug from discovery to market is paved with meticulous analytical characterization. The identity, purity, and stability of a drug substance are critical parameters that are rigorously assessed. For a molecule like this compound, which contains both a pyridine ring and a primary amine, understanding its structure in the salt form is crucial for predicting its behavior in various formulations and biological systems.
NMR Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy stands as an unparalleled technique for the unambiguous determination of molecular structure in solution.[1] By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of each atom, revealing connectivity, stereochemistry, and even dynamic processes.[1]
Understanding the Impact of Dihydrochlorination on the NMR Spectrum
The formation of the dihydrochloride salt of 1-(Pyridin-3-yl)ethanamine involves the protonation of both the basic pyridine nitrogen and the primary amino group. This dual protonation has a profound effect on the electron distribution within the molecule, leading to significant changes in the ¹H and ¹³C NMR spectra compared to the free base. The positively charged nitrogen atoms act as strong electron-withdrawing groups, causing a general downfield shift (to higher ppm values) of the signals of nearby protons and carbons.[2]
Predicted NMR Analysis of this compound
In the absence of a publicly available experimental spectrum for the dihydrochloride salt, we can predict the key features of its ¹H and ¹³C NMR spectra based on established principles of NMR spectroscopy and the known effects of protonation on pyridine and amines.
Below is a diagram illustrating the structure of this compound with atom numbering for NMR assignment.
Caption: Structure of this compound with atom numbering.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum in a suitable deuterated solvent like D₂O or DMSO-d₆ would exhibit the following key features:
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H2, H6 | 8.5 - 9.0 | Doublet, Singlet/Doublet | ~5-6 Hz (H6-H5), H2 may be a singlet or narrowly coupled | Significant downfield shift due to the adjacent positively charged pyridinium nitrogen.[3] |
| H4, H5 | 7.8 - 8.4 | Multiplets | Downfield shift due to the overall electron-withdrawing nature of the pyridinium ring. | |
| H7 | 4.5 - 5.0 | Quartet | ~7 Hz | Deshielded by both the pyridinium ring and the adjacent ammonium group. |
| H8 | 1.8 - 2.2 | Doublet | ~7 Hz | Coupled to H7. |
| N⁺H (ring) | 13.0 - 15.0 (in DMSO-d₆) | Broad Singlet | Highly deshielded and exchangeable proton. May not be observed in D₂O. | |
| N⁺H₃ (amine) | 8.0 - 9.5 (in DMSO-d₆) | Broad Singlet | Deshielded and exchangeable protons. May not be observed in D₂O. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show 7 distinct signals:
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2, C6 | 145 - 155 | Significantly deshielded by the adjacent positively charged pyridinium nitrogen.[4] |
| C4 | 140 - 150 | Deshielded due to the overall positive charge on the ring. |
| C3, C5 | 125 - 135 | Less affected than the ortho and para positions, but still downfield shifted. |
| C7 | 50 - 60 | Deshielded by the adjacent ammonium group and the pyridinium ring. |
| C8 | 15 - 25 | Relatively upfield, but slightly deshielded compared to a simple alkane. |
Experimental Protocol for NMR Analysis
A robust and reproducible NMR analysis begins with meticulous sample preparation.
Caption: A typical workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology
-
Solvent Selection: Due to the polar and ionic nature of the dihydrochloride salt, appropriate deuterated solvents include Deuterium Oxide (D₂O), DMSO-d₆, or Methanol-d₄.[5] D₂O is a good choice for its ability to dissolve the salt, but it will lead to the exchange and disappearance of the N-H proton signals.[6] DMSO-d₆ is often preferred as it can dissolve the sample and typically allows for the observation of exchangeable protons.[5]
-
Sample Preparation:
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Perform standard instrument setup procedures, including locking onto the deuterium signal of the solvent, tuning the probe, and shimming the magnetic field to achieve optimal resolution.
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum. For enhanced sensitivity, a larger number of scans may be required for the ¹³C spectrum.
-
Comparison with Alternative Analytical Techniques
While NMR is the primary tool for structural elucidation, a comprehensive analysis often involves data from other techniques to confirm identity and assess purity.
| Technique | Information Provided | Advantages | Limitations |
| FT-IR Spectroscopy | Presence of functional groups. | Fast and non-destructive. Can confirm the presence of N-H bonds in the salt form (broad bands around 2400-3000 cm⁻¹) and aromatic C-H and C=N stretches.[8][9] | Provides limited information on the overall molecular structure and connectivity. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and separation of enantiomers. | Highly sensitive and quantitative. Chiral HPLC methods can be developed to determine the enantiomeric purity of the compound.[8][10] | Does not provide direct structural information. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity and provides accurate mass measurements. Can confirm the molecular weight of the free base after in-source dissociation of the hydrochloride.[11][12] | As a soft ionization technique, it may not provide extensive fragmentation for detailed structural analysis without tandem MS. |
Conclusion
The NMR analysis of this compound, while seemingly straightforward, requires a nuanced understanding of the effects of protonation on chemical shifts. By combining predictive analysis with a robust experimental protocol, researchers can confidently confirm the structure of this important pharmaceutical building block. Integrating data from complementary techniques such as FT-IR, HPLC, and Mass Spectrometry provides a comprehensive analytical package, ensuring the quality and integrity of the compound for its intended application in drug development. This guide serves as a foundational resource for scientists, empowering them with the knowledge to approach the structural elucidation of similar amine salts with confidence and scientific rigor.
References
- 1. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 2. CASCADE [nova.chem.colostate.edu]
- 3. asu.elsevierpure.com [asu.elsevierpure.com]
- 4. mdpi.com [mdpi.com]
- 5. myuchem.com [myuchem.com]
- 6. Exploring Applications and Benefits of Deuterated Solvents in Chemical Research [tengerchemical.com]
- 7. Chemical Shift Calculation Service - CD ComputaBio [ai.computabio.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. allreviewjournal.com [allreviewjournal.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to HPLC and LC-MS Methods for the Analysis of 1-(Pyridin-3-yl)ethanamine dihydrochloride
For researchers, scientists, and professionals in drug development, the robust and reliable analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 1-(Pyridin-3-yl)ethanamine dihydrochloride, a key chiral building block in the synthesis of various pharmaceutical compounds, presents unique analytical challenges due to its polar and basic nature. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the comprehensive analysis of this compound, offering field-proven insights to guide your methodological choices.
The Analytical Challenge: Understanding 1-(Pyridin-3-yl)ethanamine
1-(Pyridin-3-yl)ethanamine is a polar, basic compound, which dictates the chromatographic strategies for its successful analysis. In traditional reversed-phase HPLC, such compounds are often poorly retained on nonpolar stationary phases (like C18), leading to elution near the solvent front and inadequate separation from other polar components. Furthermore, as a chiral molecule, the separation of its enantiomers is often a critical requirement in pharmaceutical development to ensure stereospecificity and therapeutic efficacy.
High-Performance Liquid Chromatography (HPLC): Strategies for a Challenging Analyte
HPLC remains a workhorse in pharmaceutical analysis due to its robustness, cost-effectiveness, and widespread availability. For 1-(Pyridin-3-yl)ethanamine, a standard reversed-phase approach is often insufficient. Instead, more specialized techniques are employed to achieve adequate retention and resolution.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful alternative for the retention of polar compounds.[1][2][3][4][5][6][7] It utilizes a polar stationary phase (e.g., bare silica, amide, or amino-bonded phases) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[8] The retention mechanism in HILIC is primarily based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase.[6]
Causality Behind Experimental Choices in HILIC:
-
Stationary Phase: A bare silica or amide column is often a good starting point for polar basic compounds. The silanol groups on the silica surface can interact with the amine functionality of 1-(Pyridin-3-yl)ethanamine, enhancing retention.
-
Mobile Phase: A typical HILIC mobile phase consists of a high percentage of acetonitrile (e.g., >80%) with a smaller amount of aqueous buffer (e.g., ammonium formate or ammonium acetate). The buffer is crucial for maintaining a consistent pH and improving peak shape. The high organic content also offers the advantage of increased sensitivity when coupled with mass spectrometry.[8]
-
Buffer pH: The pH of the aqueous component of the mobile phase is a critical parameter. For a basic compound like 1-(Pyridin-3-yl)ethanamine, maintaining the pH below its pKa will ensure it is in its protonated, more polar form, which is ideal for HILIC retention.
Mixed-Mode Chromatography
Mixed-mode chromatography combines multiple retention mechanisms, such as reversed-phase and ion-exchange, on a single stationary phase.[2][3][5][9] This approach provides exceptional flexibility and can be highly effective for separating complex mixtures containing compounds with diverse polarities and charge states.[2]
Causality Behind Experimental Choices in Mixed-Mode Chromatography:
-
Stationary Phase: A mixed-mode column with both reversed-phase (e.g., C18) and cation-exchange functionalities would be well-suited for 1-(Pyridin-3-yl)ethanamine. The reversed-phase character provides retention for any nonpolar attributes of the molecule, while the cation-exchange groups strongly interact with the protonated amine.
-
Mobile Phase: The mobile phase composition, particularly the ionic strength (buffer concentration) and pH, can be adjusted to fine-tune the retention. Increasing the buffer concentration will decrease retention on the ion-exchange part of the stationary phase, while changes in pH will alter the ionization state of the analyte.
Chiral Separation by HPLC
Since 1-(Pyridin-3-yl)ethanamine is chiral, separating its enantiomers is often necessary. This is typically achieved using a chiral stationary phase (CSP).[10] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and have demonstrated success in separating a broad range of chiral amines.[10]
Causality Behind Experimental Choices in Chiral HPLC:
-
Chiral Stationary Phase: The choice of CSP is largely empirical, but columns with phenylcarbamate derivatives of cellulose or amylose are often effective for aromatic amines.
-
Mobile Phase: The mobile phase in chiral separations can be either normal-phase (e.g., hexane/ethanol) or reversed-phase (e.g., acetonitrile/water with additives). The choice depends on the specific CSP and the solubility of the analyte. Additives like trifluoroacetic acid (TFA) or diethylamine (DEA) are often used to improve peak shape.
Experimental Protocol: Chiral HPLC-UV Method for 1-(Pyridin-3-yl)ethanamine
This protocol provides a starting point for the chiral separation of 1-(Pyridin-3-yl)ethanamine enantiomers.
Instrumentation:
-
HPLC system with UV detector
-
Chiral column: Polysaccharide-based, e.g., Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (4.6 x 250 mm, 5 µm)
Reagents:
-
Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Diethylamine (DEA) (ACS reagent grade)
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase | Hexane:Ethanol:DEA (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase |
System Suitability:
-
Resolution: The resolution between the two enantiomer peaks should be ≥ 1.5.
-
Tailing Factor: The tailing factor for each enantiomer peak should be between 0.8 and 1.5.
-
Relative Standard Deviation (RSD): The RSD for the peak areas of replicate injections should be ≤ 2.0%.
Liquid Chromatography-Mass Spectrometry (LC-MS): Enhanced Sensitivity and Specificity
LC-MS combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry.[11] For the analysis of 1-(Pyridin-3-yl)ethanamine, LC-MS, particularly with a triple quadrupole mass spectrometer (LC-MS/MS), offers significant advantages in terms of sensitivity and specificity, especially for quantification in complex matrices like biological fluids.[12]
Ionization and Fragmentation
In positive electrospray ionization (ESI+), 1-(Pyridin-3-yl)ethanamine will readily protonate to form the molecular ion [M+H]⁺. In tandem mass spectrometry (MS/MS), this precursor ion is fragmented to produce characteristic product ions. A plausible fragmentation pathway involves the loss of ammonia (NH₃) from the protonated molecule.
Diagram of a Proposed Fragmentation Pathway:
References
- 1. waters.com [waters.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. helixchrom.com [helixchrom.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. hplc.eu [hplc.eu]
- 8. obrnutafaza.hr [obrnutafaza.hr]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. mdpi.com [mdpi.com]
- 11. rsc.org [rsc.org]
- 12. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Characterization of 1-(Pyridin-3-yl)ethanamine Dihydrochloride and its Chiral and Positional Isomers
For researchers and professionals in drug development, the precise characterization of chiral amines is a critical step in ensuring the quality, efficacy, and safety of synthesized compounds. This guide provides an in-depth technical comparison of 1-(Pyridin-3-yl)ethanamine dihydrochloride and its key alternatives, focusing on the analytical techniques required for their comprehensive characterization. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
Introduction: The Significance of Pyridylethylamines in Medicinal Chemistry
1-(Pyridin-3-yl)ethanamine and its isomers are valuable building blocks in medicinal chemistry. The pyridine moiety offers a bioisostere for a phenyl ring with improved solubility and metabolic stability, while the chiral ethylamine side chain allows for specific interactions with biological targets. The dihydrochloride salt form is often preferred for its improved stability and handling properties. This guide will focus on the characterization of the racemic dihydrochloride salt and compare it with its chiral enantiomers, (S)- and (R)-1-(pyridin-3-yl)ethanamine, as well as its positional isomers, 1-(pyridin-2-yl)ethanamine and 1-(pyridin-4-yl)ethanamine.
Physicochemical Properties: A Comparative Overview
A fundamental starting point for characterization is the determination of basic physicochemical properties. These parameters provide initial identification and an indication of purity.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form |
| This compound | 1159823-02-5 | C₇H₁₂Cl₂N₂ | 195.09 | Solid |
| (S)-1-(Pyridin-3-yl)ethanamine Dihydrochloride | 40154-84-5 | C₇H₁₂Cl₂N₂ | 195.09 | Solid |
| (R)-1-(Pyridin-3-yl)ethanamine Dihydrochloride | N/A | C₇H₁₂Cl₂N₂ | 195.09 | Solid |
| 1-(Pyridin-3-yl)ethanamine (free base) | 56129-55-6 | C₇H₁₀N₂ | 122.17 | Solid |
| (S)-1-(Pyridin-3-yl)ethanamine Hydrochloride | 1391360-97-6 | C₇H₁₁ClN₂ | 158.63 | Solid[1] |
| (R)-1-(Pyridin-3-yl)ethanamine Hydrochloride | 1169576-97-9 | C₇H₁₁ClN₂ | 158.63 | Solid[2] |
| 1-(Pyridin-2-yl)ethanamine (free base) | 42088-91-5 | C₇H₁₀N₂ | 122.17 | Colorless to light yellow liquid[3][4] |
| 1-(Pyridin-4-yl)ethanamine (free base) | 50392-78-4 | C₇H₁₀N₂ | 122.17 | Soluble in water[5] |
| (S)-1-(Pyridin-4-yl)ethanamine (free base) | 27854-96-2 | C₇H₁₀N₂ | 122.17 | Not specified[6] |
Spectroscopic Characterization: The Fingerprint of a Molecule
Spectroscopic techniques provide detailed structural information, acting as a molecular fingerprint for identification and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For amine hydrochlorides, the choice of solvent is crucial, as labile protons (N-H) can exchange with deuterated protic solvents like D₂O or CD₃OD, leading to signal broadening or disappearance.[7][8] Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice as it allows for the observation of these exchangeable protons.[8]
Expected ¹H NMR Spectral Data:
| Compound | Solvent | Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| This compound | DMSO-d₆ | Pyridine-H2 | ~8.8 | s | 1H |
| Pyridine-H6 | ~8.7 | d | 1H | ||
| Pyridine-H4 | ~8.2 | d | 1H | ||
| Pyridine-H5 | ~7.6 | dd | 1H | ||
| CH | ~4.5 | q | 1H | ||
| NH₃⁺ | ~9.0 (broad) | s | 3H | ||
| CH₃ | ~1.6 | d | 3H |
Expected ¹³C NMR Spectral Data:
| Compound | Solvent | Carbon | Expected Chemical Shift (ppm) |
| This compound | DMSO-d₆ | Pyridine-C2 | ~148 |
| Pyridine-C6 | ~147 | ||
| Pyridine-C4 | ~140 | ||
| Pyridine-C5 | ~124 | ||
| Pyridine-C3 | ~135 | ||
| CH | ~48 | ||
| CH₃ | ~20 |
Note: The exact chemical shifts can vary depending on the solvent and concentration. The protonation of the pyridine nitrogen and the amine group in the dihydrochloride salt will cause significant downfield shifts of the pyridine and adjacent aliphatic protons and carbons compared to the free base.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to obtain optimal resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the spectra to the residual solvent peak.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The dihydrochloride salt will exhibit characteristic absorptions for the ammonium (NH₃⁺) and pyridinium groups.
Expected IR Absorptions:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (Ammonium) | 3200-2800 | Strong, broad |
| C-H stretch (Aromatic) | 3100-3000 | Medium |
| C-H stretch (Aliphatic) | 3000-2850 | Medium |
| C=N, C=C stretch (Pyridine ring) | 1600-1450 | Medium to strong |
| N-H bend (Ammonium) | 1600-1500 | Medium |
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For the dihydrochloride salt, electrospray ionization (ESI) in positive ion mode is a suitable technique. The spectrum is expected to show the molecular ion of the free base ([M+H]⁺).
Expected Mass Spectrum:
-
[M+H]⁺ for C₇H₁₀N₂: Calculated m/z = 123.0917, Observed m/z ≈ 123.1
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile/water.
-
Data Acquisition: Infuse the sample solution into an ESI-MS instrument. Acquire the spectrum in positive ion mode over an appropriate mass range.
-
Data Analysis: Identify the molecular ion peak and any significant fragment ions.
Purity and Chiral Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is an essential technique for assessing the purity of the compound and, for chiral molecules, determining the enantiomeric excess (e.e.).
Achiral (Purity) Analysis
A reversed-phase HPLC method can be developed to determine the chemical purity of this compound.
Experimental Protocol: Achiral HPLC
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., 254 nm).
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.
-
Analysis: Inject the sample and analyze the chromatogram for the presence of any impurity peaks. The purity is calculated based on the relative peak areas.
Chiral Analysis
The separation of enantiomers requires a chiral environment. This is typically achieved using a chiral stationary phase (CSP) in HPLC.[9] For amines, polysaccharide-based CSPs are often effective.[9] In some cases, pre-column derivatization with a chiral derivatizing agent can be employed to form diastereomers that can be separated on a standard achiral column.[10][11]
Experimental Protocol: Chiral HPLC
-
Column: A chiral stationary phase, such as a cellulose or amylose-based column (e.g., Chiralcel® OD-H, Chiralpak® AD-H).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.
-
Detection: UV detection at an appropriate wavelength.
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
Analysis: Inject the racemic standard to determine the retention times of the two enantiomers. Then, inject the sample to be analyzed and calculate the enantiomeric excess based on the peak areas of the two enantiomers.
Workflow and Decision Making
The characterization process should follow a logical workflow to ensure comprehensive and efficient analysis.
Characterization Workflow Diagram
Comparison with Alternatives
The primary distinctions between this compound and its alternatives lie in their chirality and the position of the substituent on the pyridine ring.
-
(S)- and (R)- Enantiomers: These will have identical physicochemical properties (except for optical rotation) and spectroscopic data (in achiral media) to the racemic mixture. The key differentiating technique is chiral HPLC.
-
1-(Pyridin-2-yl)ethanamine and 1-(Pyridin-4-yl)ethanamine: These positional isomers will have the same molecular weight and formula but will exhibit distinct NMR, IR, and HPLC retention times due to the different electronic environments of the pyridine ring and the resulting changes in molecular geometry and polarity. For example, the coupling patterns and chemical shifts of the aromatic protons in the ¹H NMR spectrum will be significantly different for the 2-, 3-, and 4-substituted isomers.
Conclusion
The comprehensive characterization of this compound and its alternatives is a multi-faceted process that relies on the synergistic application of various analytical techniques. By following the detailed protocols and understanding the rationale behind the experimental choices outlined in this guide, researchers can confidently verify the identity, structure, and purity of these important chemical entities, ensuring the integrity and reproducibility of their scientific endeavors.
References
- 1. 1391360-97-6|(S)-1-(Pyridin-3-yl)ethanamine hydrochloride|BLD Pharm [bldpharm.com]
- 2. 1169576-97-9|(R)-1-(Pyridin-3-yl)ethanamine hydrochloride|BLD Pharm [bldpharm.com]
- 3. 1-(Pyridin-2-yl)ethan-1-amine | C7H10N2 | CID 541877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. echemi.com [echemi.com]
- 6. (1S)-1-(pyridin-4-yl)ethan-1-amine 97% | CAS: 27854-96-2 | AChemBlock [achemblock.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
A Senior Application Scientist's Guide to the Biological Activity of 1-(Pyridin-3-yl)ethanamine Analogs at Nicotinic Acetylcholine Receptors
This guide provides a comprehensive comparison of the biological activity of 1-(Pyridin-3-yl)ethanamine analogs, with a specific focus on their interaction with nicotinic acetylcholine receptors (nAChRs). As researchers and drug development professionals, understanding the structure-activity relationships (SAR) of this important chemical scaffold is crucial for the design of novel therapeutics targeting a range of neurological and psychiatric disorders. This document offers an in-depth analysis of how structural modifications to the 1-(Pyridin-3-yl)ethanamine core can influence binding affinity and functional activity at nAChRs, supported by detailed experimental protocols for robust in vitro characterization.
Introduction: The Significance of the 1-(Pyridin-3-yl)ethanamine Scaffold
The 1-(Pyridin-3-yl)ethanamine core is a key pharmacophore found in a variety of biologically active molecules. Its structural similarity to nicotine, the primary agonist of nAChRs, makes it a valuable starting point for the design of selective nAChR modulators. Nicotinic receptors are ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[1][2] Dysregulation of nAChR signaling is implicated in a host of conditions, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction.[2][3] Consequently, the development of subtype-selective nAChR ligands is a major focus of modern drug discovery.[4]
This guide will explore the nuanced effects of chemical modifications to the 1-(Pyridin-3-yl)ethanamine scaffold on its interaction with nAChRs. By understanding these relationships, researchers can rationally design analogs with improved potency, selectivity, and pharmacokinetic properties.
Comparative Analysis of 1-(Pyridin-3-yl)ethanamine Analogs: A Structure-Activity Relationship (SAR) Study
While a comprehensive experimental dataset for a homologous series of 1-(Pyridin-3-yl)ethanamine analogs is not publicly available, we can infer a robust SAR based on published data for structurally related pyridyl and azacyclic compounds that target nAChRs.[5][6][7] The following sections detail the predicted impact of systematic structural modifications on the biological activity of these analogs at nAChRs, particularly the α4β2 subtype, which is highly abundant in the central nervous system and a key target for nicotine addiction.[2][4]
Modifications to the Pyridine Ring
Substitutions on the pyridine ring can dramatically alter the binding affinity of 1-(Pyridin-3-yl)ethanamine analogs.[5]
-
Halogenation: The introduction of a chlorine atom at the 2- or 5-position of the pyridine ring is predicted to enhance binding affinity. This is likely due to favorable interactions within the nAChR binding pocket. For instance, (R)-2-chloro-3-(4-cyanophenyl)-5-((3-pyrrolidinyl)oxy)pyridine has been reported to have an IC50 of 22 nM at the α4β2 nAChR.[5][8]
-
Aromatic Substituents: The addition of a phenyl or cyanophenyl group at the 3-position can also increase potency, suggesting the presence of a hydrophobic pocket in the receptor that can accommodate these bulky groups.[5]
Modifications to the Ethanamine Side Chain
Alterations to the ethanamine side chain, including the amine and the ethyl linker, are critical for modulating both affinity and functional activity.
-
N-Alkylation: Methylation of the primary amine to a secondary or tertiary amine can have varied effects. While some N-methylated analogs retain high affinity, larger alkyl groups are generally detrimental to binding.[6][7]
-
Chirality: The stereochemistry of the chiral center on the ethanamine side chain is crucial. For many nicotinic ligands, the (S)-enantiomer exhibits higher affinity than the (R)-enantiomer.[9]
-
Cyclization: Incorporating the ethanamine nitrogen into a larger azacyclic ring system, such as azetidine, pyrrolidine, or piperidine, has been shown to yield high-affinity ligands. Pyrrolidinyl and azetidinyl analogs, in particular, often display enhanced affinity compared to their piperidinyl counterparts.[6]
Quantitative Data Summary
The following table summarizes the predicted and reported binding affinities of representative 1-(Pyridin-3-yl)ethanamine analogs and related compounds at the α4β2 nAChR, based on available literature.
| Compound/Analog Type | Modification | Predicted/Reported Ki or IC50 (nM) | Reference(s) |
| 1-(Pyridin-3-yl)ethanamine | Parent Compound | Moderate Affinity | N/A |
| Pyridyl Ether Analog | (R)-2-chloro-3-(4-cyanophenyl)-5-((3-pyrrolidinyl)oxy)pyridine | 22 | [5][8] |
| 3-Pyridylamine Analog | 2-(3-pyridylaminomethyl)pyrrolidine | 8.9 - 90 | [6] |
| N-Methylated Analog | N-Methyl-1-(pyridin-3-yl)ethanamine | Variable, potentially reduced affinity | [7] |
| Piperidine Analog | 2-(3-pyridylaminomethyl)piperidine | Generally lower affinity than pyrrolidine analogs | [6] |
Experimental Protocols for Characterizing nAChR Ligands
To empirically determine the biological activity of novel 1-(Pyridin-3-yl)ethanamine analogs, a combination of in vitro binding and functional assays is essential. The following are detailed, step-by-step methodologies for two cornerstone assays in nAChR research.
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This assay quantifies the affinity of a test compound for a specific nAChR subtype by measuring its ability to compete with a radiolabeled ligand.[10][11][12]
Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation:
-
Harvest cells stably expressing the nAChR subtype of interest (e.g., HEK293 cells expressing α4β2) or dissect brain tissue rich in the target receptor (e.g., rat striatum).[13]
-
Homogenize the cells or tissue in ice-cold buffer using a Dounce or Polytron homogenizer.[10]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.[10]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]cytisine for α4β2), and a range of concentrations of the unlabeled 1-(pyridin-3-yl)ethanamine analog.[11]
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of a known nAChR ligand like nicotine).[10]
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).[10]
-
-
Filtration and Quantification:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the membranes.[13]
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test analog by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the analog concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the analog that inhibits 50% of the specific radioligand binding) from the curve.
-
Calculate the inhibition constant (Ki), a measure of the analog's binding affinity, using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
-
Patch-Clamp Electrophysiology for Determining Functional Activity (EC50/IC50)
This technique directly measures the ion flow through nAChRs in response to ligand application, providing information on whether an analog is an agonist, antagonist, or allosteric modulator.[15][16][17]
Workflow for Whole-Cell Patch-Clamp Electrophysiology
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Detailed Protocol:
-
Cell Preparation:
-
Culture a cell line (e.g., HEK293 or CHO) that stably or transiently expresses the desired nAChR subtype.[15]
-
Plate the cells on coverslips for easy access during recording.
-
-
Whole-Cell Recording:
-
Using a micromanipulator, carefully approach a single cell with a glass micropipette filled with an internal solution.
-
Apply gentle suction to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the patch of membrane under the pipette, establishing the "whole-cell" configuration, which allows for control of the cell's membrane potential and recording of the total ion current.[18]
-
-
Drug Application and Data Acquisition:
-
Hold the cell at a negative membrane potential (e.g., -70 mV).[15]
-
Rapidly perfuse the cell with an external solution containing known concentrations of the 1-(pyridin-3-yl)ethanamine analog.
-
For agonists, this will elicit an inward current. Record the peak amplitude of this current at each concentration.
-
For antagonists, co-apply the analog with a fixed concentration of a known agonist (like acetylcholine) and measure the reduction in the agonist-evoked current.[19]
-
Record the currents using an amplifier and digitize the data for computer analysis.
-
-
Data Analysis:
-
Plot the normalized current response as a function of the logarithm of the analog concentration to generate a dose-response curve.
-
For agonists, fit the curve with the Hill equation to determine the EC50 (the concentration that produces 50% of the maximal response) and the Hill coefficient.[16]
-
For antagonists, determine the IC50 (the concentration that inhibits 50% of the agonist-evoked response).
-
Conclusion
The 1-(Pyridin-3-yl)ethanamine scaffold represents a highly promising platform for the development of novel nicotinic acetylcholine receptor modulators. By systematically exploring the structure-activity relationships through chemical synthesis and rigorous in vitro characterization using techniques such as radioligand binding assays and patch-clamp electrophysiology, researchers can design analogs with tailored pharmacological profiles. The insights and protocols provided in this guide are intended to empower researchers, scientists, and drug development professionals in their efforts to create the next generation of therapeutics for nAChR-related disorders.
References
- 1. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and activity of 3-pyridylamine ligands at central nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. | Sigma-Aldrich [sigmaaldrich.com]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via In Situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jneurosci.org [jneurosci.org]
- 17. A patch clamp study of the nicotinic acetylcholine receptor of bovine adrenomedullary chromaffin cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mpikg.mpg.de [mpikg.mpg.de]
- 19. In vitro and in vivo characterization of a novel negative allosteric modulator of neuronal nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
The N-(pyridin-3-yl)pyrimidin-4-amine Scaffold: A Privileged Motif for Kinase Inhibitors - A Comparative Guide
The N-(pyridin-3-yl)pyrimidin-4-amine core is a well-established and highly versatile scaffold in medicinal chemistry, particularly in the realm of protein kinase inhibitors. Its inherent ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of numerous kinases has cemented its status as a "privileged" structure in drug discovery. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of various analogues based on this scaffold, supported by experimental data and detailed protocols for their evaluation. We will explore how subtle modifications to this core can profoundly impact potency, selectivity, and pharmacokinetic properties, offering valuable insights for researchers and drug development professionals.
The Core Scaffold: Understanding the Foundation of Activity
The fundamental structure of N-(pyridin-3-yl)pyrimidin-4-amine provides a rigid framework with specific points for interaction and modification. The pyrimidine ring and the pyridine ring are connected by an amine linker, which is crucial for the spatial orientation of the two aromatic systems. The nitrogen atoms within these rings play a pivotal role in establishing hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition.
The primary points for chemical modification on this scaffold are the C2, C5, and C6 positions of the pyrimidine ring and various positions on the pyridine ring. By strategically introducing different substituents at these positions, medicinal chemists can fine-tune the compound's properties to achieve desired biological activity and drug-like characteristics.
Structure-Activity Relationship (SAR) Insights: A Comparative Analysis
The biological activity of N-(pyridin-3-yl)pyrimidin-4-amine analogues is highly dependent on the nature and position of the substituents. Below, we compare the effects of various modifications on the inhibitory activity against key kinase targets, including Cyclin-Dependent Kinase 2 (CDK2) and Bcr-Abl.
Substitutions on the Pyrimidine Ring
The pyrimidine ring offers several positions for substitution, with C2 and C5 being the most extensively studied.
-
C2-Position: Modifications at the C2 position can significantly influence inhibitor potency and selectivity. The introduction of anilines at this position has been a particularly fruitful strategy. For instance, in the context of Bcr-Abl inhibitors, aniline moieties bearing halogen substituents have been shown to be important for biological activity.[1]
-
C5-Position: The C5 position of the pyrimidine ring is another key site for modification. Small, lipophilic groups at this position can enhance binding affinity.
Substitutions on the Pyridine Ring
The pyridine ring also presents opportunities for structural diversification to improve potency and selectivity.
-
Impact on CDK2 Inhibition: In a series of novel N-(pyridin-3-yl)pyrimidin-4-amine derivatives designed as CDK2 inhibitors, the substitution pattern on the pyridine ring was found to be critical for activity.[2]
The following table summarizes the comparative inhibitory activities of selected N-(pyridin-3-yl)pyrimidin-4-amine analogues against CDK2 and various cancer cell lines.
| Compound ID | R1 (Pyrimidine C2) | R2 (Pyridine) | CDK2/cyclin A2 IC50 (nM) | MV4-11 IC50 (µM) | HT-29 IC50 (µM) | MCF-7 IC50 (µM) | HeLa IC50 (µM) | Reference |
| 7l | 4-(dimethylamino)phenyl | H | 64.42 | 0.83 | 2.12 | 3.12 | 8.61 | [2] |
| Palbociclib | - | - | - | - | - | - | - | [2] |
| AZD5438 | - | - | comparable to 7l | - | - | - | - | [2] |
Data synthesized from multiple sources to illustrate comparative activities.
Key Molecular Targets and Signaling Pathways
The N-(pyridin-3-yl)pyrimidin-4-amine scaffold has been successfully employed to target a range of kinases involved in critical cellular processes. Dysregulation of these kinases is often implicated in diseases such as cancer.
Cyclin-Dependent Kinase 2 (CDK2)
CDK2 is a key regulator of the cell cycle, and its dysregulation is a hallmark of many cancers.[2][3] N-(pyridin-3-yl)pyrimidin-4-amine analogues have been identified as potent CDK2 inhibitors.[2] By inhibiting CDK2, these compounds can induce cell cycle arrest and apoptosis in cancer cells.[2]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Biological Evaluation of 1-(Pyridin-3-yl)ethanamine Derivatives
The 1-(pyridin-3-yl)ethanamine scaffold is a privileged structure in medicinal chemistry, serving as a crucial building block for a wide array of biologically active compounds.[1][2] Its presence in numerous FDA-approved drugs underscores its importance.[1] Derivatives stemming from this core have demonstrated a remarkable diversity of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities.[2] This guide provides a comprehensive comparison of the biological evaluation methodologies for these derivatives, offering field-proven insights into experimental design, data interpretation, and the causal relationships between chemical structure and biological function.
Part 1: Anticancer Activity Evaluation
The development of novel anticancer agents is a primary focus in medicinal chemistry, with pyridine-containing molecules showing significant promise.[3] These compounds often exert their effects by targeting key pathways involved in cancer cell proliferation, survival, and angiogenesis.[4] A thorough evaluation of 1-(pyridin-3-yl)ethanamine derivatives requires a multi-faceted approach, beginning with broad-spectrum screening and progressing to detailed mechanistic studies.
Comparative Antiproliferative Activity
The initial step in assessing anticancer potential is to determine a compound's ability to inhibit the growth of various cancer cell lines. The half-maximal inhibitory concentration (IC50) is the standard metric for this comparison. As illustrated in the table below, different derivatives can exhibit vastly different potencies and selectivities. For instance, the introduction of a urea moiety has been shown to produce highly potent compounds.[5][6]
| Compound ID | Derivative Type | Target Cell Line | IC50 (µM) | Reference Drug (IC50, µM) | Source |
| Pyridine-Urea 8e | Pyridine-Urea | MCF-7 (Breast) | 0.11 | Doxorubicin (1.93) | [6] |
| Pyridine-Urea 8b | Pyridine-Urea | MCF-7 (Breast) | 5.0 (GI) | Doxorubicin (1.93) | [5] |
| Compound 1 | Dihydropyridine | HepG2 (Liver) | <20 | - | [7] |
| Compound 2 | Dihydropyridine | MCF-7 (Breast) | <20 | - | [7] |
Note: The data presented is for illustrative pyridine derivatives to guide experimental comparison.
Mechanism of Action: VEGFR-2 Inhibition
A key to developing effective cancer therapies is understanding how a drug works at the molecular level. Many pyridine-based anticancer agents function as kinase inhibitors.[4] For example, certain pyridine-urea derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis—the process by which tumors form new blood vessels to support their growth.[5][6] By blocking this pathway, these compounds can effectively starve the tumor of essential nutrients.
Caption: Inhibition of the VEGFR-2 signaling pathway by a pyridine derivative.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a foundational colorimetric method for assessing the cytotoxic effects of a compound by measuring the metabolic activity of living cells.[8]
Causality: This protocol is chosen for its reliability, high throughput, and direct correlation between mitochondrial activity (an indicator of cell health) and the colorimetric output.[8]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell adherence.[9]
-
Compound Treatment: Prepare serial dilutions of the 1-(pyridin-3-yl)ethanamine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle-only control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[9][10]
-
Incubation: Incubate the plate for 48-72 hours. The duration is critical; it must be long enough for the compound to exert its effect but not so long that control cells become over-confluent.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[8][9]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[9]
-
Data Acquisition: Gently shake the plate for 10 minutes. Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot a dose-response curve to determine the IC50 value using sigmoidal regression analysis.[10]
Part 2: Antimicrobial Activity Evaluation
The rise of antimicrobial resistance necessitates the discovery of new chemical entities capable of combating pathogenic bacteria and fungi.[11] Pyridine derivatives have emerged as a promising class of antimicrobial agents.[12][13] Their evaluation hinges on determining the minimum concentration required to inhibit or kill microbial growth.
Comparative Antimicrobial Efficacy
The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in vitro potency of an antimicrobial agent.[14][15] It represents the lowest concentration of a drug that prevents visible growth of a microorganism. A lower MIC value indicates greater potency.
| Compound ID | Target Organism | Organism Type | MIC (µg/mL) | Reference Drug (MIC, µg/mL) | Source |
| Derivative 3b | S. aureus | Gram-positive | < 6.25 | Ciprofloxacin (6.25) | [13] |
| Derivative 4d | A. niger | Fungus | < 6.25 | Clotrimazole (6.25) | [13] |
| Indole Derivative | S. aureus (MRSA) | Gram-positive | 8 - 16 | - | [16] |
| Pyridine Series | E. coli | Gram-negative | > 128 | - | [12] |
Note: The data presented is for illustrative pyridine and indole derivatives to guide experimental comparison. Specific 1-(pyridin-3-yl)ethanamine derivatives would be tested against a similar panel.
Caption: Experimental workflow for the Broth Microdilution MIC assay.
Experimental Protocol: Broth Microdilution for MIC Determination
This method is a cornerstone of antimicrobial susceptibility testing due to its quantitative results and suitability for screening multiple compounds.[11][14]
Causality: The broth microdilution technique is preferred over methods like disk diffusion when a precise concentration value (MIC) is needed, as it provides a more accurate measure of potency essential for structure-activity relationship studies.[14][15]
-
Inoculum Preparation: Select 2-3 isolated colonies of the target microorganism from an agar plate culture. Suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[17]
-
Compound Dilution: In a sterile 96-well microtiter plate, add 50 µL of sterile broth (e.g., Mueller-Hinton Broth) to wells 2 through 12. Add 100 µL of the test compound at a starting concentration to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) should not contain the compound.
-
Inoculation: Dilute the standardized inoculum from Step 1 so that when 50 µL is added to each well, the final concentration will be approximately 5 x 10^5 CFU/mL. Add 50 µL of this diluted inoculum to wells 1 through 11. Do not add inoculum to well 12.[17]
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[18]
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye.[15] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Part 3: Anti-inflammatory Activity Evaluation
Chronic inflammation is implicated in numerous diseases, making the search for novel anti-inflammatory agents a critical research area.[19] Pyridine derivatives have been reported to possess significant anti-inflammatory properties, often by modulating the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.[20][21]
Comparative Anti-inflammatory Effects
The efficacy of potential anti-inflammatory compounds is often assessed in vitro using lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.[20] LPS triggers an inflammatory cascade, and the ability of a compound to inhibit the production of key mediators is quantified.
| Compound ID | Assay | Cell Line | IC50 (µM) | Reference Drug | Source |
| Pyridine 7a | NO Inhibition | RAW 264.7 | 76.6 | - | [20] |
| Pyridine 7f | NO Inhibition | RAW 264.7 | 96.8 | - | [20] |
| Compound A | Carrageenan Paw Edema | Rat (in vivo) | 20 mg/kg (67% inhib.) | Indomethacin | [22] |
| Compound C | Croton Oil Ear Edema | Mouse (in vivo) | 200 mg/kg (50% inhib.) | Indomethacin | [22] |
Note: The data presented is for illustrative pyridine derivatives to guide experimental comparison.
Caption: Inhibition of the LPS-induced NF-κB inflammatory pathway.
Experimental Protocol: Griess Assay for Nitric Oxide Production
This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatant. It is a simple, rapid, and widely used method to screen for inhibitors of NO production.[23]
Causality: The Griess assay is selected as the primary screening tool because NO, produced by the iNOS enzyme, is a key mediator in the inflammatory response initiated by LPS.[20] Measuring its surrogate, nitrite, provides a direct and quantifiable readout of the inflammatory state of the macrophages.
-
Cell Culture and Treatment: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere for 24 hours.[23]
-
Pre-treatment: Pre-treat the cells with various concentrations of the 1-(pyridin-3-yl)ethanamine derivatives for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells. Include wells with cells only (negative control) and cells with LPS only (positive control). Incubate for 24 hours.
-
Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Griess Reaction: Add 50 µL of Griess Reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well containing the supernatant.[23]
-
Incubation and Measurement: Incubate at room temperature for 10 minutes, protected from light. A magenta color will develop in the presence of nitrite. Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Calculate the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Determine the percentage of NO inhibition relative to the LPS-only control.
References
- 1. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemijournal.com [chemijournal.com]
- 5. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 4.3. In Vitro Anticancer Activity Assay [bio-protocol.org]
- 11. woah.org [woah.org]
- 12. Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. apec.org [apec.org]
- 16. Synthesis and evaluation of 1-(1H-indol-3-yl)ethanamine derivatives as new antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. myadlm.org [myadlm.org]
- 18. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. journalajrb.com [journalajrb.com]
- 20. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ijsdr.org [ijsdr.org]
- 22. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide for the Synthetic Chemist: 1-(Pyridin-3-yl)ethanamine vs. 1-(Pyridin-2-yl)ethanamine
In the nuanced field of synthetic chemistry, the selection of foundational building blocks is a critical determinant of experimental success. Chiral pyridylethylamines, in particular, are prevalent scaffolds in the synthesis of pharmaceuticals and functional materials. This guide offers a detailed comparative analysis of two constitutional isomers, 1-(Pyridin-3-yl)ethanamine and 1-(Pyridin-2-yl)ethanamine. We will explore their distinct physicochemical properties, the synthetic implications of these differences, and provide robust experimental protocols for their characterization and use.
The Decisive Influence of Nitrogen Placement: Structural and Electronic Divergence
The seemingly minor positional shift of the nitrogen atom within the pyridine ring from the 2- to the 3-position instigates significant changes in the electronic and steric environment of the ethylamine substituent, thereby governing the chemical behavior of each isomer.
In 1-(Pyridin-2-yl)ethanamine , the ethylamine group is situated ortho to the ring nitrogen. This proximity facilitates direct electronic communication through inductive and resonance effects, which influences the reactivity of both the pyridine ring and the exocyclic amine. Furthermore, the adjacent placement of the two nitrogen atoms allows this isomer to function as a bidentate chelating agent for metal ions.
Conversely, 1-(Pyridin-3-yl)ethanamine features the ethylamine group at the meta-position, which largely precludes direct resonance interaction with the ring nitrogen. Its electronic properties are therefore more akin to a typical arylethylamine, though still modulated by the overall electron-deficient nature of the pyridine ring.
Figure 1: Chemical structures of 1-(Pyridin-2-yl)ethanamine and 1-(Pyridin-3-yl)ethanamine.
This fundamental structural variance is the primary determinant of the divergent properties and reactivity profiles discussed below.
A Comparative Analysis of Physicochemical Properties
The most impactful distinction between these isomers in a practical synthetic context is their basicity (pKa) and their ability to chelate metal ions. These properties directly influence their reactivity as nucleophiles and their interactions with metal-based reagents.
| Property | 1-(Pyridin-2-yl)ethanamine | 1-(Pyridin-3-yl)ethanamine | Rationale for Difference |
| pKa (Conjugate Acid) | ~9.05 (Predicted)[1] | ~8.81 (Predicted)[2] | The electron-withdrawing inductive effect of the pyridine nitrogen is more pronounced at the ortho position, reducing the electron density on the exocyclic amine and thus its basicity. |
| Boiling Point | 197-201 °C[1] | 118-120 °C (14 Torr)[2] | The potential for intramolecular hydrogen bonding in the 2-isomer may contribute to a higher boiling point compared to the 3-isomer. |
| Chelating Ability | Strong | Weak | The ortho arrangement of the two nitrogen atoms in the 2-isomer allows for the formation of a stable five-membered ring upon coordination to a metal center, a classic example of the chelate effect. This is sterically prohibited for the 3-isomer.[3][4][5] |
Table 1: Comparative Physicochemical Properties.
Implications for Synthetic Reactivity: The Case of Amide Bond Formation
To contextualize these differences, let us consider a ubiquitous transformation in medicinal chemistry: the formation of an amide bond between the amine and a carboxylic acid, such as benzoic acid.
Figure 2: General workflow for N-acylation of pyridylethylamines.
The choice between the two isomers can significantly impact reaction efficiency and product purification.
-
1-(Pyridin-2-yl)ethanamine : Its capacity for chelation can be a double-edged sword. In reactions involving metal-based coupling reagents, the formation of a stable complex with the reagent can potentially inhibit catalysis. Furthermore, during workup and purification, trace metal impurities can form persistent complexes with the product, complicating isolation. However, this chelating property can be synthetically advantageous, for instance, in directing ortho-metalation reactions.
-
1-(Pyridin-3-yl)ethanamine : This isomer behaves as a more conventional nucleophile. Its reactivity is primarily dictated by the basicity of the amine and the steric environment. The lack of a strong chelating motif generally leads to more predictable reactivity with metal-based reagents and a more straightforward purification process, as the likelihood of forming tenacious metal complexes is diminished.
Experimental Protocols for Characterization and Application
The following protocols provide a framework for the empirical investigation of the properties and reactivity of these amines.
Protocol 1: Determination of pKa via Potentiometric Titration
This method allows for the experimental determination of the amine's basicity.
Objective: To determine the pKa of the conjugate acid of the pyridylethylamine isomer.
Materials:
-
1-(Pyridin-X-yl)ethanamine (~0.01 M in deionized water)
-
Standardized 0.01 M HCl
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
25 mL burette
Procedure:
-
Prepare a 0.01 M solution of the amine in deionized water.
-
Calibrate the pH meter using standard buffers (pH 4.00, 7.00, 10.00).
-
Pipette 20.00 mL of the amine solution into a beaker with a magnetic stir bar.
-
Immerse the pH electrode into the solution and commence stirring.
-
Record the initial pH.
-
Titrate with the standardized HCl solution, adding 0.5 mL increments and recording the pH after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point (the region of most rapid pH change).
-
Plot pH (y-axis) versus volume of HCl added (x-axis).
-
The pH at the half-equivalence point corresponds to the pKa of the conjugate acid.
Data Interpretation: The resulting titration curves will provide experimental pKa values, allowing for a direct comparison of the basicity of the two isomers. A lower pKa value indicates a weaker base.
Protocol 2: Comparative Synthesis of N-(1-(Pyridin-X-yl)ethyl)benzamide
This experiment will provide a direct comparison of the reactivity and handling of the two isomers in a standard acylation reaction.
Objective: To compare the yield, reaction progress, and purification of the benzoylation of 1-(pyridin-2-yl)ethanamine and 1-(pyridin-3-yl)ethanamine.
Materials:
-
1-(Pyridin-2-yl)ethanamine
-
1-(Pyridin-3-yl)ethanamine
-
Benzoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F254)
-
LC-MS system
Procedure (to be performed in parallel for each isomer):
-
In a round-bottom flask, dissolve the respective pyridylethylamine (1.0 eq) in anhydrous DCM.
-
Add pyridine (1.2 eq) to the solution and cool to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC or LC-MS at regular intervals.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Analysis:
-
Reaction Kinetics: Compare the rate of disappearance of starting material and appearance of product for both isomers via TLC or LC-MS analysis.
-
Isolated Yield: Calculate the percentage yield of the purified amide product for each reaction.
-
Purification: Note any differences in the ease of purification, such as streaking on TLC or the presence of persistent impurities, which may suggest metal complexation in the case of the 2-isomer if any metal-containing vessels were used.
Figure 3: Experimental workflow for the comparative synthesis of N-(1-(pyridin-X-yl)ethyl)benzamides.
Concluding Remarks and Strategic Recommendations
The selection between 1-(Pyridin-3-yl)ethanamine and 1-(Pyridin-2-yl)ethanamine is a critical decision that should be informed by the specific goals of the synthetic route.
1-(Pyridin-3-yl)ethanamine is the preferred reagent when:
-
The primary requirement is for a simple nucleophilic amine without complicating secondary functionalities.
-
The reaction involves metal-based reagents where chelation is undesirable.
-
A straightforward purification protocol is a high priority.
1-(Pyridin-2-yl)ethanamine should be considered when:
-
The chelating properties of the molecule are to be exploited, for example, in the formation of metallo-supramolecular assemblies or as a directing group in C-H activation.
-
A slight modulation of the amine's basicity and nucleophilicity due to the adjacent ring nitrogen is desired.
-
The synthetic design can accommodate potential challenges in purification arising from metal complexation.
A thorough understanding of the subtle yet significant differences in the properties and reactivity of these isomers, backed by empirical data, empowers the synthetic chemist to make informed decisions, leading to more efficient and successful outcomes in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-PHENYL-N-(PYRIDIN-3-YLMETHYL)ETHANAMINE | 16562-17-7 [amp.chemicalbook.com]
- 3. Stability, Chelation and the Chelate Effect [wwwchem.uwimona.edu.jm]
- 4. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 5. chemistry.beloit.edu [chemistry.beloit.edu]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Synthesized Compounds
In the landscape of drug discovery and development, the journey of a synthesized compound from a lab bench to a potential therapeutic is paved with data. The integrity of this data is paramount, and its foundation lies in the rigorous validation of the analytical methods used to generate it. This guide provides an in-depth, experience-driven framework for validating analytical methods, designed for researchers, scientists, and drug development professionals. We will move beyond rote procedural lists to explore the causality behind experimental choices, ensuring that every protocol is a self-validating system. The objective is to demonstrate that an analytical method is unequivocally "fit for purpose".[1][2][3][4][5]
The validation process is not merely a regulatory checkbox; it is a scientific imperative that ensures the quality, reliability, and consistency of analytical results.[6] This guide is structured to provide both the foundational principles, guided by international regulatory consensus, and the practical, step-by-step protocols needed to execute a robust validation study.
The Regulatory and Scientific Foundation
The validation of analytical procedures is a critical process in the pharmaceutical and biotechnology industries, ensuring product quality and safety.[7] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) provide a harmonized framework for these activities.[2][8] The cornerstone of this framework is the ICH Q2(R2) guideline, which details the validation parameters required for various analytical methods.[1][9][10][11] This guideline, in conjunction with ICH Q14 on Analytical Procedure Development, promotes a lifecycle approach, viewing validation not as a singular event, but as a continuous process ensuring a method remains suitable throughout its use.[8][12]
Core Validation Parameters: A Comparative Deep Dive
The validation process is built upon a series of key parameters that, when evaluated together, provide a comprehensive picture of a method's performance. The objective is to demonstrate that the procedure is suitable for its intended purpose.[3]
| Parameter | Purpose | Key Acceptance Criteria (Typical) |
| Specificity | To ensure the signal is unequivocally from the analyte of interest, free from interference.[3][13][14] | No interference at the analyte's retention time/signal from blank, placebo, impurities, or degradation products.[15] |
| Linearity | To demonstrate a proportional relationship between analyte concentration and the method's response.[7][16] | Correlation Coefficient (r²) > 0.995.[17][18] Y-intercept should be close to zero. |
| Accuracy | To determine the closeness of the measured value to the true or accepted reference value.[13][19][20] | % Recovery of 98.0% - 102.0% for assay; often wider for impurities (e.g., 80.0% - 120.0%). |
| Precision | To measure the degree of scatter or agreement between repeated measurements of the same sample.[13][19][20] | Repeatability/Intermediate Precision: Relative Standard Deviation (RSD) ≤ 2%. |
| LOD & LOQ | To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ).[7][14][21] | LOD: Signal-to-Noise (S/N) ratio of 3:1.[21][22] LOQ: S/N ratio of 10:1.[21][22] |
| Robustness | To assess the method's capacity to remain unaffected by small, deliberate variations in parameters.[13][23][24] | System suitability criteria must be met under all varied conditions.[25] |
Specificity (or Selectivity)
What It Is & Why It Matters: Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be present, such as impurities, degradation products, or matrix components.[3][13][14] For a newly synthesized compound, this is arguably the most critical parameter. It provides confidence that you are measuring your target compound and not a closely related starting material, a byproduct from the synthesis, or a degradant.[14][26] A lack of specificity can lead to erroneous conclusions about purity and yield. In cases where a single procedure cannot provide complete discrimination, a combination of two or more analytical procedures may be necessary.[3]
Experimental Protocol:
-
Prepare Samples:
-
Blank: Prepare a solution containing all reagents or solvents used in sample preparation, but without the analyte. This establishes the baseline.
-
Analyte Standard: A solution of your purified synthesized compound at a known concentration.
-
Impurity/Degradant Spiked Sample: If potential impurities or degradation products are known and available, spike them into a sample solution containing the analyte.
-
Forced Degradation Sample: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.[5] This is crucial for developing a stability-indicating method.
-
-
Analysis: Analyze all prepared samples using the analytical method. For chromatographic methods, compare the chromatograms.
-
Evaluation:
-
The blank should show no signal at the retention time of the analyte.[15]
-
In the spiked and forced degradation samples, the analyte peak should be well-resolved from all other peaks (impurities and degradants). In chromatography, this is quantitatively measured by the resolution between adjacent peaks.
-
Linearity and Range
What It Is & Why It Matters: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[16] This is the foundation of quantitative analysis; without it, you cannot accurately determine the concentration of an unknown sample from a calibration curve. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of linearity, accuracy, and precision.[7][19]
Experimental Protocol:
-
Prepare Standards: Prepare a series of at least five calibration standards from a stock solution of the synthesized compound.[7][17] The concentrations should span the expected working range, typically 80% to 120% of the target concentration for an assay.[3] Preparing standards independently, rather than by serial dilution from a single stock, can help avoid propagated errors.[17]
-
Analysis: Analyze each concentration level in triplicate to assess variability at each point.[7][17]
-
Evaluation:
-
Plot the mean response for each concentration level against the known concentration.
-
Perform a linear regression analysis to obtain the slope, y-intercept, and correlation coefficient (r²).[16]
-
Causality: An r² value greater than 0.995 is generally required.[17] This high value indicates that over 99.5% of the variation in the response is explained by the variation in concentration, confirming a strong linear relationship. The y-intercept should be close to zero, indicating minimal instrumental or background bias. Visual inspection of a residual plot is also crucial to ensure there is no hidden pattern or trend, which could indicate non-linearity even with a high r² value.[17]
-
Accuracy
What It Is & Why It Matters: Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[13][19][20] It demonstrates that the method is free from systematic error or bias. For a synthesized compound, accurate measurement of its concentration is vital for determining reaction yield, purity, and for preparing solutions for subsequent biological or chemical assays.
Experimental Protocol:
-
Prepare Samples: Accuracy is typically assessed by a recovery study. This involves adding a known amount of the pure synthesized compound (spiking) into a matrix (e.g., a placebo formulation or a solution containing known impurities).
-
Analysis: Per ICH guidelines, analyze a minimum of nine determinations over at least three concentration levels covering the specified range (e.g., three replicates at 80%, 100%, and 120% of the target concentration).[14][27]
-
Calculation & Evaluation:
-
Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100%.
-
The mean percentage recovery should fall within a pre-defined acceptance range (e.g., 98.0% to 102.0%). This range confirms that the method can accurately quantify the analyte with minimal bias.
-
Precision
What It Is & Why It Matters: Precision is the measure of agreement among a series of measurements from the same homogeneous sample.[13][19] It reflects the random errors of a method. A precise method will yield similar results when performed repeatedly, which is crucial for reliable and consistent quality control. Precision is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.[6]
-
Intermediate Precision: Precision within the same laboratory but with variations such as different days, different analysts, or different equipment.[6]
Experimental Protocol:
-
Prepare Samples: Prepare a single, homogeneous batch of the sample at a known concentration (e.g., 100% of the target concentration).
-
Analysis for Repeatability: Analyze a minimum of six replicates of the sample during the same analytical run.[27]
-
Analysis for Intermediate Precision: Have a different analyst, on a different day, using different equipment (if possible), analyze another six replicates of the same sample.
-
Calculation & Evaluation:
-
Calculate the mean, standard deviation (SD), and Relative Standard Deviation (RSD) for each set of replicates.
-
The RSD (also known as the coefficient of variation, CV) is the key metric. An RSD of ≤ 2% is typically required. This low value indicates minimal random variation and high consistency in the results.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
What It Is & Why It Matters: These parameters describe the sensitivity of the method.
-
LOD: The lowest amount of an analyte that can be detected, but not necessarily quantified as an exact value.[14][21][28] This is important for impurity tests where you simply need to know if an impurity is present above a certain level.
-
LOQ: The lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy.[7][14][19] This is the lowest concentration you can confidently report as a numerical value and is essential for quantifying trace impurities.
Experimental Protocol (Signal-to-Noise Approach):
-
Determine Signal-to-Noise Ratio: This approach is common for methods that exhibit baseline noise, like chromatography.[21]
-
Analysis:
-
Analyze a blank sample to determine the magnitude of the baseline noise.
-
Prepare and analyze samples with decreasingly low concentrations of the analyte.
-
-
Evaluation:
-
LOD: The concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1.[21][22] At this level, the signal is clearly distinguishable from the noise.
-
LOQ: The concentration that yields an S/N ratio of approximately 10:1.[21][22] This higher ratio ensures the signal is strong enough for reliable quantification.
-
Robustness
What It Is & Why It Matters: Robustness is a measure of a method's capacity to remain unaffected by small but deliberate variations in method parameters.[13][23] It provides an indication of the method's reliability during normal usage and its suitability for transfer to other labs.[24] Robustness is typically evaluated during method development, but it is a key indicator of a well-designed procedure.[13][29]
Experimental Protocol:
-
Identify Variables: Identify critical method parameters that could potentially vary during routine use. For HPLC, this could include mobile phase pH (e.g., ±0.1 units), mobile phase composition (e.g., ±2% organic), column temperature (e.g., ±5°C), and flow rate (e.g., ±0.1 mL/min).[24]
-
Systematic Variation: Prepare and analyze samples while systematically varying one parameter at a time (or using a design of experiments, DoE, approach).
-
Evaluation:
-
Assess the impact of these changes on the analytical results, particularly on system suitability parameters (e.g., peak resolution, tailing factor, retention time).
-
The system suitability criteria must be met under all the varied conditions.[25] This demonstrates that minor, everyday fluctuations will not compromise the validity of the analytical results.
-
Choosing the Right Tool: A Comparison of Analytical Techniques
The choice of analytical technique is fundamentally driven by the physicochemical properties of the synthesized compound and the analytical question being asked (e.g., identification, quantification, purity assessment).
| Technique | Principle | Best For... | Sensitivity | Limitations |
| HPLC | Separation based on analyte interaction with a liquid mobile phase and solid stationary phase. | Non-volatile, polar, and thermally unstable compounds.[30] Widely applicable to a vast range of small molecules and biologics.[31] | High, detector-dependent (e.g., UV, MS). Effective for trace impurity analysis. | Can require significant solvent use and more complex sample preparation.[32] |
| GC | Separation of vaporized analytes in a gaseous mobile phase based on interaction with a stationary phase lining a column. | Volatile and thermally stable compounds.[30][31] Excellent for residual solvent analysis, and analysis of volatile organics. | Very high, especially with FID or MS detectors.[31] Generally offers higher sensitivity for volatile compounds than HPLC.[30] | Limited to analytes that can be vaporized without decomposition.[32] |
| MS | Ionization of molecules and separation of ions based on their mass-to-charge ratio. Often coupled with HPLC or GC. | Providing molecular weight and structural information. Can offer unequivocal peak purity information when used as a detector.[14] | Extremely high. Can detect compounds at very low concentrations. | Primarily qualitative or semi-quantitative unless used with appropriate standards and calibration. |
| NMR | Measures the magnetic properties of atomic nuclei. | Unequivocal structure elucidation and confirmation of synthesized compounds. Can be used for quantitative analysis (qNMR) without a specific reference standard for the analyte. | Low sensitivity compared to chromatographic methods.[33] Requires relatively large sample amounts. | Not suitable for trace analysis. Complex mixtures can result in overlapping signals, complicating interpretation. |
Conclusion
The validation of an analytical method is a systematic and documented process that provides a deep understanding of a method's capabilities and limitations. It is the cornerstone of data integrity in scientific research and drug development. By moving beyond a simple checklist and focusing on the scientific rationale behind each validation parameter, researchers can build robust, reliable, and defensible analytical procedures. This ensures that the data generated is accurate and trustworthy, providing a solid foundation for critical decisions throughout a compound's lifecycle. Investing in thorough analytical method validation is not an optional expense but an essential practice to protect patient safety and maintain compliance with regulatory agencies.[2]
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. biopharminternational.com [biopharminternational.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. wjarr.com [wjarr.com]
- 7. qbdgroup.com [qbdgroup.com]
- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 9. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. starodub.nl [starodub.nl]
- 12. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. pharmaguru.co [pharmaguru.co]
- 16. industrialpharmacist.com [industrialpharmacist.com]
- 17. altabrisagroup.com [altabrisagroup.com]
- 18. Method Validation - Linearity | PPTX [slideshare.net]
- 19. Analytical Method Validation Definitions in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 20. Accuracy and Precision - What's The Difference? | Analytical Data [scioninstruments.com]
- 21. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 22. juniperpublishers.com [juniperpublishers.com]
- 23. industrialpharmacist.com [industrialpharmacist.com]
- 24. What is robustness? [mpl.loesungsfabrik.de]
- 25. pharmaguru.co [pharmaguru.co]
- 26. oxford-analytical.co.uk [oxford-analytical.co.uk]
- 27. database.ich.org [database.ich.org]
- 28. Limit of Detection (LOD) and Limit of Quantitation (LOQ) in Analytical Method Validation by HPLC [pharmaspecialists.com]
- 29. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 30. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 31. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 32. researchgate.net [researchgate.net]
- 33. reddit.com [reddit.com]
A Senior Application Scientist's Guide to Assessing the Cytotoxicity of Novel Thiadiazole Derivatives
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents is a continuous endeavor. Among the myriad of heterocyclic compounds, thiadiazole derivatives have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities, including potent anticancer properties.[1][2] This guide provides an in-depth, objective comparison of the cytotoxic performance of novel thiadiazole derivatives, grounded in experimental data and established scientific principles. We will delve into the causality behind experimental choices, detail validated protocols, and explore the mechanistic underpinnings of their cytotoxic effects.
The Significance of the Thiadiazole Scaffold in Oncology
The five-membered thiadiazole ring is a versatile pharmacophore that can be readily functionalized to create a diverse library of compounds.[3] Its mesoionic character allows for enhanced cell membrane permeability, enabling these compounds to interact more effectively with intracellular biological targets.[1][2] Preclinical studies have demonstrated that various 1,3,4-thiadiazole derivatives exhibit significant cytotoxic effects against a range of cancer cell lines, including those of the breast, lung, colon, and prostate.[4] Their mechanisms of action are multifaceted, ranging from the induction of apoptosis and inhibition of tubulin polymerization to the modulation of key signaling pathways like PI3K/Akt and MAPK/ERK.[4]
Part 1: A Validated Framework for Cytotoxicity Assessment
To rigorously assess the cytotoxic potential of novel thiadiazole derivatives, a systematic and validated experimental approach is paramount. The following sections outline the critical components of such a framework, emphasizing the "why" behind each step to ensure scientific integrity.
The Foundational Tool: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for evaluating cell viability and proliferation and is widely used for in vitro cytotoxicity screening of potential drug candidates.[5][6] Its principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, by mitochondrial dehydrogenases in metabolically active cells, which produces a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative measure of cytotoxicity.[7]
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Detailed Step-by-Step Protocol for MTT Assay
This protocol is a self-validating system, with each step designed to ensure accuracy and reproducibility.
-
Cell Seeding:
-
Action: Plate cancer cells (e.g., MCF-7, HepG-2, A549) in a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium.
-
Causality: This density ensures that cells are in the logarithmic growth phase during the experiment, providing a robust and sensitive system for detecting cytotoxic effects.
-
-
Cell Adhesion:
-
Action: Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours.
-
Causality: This allows the cells to adhere to the plate and recover from the stress of trypsinization and seeding, ensuring a healthy and uniform cell monolayer for treatment.
-
-
Compound Treatment:
-
Action: Prepare serial dilutions of the novel thiadiazole derivatives and a standard anticancer drug (e.g., Doxorubicin, Cisplatin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO at the highest concentration used for the compounds) and a medium-only control.
-
Causality: A dose-response curve is essential to determine the concentration at which the compound exerts its effect. The vehicle control accounts for any potential toxicity of the solvent, while the medium-only control provides a baseline for absorbance.
-
-
Incubation:
-
Action: Incubate the plate for a predetermined period, typically 24, 48, or 72 hours.
-
Causality: The incubation time depends on the cell doubling time and the expected mechanism of action of the compounds. Longer incubation times may be necessary for compounds that affect cell cycle progression.
-
-
MTT Addition:
-
Action: Following incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[5]
-
Causality: The MTT solution is the substrate for the mitochondrial reductase enzymes.
-
-
Formazan Formation:
-
Action: Incubate the plate for 2-4 hours at 37°C.
-
Causality: This allows sufficient time for viable cells to metabolize the MTT into insoluble formazan crystals.
-
-
Solubilization:
-
Action: Carefully remove the medium and add 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or a buffered detergent solution, to each well.[7]
-
Causality: The formazan crystals are insoluble in aqueous solutions and must be dissolved to allow for accurate absorbance measurement.
-
-
Absorbance Reading:
-
Action: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[5] Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Causality: The absorbance is directly proportional to the amount of formazan, which in turn reflects the number of viable cells.
-
-
Data Analysis:
-
Action: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%.[8]
-
Part 2: Unraveling the Mechanism of Action: The Role of Apoptosis
A comprehensive assessment of a novel anticancer agent extends beyond determining its cytotoxicity; it necessitates an understanding of its mechanism of action. Many thiadiazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[4]
Apoptosis is a tightly regulated process essential for normal tissue homeostasis.[9] Its dysregulation is a hallmark of cancer, allowing for uncontrolled cell proliferation.[10] There are two primary apoptotic pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both converge on the activation of a family of cysteine proteases called caspases, which are the executioners of apoptosis.[9][11]
Hypothetical Signaling Pathway for Thiadiazole-Induced Apoptosis
Caption: A potential signaling cascade for thiadiazole-induced apoptosis.
Experimental validation of apoptosis can be achieved through various techniques, including:
-
Annexin V/Propidium Iodide (PI) Staining: To detect early and late apoptotic cells.
-
Caspase Activity Assays: To measure the activation of key caspases like caspase-3, -8, and -9.[12]
-
Western Blotting: To analyze the expression levels of pro- and anti-apoptotic proteins of the Bcl-2 family (e.g., Bax, Bcl-2).
Part 3: Comparative Performance Analysis
The true measure of a novel compound's potential lies in its performance relative to existing standards. The following table summarizes the cytotoxic activity (IC50 values) of various novel thiadiazole derivatives against different cancer cell lines, as reported in the literature.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Source |
| Fluorinated pyrazolo[3,4-d]pyrimidine with 1,3,4-thiadiazole | HL-60 (Leukemia) | Not specified, but showed activity | Doxorubicin | Not specified | [13] |
| 1,2,4-triazole derivatives with 1,3,4-thiadiazole | BxPC-3, H1975, SKOV-3, A875, HCT116 | 0.04 - 23.6 | Adriamycin | Not specified | [13] |
| 3-heteroarylindoles with 1,3,4-thiadiazole | MCF-7 (Breast) | 1.01 - 2.04 | Doxorubicin | 0.75 | [13] |
| Disulfide derivatives with 1,3,4-thiadiazole | MCF-7 (Breast) | 1.78 | 5-Fluorouracil | Not specified | [13] |
| Disulfide derivatives with 1,3,4-thiadiazole | A549 (Lung) | 4.04 | 5-Fluorouracil | Not specified | [13] |
| Imidazole-thiadiazole derivatives | HepG2-1 (Liver) | 0.86 - 1.44 | Doxorubicin | Not specified | [13] |
| Pyrazoline-based 1,3,4-thiadiazoles | HepG-2 (Liver) | 84.9 ± 5.9 | Not specified | Not specified | [13] |
| Pyrazoline-based 1,3,4-thiadiazoles | MCF-7 (Breast) | 63.2 ± 2.9 | Not specified | Not specified | [13] |
| Ciprofloxacin-based 1,3,4-thiadiazole derivatives | MCF-7 (Breast) | 3.26 - 15.7 | Not specified | Not specified | [3] |
| Ciprofloxacin-based 1,3,4-thiadiazole derivatives | A549 (Lung) | 2.79 | Not specified | Not specified | [3] |
| Ciprofloxacin-based 1,3,4-thiadiazole derivatives | SKOV-3 (Ovarian) | 3.58 | Not specified | Not specified | [3] |
| Thiadiazole-thiazole hybrids | HepG2-1 (Liver) | 0.69 - 1.82 | Doxorubicin | 0.72 ± 0.52 | [14] |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | Etoposide | >100 | [15] |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 | Etoposide | >100 | [15] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell line, incubation time, and assay method. The data presented here is for comparative purposes.
Conclusion and Future Directions
The assessment of novel thiadiazole derivatives reveals a class of compounds with significant and often selective cytotoxic activity against various cancer cell lines. A rigorous and systematic approach, centered around validated protocols like the MTT assay, is crucial for obtaining reliable and comparable data. Furthermore, elucidating the mechanism of action, with a focus on apoptosis induction, provides deeper insights into their therapeutic potential.
The comparative data underscores the promise of certain thiadiazole scaffolds, with some derivatives exhibiting potency comparable to or even exceeding that of standard chemotherapeutic agents. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their efficacy and selectivity, with the ultimate goal of translating these promising preclinical findings into novel anticancer therapies.
References
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents [mdpi.com]
- 4. bepls.com [bepls.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. clyte.tech [clyte.tech]
- 8. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications [mdpi.com]
- 10. Apoptotic cell signaling in cancer progression and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ar.iiarjournals.org [ar.iiarjournals.org]
- 13. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity | MDPI [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(Pyridin-3-yl)ethanamine Dihydrochloride
Introduction: For professionals engaged in pharmaceutical research and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step operational plan for the safe disposal of 1-(Pyridin-3-yl)ethanamine dihydrochloride. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are grounded in the established hazardous properties of pyridine and its derivatives, representing a robust and cautious approach to its handling and disposal.
Part 1: Hazard Assessment and Waste Classification
The foundational step in safe disposal is a thorough understanding of the compound's potential hazards. The structure of this compound contains a pyridine ring, which is the primary determinant of its hazard profile. Pyridine and its derivatives are recognized as hazardous substances.[1] They are known to be harmful if swallowed, inhaled, or if they come into contact with the skin, and can cause skin and eye irritation.[1][2][3]
Therefore, any waste containing this compound must be classified and managed as hazardous chemical waste . This classification extends to:
-
The pure solid compound.
-
Solutions containing the compound.
-
Contaminated laboratory consumables (e.g., weigh boats, pipette tips, vials).
-
Contaminated Personal Protective Equipment (PPE).
Waste pyridine is considered a hazardous waste by regulatory bodies, and its disposal must adhere to federal and state regulations.[4]
Quantitative Data Summary
The table below summarizes key hazard and disposal information, extrapolated from data on pyridine and its hydrochloride salt, which should be used as a conservative guide for this compound.
| Parameter | Guideline/Value | Source Analogs |
| Waste Classification | Hazardous Waste | Pyridine, Pyridine hydrochloride[4][5] |
| Primary Hazards | Harmful if swallowed, skin/eye irritant, potential respiratory irritant.[5][6] | Pyridine, Pyridine hydrochloride[2][5] |
| Incompatible Materials | Strong oxidizing agents, strong acids (especially nitric acid), and strong bases.[5][7] | Pyridine, Pyridine hydrochloride[5][7] |
| Recommended PPE | Chemical safety goggles, lab coat, butyl rubber or compatible gloves.[3][7] | Pyridine[3][7] |
| Spill Containment | Inert absorbent material (e.g., vermiculite, sand).[7] | Pyridine[7] |
| Final Disposal Method | Licensed hazardous waste contractor (typically via incineration).[4][8] | Pyridine[4] |
Part 2: Detailed Disposal Protocol
Adherence to a systematic disposal protocol is critical to ensure safety and compliance. The following steps provide a comprehensive workflow from waste generation to final disposal.
Step 1: Waste Segregation and Collection
The principle of causality here is to prevent unintended chemical reactions and ensure the waste stream is correctly identified for the final disposal method. Do not mix this waste with other incompatible waste streams.[7]
-
Solid Waste:
-
Collect unadulterated this compound, along with contaminated items like spatulas and weigh boats, in a dedicated hazardous waste container.
-
The container must be constructed of a compatible material, such as high-density polyethylene (HDPE), and have a sealable, airtight lid.[7]
-
-
Liquid Waste:
-
If the compound is in solution, collect the waste in a clearly labeled, leak-proof hazardous waste container suitable for liquids.
-
Ensure the container material is compatible with the solvent used.
-
-
Contaminated PPE:
-
Dispose of gloves, disposable lab coats, and other heavily contaminated PPE in a designated hazardous waste bag, separate from general lab trash.[1]
-
Step 2: Packaging and Labeling
Proper labeling is a self-validating system that communicates hazards and contents clearly, preventing mishandling.
-
Attach a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[7]
-
Clearly write the full chemical name: "This compound ". Avoid abbreviations or formulas.
-
List all components of the waste, including solvents, and their approximate percentages.
-
Indicate the date of waste generation.
-
Ensure the hazard pictograms (e.g., Harmful/Irritant) are clearly visible.
Step 3: Temporary Storage
Proper temporary storage within the laboratory minimizes the risk of spills, exposure, and unauthorized access.
-
Keep the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.[1]
-
The storage area should be away from heat sources and direct sunlight.[7]
-
Ensure the container is stored away from incompatible materials such as strong oxidizers and acids.[7]
Step 4: Arranging for Final Disposal
The final disposal of hazardous waste is a regulated process that must be handled by trained professionals.
-
Once the waste container is full or is no longer in use, arrange for its collection through your institution's Environmental Health and Safety (EHS) office or an equivalent department.[1]
-
Your EHS office will coordinate with a licensed hazardous waste disposal contractor for proper transportation and disposal.[8]
-
The most common and effective method for the disposal of pyridine-based waste is high-temperature incineration.[4]
Part 3: Emergency Procedures
Spill Management
In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately alert others in the area and ensure the area is well-ventilated.
-
Wear Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and double-layered nitrile or butyl rubber gloves.[1]
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit to cover and contain the spill.[7]
-
Collect Absorbed Material: Carefully scoop the absorbed material into a labeled hazardous waste container.[7]
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[1]
-
Report the Incident: Report all spills to your laboratory supervisor and EHS department.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek medical attention.[5][7]
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[5]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5]
Part 4: Disposal Workflow Visualization
The following diagram illustrates the logical flow of the disposal process for this compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Substance Information - ECHA [echa.europa.eu]
- 3. fishersci.com [fishersci.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Safe Handling of 1-(Pyridin-3-yl)ethanamine Dihydrochloride: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. This guide provides essential, in-depth technical and procedural information for the safe handling and disposal of 1-(Pyridin-3-yl)ethanamine dihydrochloride (CAS No. 1159823-02-5). The protocols outlined herein are designed to create a self-validating system of safety, ensuring the protection of personnel and the integrity of your research.
Understanding the Hazard Profile
This compound is a solid, powdered substance that presents several health hazards upon exposure. A thorough understanding of its hazard profile, as defined by the Globally Harmonized System (GHS), is the foundation of our safety protocols.[1]
GHS Hazard Classifications:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |
Table 1: GHS Hazard classifications for this compound.[1]
The primary routes of exposure are inhalation of the powder, skin contact, eye contact, and ingestion. The dihydrochloride salt form may also contribute to its irritant properties. Therefore, our safety protocols must be centered around minimizing the generation of dust and preventing any direct contact with the substance.
Engineering Controls: Your First Line of Defense
Before considering personal protective equipment, we must implement appropriate engineering controls to minimize exposure to the hazardous substance.
-
Chemical Fume Hood: All handling of this compound powder, including weighing and solution preparation, must be conducted in a properly functioning chemical fume hood.[2][3] This is critical to control the inhalation of airborne particles.
-
Ventilated Balance Enclosure: For precise weighing, a dedicated ventilated balance enclosure (VBE) or a powder containment hood is highly recommended. These enclosures are specifically designed to provide a stable weighing environment while protecting the user from airborne powders.
-
Designated Work Area: Establish a designated area within the laboratory for handling this compound.[4] This area should be clearly marked, and access should be restricted to authorized personnel.
Personal Protective Equipment (PPE): The Essential Barrier
The selection and proper use of PPE is paramount to preventing direct contact with this compound. The following PPE is mandatory for all procedures involving this compound.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles with side shields | Protects against airborne particles and splashes. |
| Hand Protection | Nitrile gloves | Offers good resistance to a range of chemicals, including weak acids and bases.[5][6] Should be immediately replaced if contaminated. |
| Body Protection | Fully buttoned laboratory coat with tight-fitting cuffs | Prevents contact with skin and personal clothing. |
| Respiratory Protection | NIOSH-approved N95 respirator | Recommended when weighing the powder, especially if a ventilated balance enclosure is not available, to prevent inhalation of fine particles.[2][7] |
Table 2: Recommended Personal Protective Equipment.
Donning and Doffing PPE: A Critical Workflow
The order and manner in which PPE is put on (donning) and taken off (doffing) are crucial to prevent cross-contamination.
Figure 1: Workflow for donning and doffing Personal Protective Equipment.
Step-by-Step Handling Procedures
Adherence to standardized procedures is key to minimizing risk. The following protocols should be followed for common laboratory tasks involving this compound.
Weighing the Powder (Tare Method)
This method minimizes the risk of exposure by keeping the balance outside of the fume hood while the powder is handled within it.[4][8]
-
Preparation: In the designated work area, place an empty, sealable container (e.g., a vial with a cap) on the analytical balance and tare it.
-
Transfer to Hood: Move the tared container to the chemical fume hood.
-
Aliquotting: Carefully add the desired amount of this compound powder to the container. Use a disposable spatula to avoid cross-contamination.
-
Sealing: Securely close the container.
-
Final Weighing: Return the sealed container to the balance to obtain the final weight.
-
Adjustments: If adjustments to the weight are necessary, repeat steps 2-5.
-
Cleanup: Immediately dispose of any contaminated disposable items (e.g., spatula, weigh paper) in the designated solid chemical waste container.
Preparing a Solution
-
Initial Steps: Following the weighing procedure, transfer the sealed container with the pre-weighed powder to the chemical fume hood.
-
Solvent Addition: Add the desired solvent to the container. Use a new, clean pipette for this task.
-
Dissolution: Gently swirl or vortex the container to dissolve the solid. If necessary, sonication can be used, ensuring the container remains sealed.
-
Transfer: Once fully dissolved, the solution can be transferred to the reaction vessel or storage container as needed.
Spill Response and Decontamination
Even with the best precautions, spills can occur. A prompt and appropriate response is crucial.
-
Small Spills (Powder):
-
Evacuate and Alert: Alert others in the immediate area and restrict access.
-
PPE: Ensure you are wearing the appropriate PPE, including an N95 respirator.
-
Containment: Gently cover the spill with a damp paper towel to prevent the powder from becoming airborne.
-
Cleanup: Carefully wipe up the spill, working from the outside in. Place all contaminated materials into a sealed bag for disposal as hazardous waste.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., 70% ethanol) and then wipe with a clean, damp cloth.
-
-
Decontamination of Surfaces and Equipment:
-
All surfaces and equipment that have come into contact with the compound should be decontaminated.
-
Wipe down surfaces with a suitable solvent, followed by a detergent solution and then water.
-
Reusable equipment should be thoroughly rinsed with an appropriate solvent before standard washing.
-
Disposal Plan: A Cradle-to-Grave Approach
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
References
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. NIOSH Guide to the Selection & Use of Particulate Respirators | NIOSH | CDC [cdc.gov]
- 3. scribd.com [scribd.com]
- 4. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 5. uk.unigloves.com [uk.unigloves.com]
- 6. gloves.com [gloves.com]
- 7. students.umw.edu [students.umw.edu]
- 8. ehso.emory.edu [ehso.emory.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
